molecular formula C12H22O2 B076809 4-tert-Butylcyclohexyl acetate CAS No. 10411-92-4

4-tert-Butylcyclohexyl acetate

Cat. No.: B076809
CAS No.: 10411-92-4
M. Wt: 198.3 g/mol
InChI Key: MBZRJSQZCBXRGK-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl acetate is a significant compound of interest in fragrance chemistry and olfactory research, valued for its clean, woody, and floral odor profile reminiscent of cedarwood. Its primary research applications include the study of structure-odor relationships, where it serves as a model substrate for understanding how steric hindrance from the tert-butyl group influences volatility, conformational stability, and interaction with olfactory receptors. The molecule exists as a mixture of cis and stereoisomers, each exhibiting distinct odor characteristics and physicochemical properties, providing a valuable system for chromatographic separation studies and investigations into how stereochemistry dictates perceptual quality in perfumery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3
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InChI Key

MBZRJSQZCBXRGK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OC1CCC(CC1)C(C)(C)C
Source PubChem
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID1027974, DTXSID701014582, DTXSID70893643
Record name 4-tert-Butylcyclohexyl acetate
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Record name trans-4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Molecular Weight

198.30 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-acetate
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CAS No.

32210-23-4, 1900-69-2, 10411-92-4
Record name 4-tert-Butylcyclohexyl acetate
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Record name 4-tert-Butylcyclohexanyl acetate, trans-
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Record name 4-tert-Butylcyclohexyl acetate, cis-
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Record name cis-4-tert-butylcyclohexyl acetate
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Record name 4-TERT-BUTYLCYCLOHEXYL ACETATE, CIS-
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Foundational & Exploratory

4-tert-Butylcyclohexyl acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-Butylcyclohexyl Acetate (B1210297): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylcyclohexyl acetate is a synthetic organic compound widely utilized as a fragrance ingredient in a variety of consumer products. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, synthesis, and analytical methods. Particular attention is given to the distinction between its cis and trans isomers, which possess different olfactory characteristics. This document also summarizes available toxicological data, offering insights relevant to its application in consumer goods and its safety profile for drug development professionals.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[1] It is a stable, though flammable, compound and is incompatible with strong oxidizing agents.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-tert-butylcyclohexyl) acetate[4]
Synonyms p-tert-Butylcyclohexyl acetate, Vertenex®, Lorysia®[2][4]
CAS Number 32210-23-4[5]
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [4]
Boiling Point 228-230 °C at 25 mm Hg[2][3]
Density 0.934 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.452[2][3]
Solubility Insoluble in water (<0.0396 g/L)[3]
Flash Point 104 °C (219.2 °F) - closed cup[6]
LogP 4.8 at 25 °C[2]

Chemical Structure and Isomerism

This compound is a carboxylic ester characterized by a cyclohexane (B81311) ring substituted with a tert-butyl group and an acetate group at positions 1 and 4, respectively.[1] The compound exists as two stereoisomers: cis and trans. The orientation of the acetate group relative to the tert-butyl group on the cyclohexane ring determines the isomer.

The cis-isomer is characterized by a more intense and floral scent, while the trans-isomer possesses a rich, woody odor.[2][3] Commercial products are typically a mixture of both isomers, and the ratio can be determined using gas chromatography.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is generally a two-step process involving the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), followed by the acetylation of the resulting alcohol.[2][3] The choice of catalyst in the hydrogenation step can influence the cis/trans isomer ratio of the final product.[2][3] A rhodium-carbon catalyst tends to yield a higher percentage of the cis-isomer, while a Raney nickel catalyst favors the formation of the trans-isomer.[2][3]

Detailed Protocol for Synthesis with High cis-Isomer Content:

This protocol is adapted from a patented process aimed at producing a high cis-isomer content of this compound.[7]

Step 1: Hydrogenation of 4-tert-butylphenol

  • In a suitable autoclave, combine 4-tert-butylphenol, a solvent (e.g., toluene), and a rhodium catalyst.

  • Introduce an acidic compound such as hydrogen chloride, sulfuric acid, perchloric acid, hydrogen bromide, or bromine.

  • Pressurize the autoclave with hydrogen gas.

  • Heat the reaction mixture to a temperature between 40°C and 80°C.

  • Maintain the reaction under pressure with agitation until the consumption of hydrogen ceases.

  • Cool the autoclave, vent the hydrogen, and replace the atmosphere with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain crude 4-tert-butylcyclohexanol with a high cis-isomer content.

Step 2: Acetylation of 4-tert-butylcyclohexanol

  • To the crude 4-tert-butylcyclohexanol, add a solvent (e.g., toluene) and an acid catalyst (e.g., 98% sulfuric acid).

  • Add an acetylating agent, such as acetic anhydride, typically in a molar ratio of 1 to 1.5 moles per mole of 4-tert-butylcyclohexanol.

  • Reflux the reaction mixture at a temperature between room temperature and 130°C. For instance, refluxing at an internal temperature of 103°C under a pressure of 400 Torr for 2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) until the conversion of 4-tert-butylcyclohexanol is complete.

  • Upon completion, cool the reaction mixture and concentrate it.

  • Wash the concentrated mixture with an aqueous solution of sodium bicarbonate (e.g., 5% w/v) to neutralize any remaining acid and remove impurities, yielding the crude this compound.

Step 3: Purification

  • The crude product can be further purified by rectification (distillation) at a temperature below 140°C in the presence of an alkali to obtain a product with a high cis-isomer content and desirable fragrance profile.

Analysis by Gas Chromatography

Gas chromatography (GC) is the standard method for determining the isomeric composition of this compound.

General GC Protocol:

  • Instrument and Column: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-1, 5% Phenyl methyl siloxane).[8][9]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., pentane (B18724) or ethanol).

  • Injection: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the heated injection port of the GC.[3]

  • Carrier Gas: Use an inert carrier gas, such as helium or nitrogen, at a constant flow rate.

  • Oven Temperature Program: Employ a temperature program to separate the components. A typical program might start at 50°C and ramp up to 250°C or 300°C at a rate of 2-3 K/min.[8]

  • Detection: The separated components are detected by the FID as they elute from the column.

  • Data Analysis: The retention times of the peaks are used to identify the cis and trans isomers by comparing them to known standards. The area under each peak is proportional to the concentration of that isomer, allowing for the determination of the cis/trans ratio.[10][11]

Mandatory Visualizations

Synthesis_Workflow cluster_hydrogenation Step 1: Hydrogenation cluster_acetylation Step 2: Acetylation cluster_purification Step 3: Purification a 4-tert-butylphenol b Hydrogenation (H₂, Rhodium Catalyst, Acid) a->b c 4-tert-butylcyclohexanol (high cis-isomer content) b->c d Acetylation (Acetic Anhydride, H₂SO₄) c->d e Crude this compound d->e f Washing (aq. NaHCO₃) e->f g Rectification f->g h Pure this compound g->h

Caption: Synthesis workflow for this compound.

GC_Analysis_Workflow A Sample Preparation (Dilution in Solvent) B Injection into GC A->B C Separation in Capillary Column (Temperature Program) B->C D Detection by FID C->D E Data Acquisition & Analysis (Chromatogram) D->E F Determination of cis/trans Ratio E->F

Caption: Workflow for the analysis of this compound by GC.

Biological Activity and Toxicological Profile

The primary application of this compound is in the fragrance industry, and as such, its biological activity and toxicological profile are of interest, particularly for professionals in drug development and consumer safety.

A study on the developmental toxicity of this compound in pregnant rats concluded that it is not a developmental toxicant at the tested oral dosages of up to 160 mg/kg per day.[8] At a higher dose of 640 mg/kg per day, maternal toxicity and reduced fetal body weights were observed.[8]

In terms of genotoxicity, this compound was found to be non-mutagenic in a bacterial reverse mutation assay.[4] Safety assessments have indicated that it does not pose a significant risk for skin sensitization under current use levels.[4] However, as with many fragrance ingredients, it may cause an allergic skin reaction in some individuals.[9][12]

While some derivatives of 4-tert-butylcyclohexanone (B146137) have shown antibacterial and antifeedant activities, there is limited evidence to suggest significant therapeutic applications for this compound itself in the context of drug development.[2] Its primary relevance to this field lies in its safety profile as an excipient or fragrance component in topical formulations.

Conclusion

This compound is a well-characterized fragrance ingredient with distinct properties associated with its cis and trans isomers. Its synthesis and analysis are well-established, with detailed protocols available. For researchers and professionals in drug development, while not a primary therapeutic agent, its toxicological profile indicates a low level of concern for systemic toxicity and genotoxicity, though skin sensitization potential should be considered in formulation development. The provided data and protocols offer a solid foundation for further research and application of this compound.

References

An In-depth Technical Guide to the Properties of cis- and trans-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and analysis of the geometric isomers of 4-tert-butylcyclohexyl acetate (B1210297): the cis and trans forms. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the distinct characteristics of these isomers are of interest.

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic aroma chemical widely used in the fragrance industry. It exists as two geometric isomers, cis-4-tert-butylcyclohexyl acetate and trans-4-tert-butylcyclohexyl acetate, which arise from the substitution pattern on the cyclohexane (B81311) ring. The spatial arrangement of the bulky tert-butyl and the acetate groups relative to the ring confers distinct physicochemical and sensory properties to each isomer. Notably, the cis-isomer is recognized for its intense floral and fruity aroma, while the trans-isomer possesses a rich, woody scent.[1][2] The ratio of these isomers in commercial products can vary, significantly impacting the final fragrance profile.[1] Therefore, a thorough understanding of the individual properties of each isomer is crucial for their targeted application.

Physicochemical Properties

The differing spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical and chemical properties. A summary of these properties is presented in the table below. It is important to note that much of the available data pertains to the commercial mixture of isomers, and data for the pure, isolated isomers can be less commonly reported.

Propertycis-4-tert-Butylcyclohexyl Acetatetrans-4-tert-Butylcyclohexyl AcetateMixture of Isomers
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight 198.31 g/mol 198.31 g/mol 198.31 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Odor Intense, floral, fruity, pineRich, woody[1][3]Woody, cedar, floral, oily, herbal, balsam, green, fruity[1]
Boiling Point 222-223 °C (estimated at 760 mmHg)Data not readily available for pure isomer228-230 °C at 25 mmHg[2]
Density 0.936 g/cm³ at 20°CData not readily available for pure isomer0.934 g/mL at 25°C[2]
Refractive Index (n²⁰/D) Data not readily available for pure isomerData not readily available for pure isomer1.452[2]
Vapor Pressure 7.9 Pa at 25°CData not readily available for pure isomer7.9 Pa at 25°C[4]
Water Solubility 4.16 mg/L at 25°CData not readily available for pure isomer39.6 mg/L at 20°C[1]

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexyl Acetate

The synthesis of this compound isomers is typically a two-step process: the stereoselective hydrogenation of 4-tert-butylphenol (B1678320) to the corresponding 4-tert-butylcyclohexanol (B146172) isomers, followed by the acetylation of the alcohol. The stereochemical outcome of the hydrogenation is critically dependent on the choice of catalyst.

The synthesis of a product rich in the cis-isomer is achieved by the hydrogenation of 4-tert-butylphenol using a rhodium-on-carbon catalyst.[1][5]

Step 1: Hydrogenation of 4-tert-Butylphenol to cis-4-tert-Butylcyclohexanol

  • Materials: 4-tert-butylphenol, Rhodium on activated carbon catalyst (e.g., 5% Rh/C), a suitable solvent (e.g., isopropanol (B130326) or cyclohexane), hydrogen gas, and an acidic promoter (e.g., hydrogen chloride or sulfuric acid).[5][6]

  • Procedure:

    • In a high-pressure autoclave, charge the 4-tert-butylphenol, the rhodium on carbon catalyst (typically 0.1 to 50 wt% of the phenol, depending on the desired reaction rate and selectivity), and the solvent.[5]

    • Add a catalytic amount of the acidic promoter. The amount of acid is typically in the range of 1.4 to 10 moles per mole of rhodium.[6]

    • Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to a temperature between 40°C and 80°C and maintain it with vigorous stirring.[5]

    • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as Gas Chromatography (GC).

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.[5]

    • The solvent can be removed under reduced pressure to yield the crude cis-4-tert-butylcyclohexanol.

Step 2: Acetylation of cis-4-tert-Butylcyclohexanol

  • Materials: cis-4-tert-butylcyclohexanol, acetic anhydride, and a catalyst (e.g., a small amount of sulfuric acid).[6]

  • Procedure:

    • To the crude cis-4-tert-butylcyclohexanol, add a slight molar excess of acetic anhydride.

    • Add a catalytic amount of sulfuric acid while maintaining the temperature.

    • Heat the mixture, for example, to 90°C, and stir for a few hours.[6]

    • Monitor the reaction for completion using GC.

    • After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as a sodium bicarbonate solution.

    • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous salt like magnesium sulfate.

    • The crude cis-4-tert-butylcyclohexyl acetate can be purified by fractional distillation under reduced pressure.

To obtain a product rich in the trans-isomer, Raney nickel is used as the catalyst for the hydrogenation of 4-tert-butylphenol.[1]

Step 1: Hydrogenation of 4-tert-Butylphenol to trans-4-tert-Butylcyclohexanol

  • Materials: 4-tert-butylphenol, Raney nickel catalyst, a suitable solvent (e.g., ethanol), and hydrogen gas.

  • Procedure:

    • In a hydrogenation apparatus, add 4-tert-butylphenol and the solvent.

    • Carefully add the Raney nickel catalyst under an inert atmosphere (Raney nickel is pyrophoric).

    • Seal the apparatus, purge with an inert gas, and then introduce hydrogen gas.

    • Pressurize the system with hydrogen and heat the mixture with stirring.

    • Monitor the reaction until the theoretical amount of hydrogen is consumed.

    • After the reaction is complete, cool the vessel and carefully filter the catalyst.

    • Remove the solvent under reduced pressure to obtain the crude trans-4-tert-butylcyclohexanol.

Step 2: Acetylation of trans-4-tert-Butylcyclohexanol

The acetylation procedure is analogous to that described for the cis-isomer (Section 3.1.1, Step 2).

Purification by Fractional Distillation

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation under reduced pressure. Due to their close boiling points, a column with a high number of theoretical plates is recommended for efficient separation.

  • Apparatus: A fractional distillation setup including a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.

  • Procedure:

    • Charge the mixture of isomers into the round-bottom flask.

    • Assemble the fractional distillation apparatus and apply a vacuum.

    • Gently heat the mixture to boiling.

    • Carefully control the heating rate to allow for a slow and steady distillation, which is crucial for good separation.

    • Collect the fractions at different temperature ranges. The lower-boiling point isomer will distill first.

    • Analyze the collected fractions by GC-MS to determine the isomeric purity.

Analytical Characterization

GC-MS is the primary technique for determining the ratio of cis and trans isomers in a sample and for assessing the purity of the synthesized products.[1]

  • Typical GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is often suitable for separating the isomers.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature ramp is usually employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to ensure good separation.

    • Carrier Gas: Helium is commonly used.

    • Detector: Mass Spectrometer.

  • Mass Spectrometry: The mass spectrometer will provide fragmentation patterns for each isomer, which can be used for their identification by comparison with spectral libraries.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are highly sensitive to their stereochemical environment.

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The chemical shift of the proton at C1 (the carbon bearing the acetate group) is a key diagnostic feature. In the cis-isomer, this proton is in an equatorial position and will typically resonate at a different chemical shift compared to the axial proton in the trans-isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring, particularly C1 and C4, will also differ between the two isomers.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing both cis- and trans-4-tert-butylcyclohexyl acetate from 4-tert-butylphenol.

Synthesis_Workflow cluster_start Starting Material cluster_hydrogenation Stereoselective Hydrogenation cluster_acetylation Acetylation 4-tert-butylphenol 4-tert-butylphenol Rh/C, H2 Rh/C, H2 4-tert-butylphenol->Rh/C, H2 cis-selective Raney Ni, H2 Raney Ni, H2 4-tert-butylphenol->Raney Ni, H2 trans-selective cis-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol Rh/C, H2->cis-4-tert-butylcyclohexanol trans-4-tert-butylcyclohexanol trans-4-tert-butylcyclohexanol Raney Ni, H2->trans-4-tert-butylcyclohexanol Acetic Anhydride Acetic Anhydride cis-4-tert-butylcyclohexanol->Acetic Anhydride Esterification trans-4-tert-butylcyclohexanol->Acetic Anhydride Esterification cis-4-tert-butylcyclohexyl acetate cis-4-tert-butylcyclohexyl acetate Acetic Anhydride->cis-4-tert-butylcyclohexyl acetate trans-4-tert-butylcyclohexyl acetate trans-4-tert-butylcyclohexyl acetate Acetic Anhydride->trans-4-tert-butylcyclohexyl acetate

Caption: Synthetic routes to cis- and trans-4-tert-butylcyclohexyl acetate.

Analytical Workflow

This diagram outlines the typical workflow for the analysis and purification of the synthesized this compound isomers.

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analysis cluster_results Results Crude Product Mixture Crude Product Mixture Fractional Distillation Fractional Distillation Crude Product Mixture->Fractional Distillation Purified Isomers Purified Isomers Fractional Distillation->Purified Isomers GC-MS GC-MS Isomer Ratio Isomer Ratio GC-MS->Isomer Ratio Purity Assessment Purity Assessment GC-MS->Purity Assessment NMR Spectroscopy NMR Spectroscopy Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Purified Isomers->GC-MS Purified Isomers->NMR Spectroscopy

Caption: Analytical workflow for isomer separation and characterization.

Conclusion

The cis and trans isomers of this compound possess distinct and valuable properties, particularly in the realm of fragrance chemistry. The ability to selectively synthesize and accurately characterize each isomer is essential for their effective utilization. This guide has provided a detailed overview of their properties, comprehensive experimental protocols for their synthesis and analysis, and visual workflows to aid in understanding these processes. It is anticipated that this information will serve as a valuable technical resource for professionals engaged in research and development in related scientific fields.

References

Spectroscopic data for 4-tert-Butylcyclohexyl acetate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-Butylcyclohexyl Acetate (B1210297)

Introduction

4-tert-Butylcyclohexyl acetate is a key fragrance ingredient valued for its woody and floral notes.[1] As a mixture of cis and trans isomers, its precise characterization is crucial for quality control and research. This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for this compound is presented below. The data is organized by technique for clarity and ease of comparison. It is important to note that commercial samples are often a mixture of cis and trans isomers, and the spectral data will reflect the specific isomeric ratio.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and isomeric purity of the compound. The data presented here is for a mixture of cis and trans isomers in a deuterated chloroform (B151607) (CDCl₃) solvent.[3][4]

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5-4.9m1HCH-O (axial/equatorial)
2.03s3H-C(=O)CH₃
0.9-1.9m9HCyclohexyl protons
0.86s9H-C(CH₃)₃

¹³C NMR Data

The following table details the ¹³C NMR chemical shifts for the trans isomer of this compound.[5][6]

Chemical Shift (δ) ppmAssignment
170.52C=O
73.65CH-O
47.16Cyclohexyl CH
32.22-C (CH₃)₃
31.42Cyclohexyl CH₂
27.56-C(C H₃)₃
25.13Cyclohexyl CH₂
21.28-C(=O)C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of this compound shows characteristic absorptions for an ester and an alkane.[8][9]

Wavenumber (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
~1030StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[10][11] The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[12][13]

Mass-to-Charge Ratio (m/z)Relative AbundanceAssignment
198Low[M]⁺ (Molecular Ion)
138Moderate[M - CH₃COOH]⁺
96Moderate[C₇H₁₂]⁺
81High[C₆H₉]⁺
57High (Base Peak)[C(CH₃)₃]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[14] An internal standard such as tetramethylsilane (B1202638) (TMS) can be added for chemical shift calibration.[2][14]

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug to remove any particulate matter.

  • Instrumentation : The NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.[12]

  • Acquisition : Before acquisition, the instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize its homogeneity.[15] Standard pulse programs are then used to acquire the ¹H and ¹³C spectra.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the easiest method is to prepare a neat sample.[16] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[17]

  • Sample Preparation (Solid Film) : If the sample is a solid, it can be dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[18]

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer is commonly used.[12]

  • Acquisition : Place the sample holder in the instrument's sample beam path. Acquire a background spectrum of the clean salt plates (or air) first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Introduction : For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[19]

  • Ionization : Electron ionization (EI) is a common method for organic molecules.[11][19] In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[11][19]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[19][20]

  • Detection : A detector measures the abundance of ions at each m/z value, and the data is processed by a computer to generate a mass spectrum.[19][20]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Unknown Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat/Film on Salt Plate Sample->IR_Prep MS_Prep Dilute/Inject into GC or Direct Inlet Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 4-tert-butylcyclohexyl acetate (B1210297). A detailed examination of the spectral data offers insights into the conformational differences and the impact of stereochemistry on the chemical environment of the nuclei in these molecules.

Introduction

4-tert-Butylcyclohexyl acetate is a fragrance ingredient that exists as two stable chair conformers for the cis and trans isomers. The bulky tert-butyl group effectively locks the conformation of the cyclohexane (B81311) ring, providing a rigid framework to study the effects of axial and equatorial substituents on NMR chemical shifts and coupling constants. The distinct spatial arrangement of the acetate group in the cis (axial) and trans (equatorial) isomers leads to significant and predictable differences in their respective ¹H and ¹³C NMR spectra. Understanding these spectral variations is crucial for the unambiguous identification and characterization of each isomer.

Molecular Structures and Conformational Analysis

The conformational preference of the 4-tert-butylcyclohexyl ring system is dominated by the large steric bulk of the tert-butyl group, which strongly favors an equatorial position to minimize 1,3-diaxial interactions. This leads to two distinct chair conformations for the cis and trans isomers of the acetate derivative.

  • trans-Isomer: The acetate group is in an equatorial position.

  • cis-Isomer: The acetate group is in an axial position.

These fixed conformations are key to interpreting the differences observed in the NMR spectra.

Caption: Molecular structures of trans- and cis-4-tert-Butylcyclohexyl acetate.

¹H NMR Spectral Data

The ¹H NMR spectra of the cis and trans isomers show characteristic differences, particularly for the proton at C1 (the carbon bearing the acetate group) and the protons on the cyclohexane ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for cis- and trans-4-tert-Butylcyclohexyl Acetate in CDCl₃

Protontrans-Isomer (Equatorial Acetate)cis-Isomer (Axial Acetate)Key Differences
H-1~4.5 (tt, J ≈ 11, 4.5 Hz)~4.9 (septet, J ≈ 2.5 Hz)Multiplicity and Chemical Shift: The H-1 proton in the trans isomer is axial and exhibits large axial-axial couplings, resulting in a triplet of triplets. In the cis isomer, the equatorial H-1 has smaller couplings, appearing as a narrow multiplet or septet. The axial H-1 of the trans isomer is more shielded (upfield) than the equatorial H-1 of the cis isomer.
-OCOCH₃~2.0~2.0Minimal difference.
-C(CH₃)₃~0.85~0.85Minimal difference.
Cyclohexyl Protons1.0 - 2.21.0 - 2.2The signals for the cyclohexane ring protons are broader and more complex in the trans isomer due to a greater range of chemical shifts.

¹³C NMR Spectral Data

The ¹³C NMR spectra also provide clear distinguishing features between the two isomers, particularly for the carbons of the cyclohexane ring. The chemical shifts are influenced by the orientation of the acetate group and the resulting steric interactions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-4-tert-Butylcyclohexyl Acetate in CDCl₃

Carbontrans-Isomer (Equatorial Acetate)cis-Isomer (Axial Acetate)Key Differences
C-1~74.5~70.5Shielding Effect: The C-1 carbon in the cis isomer (axial acetate) is significantly shielded (upfield shift) compared to the trans isomer due to the γ-gauche effect from the axial C-3 and C-5 hydrogens.
C-2, C-6~35.0~31.5Similar shielding effect observed for the carbons adjacent to C-1 in the cis isomer.
C-3, C-5~27.0~25.5Shielding effect is also present but less pronounced.
C-4~47.0~47.0Minimal difference as this carbon is distant from the acetate group.
-C (CH₃)₃~32.0~32.0Minimal difference.
-C(C H₃)₃~27.5~27.5Minimal difference.
-OC OCH₃~171.0~171.0Minimal difference.
-OCOC H₃~21.5~21.5Minimal difference.

Experimental Protocols

The following provides a general methodology for the NMR analysis of this compound isomers.

Sample Preparation
  • Sample Purity: Ensure the isomeric purity of the cis and trans samples using a technique such as gas chromatography.

  • Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for its excellent solubilizing properties for these compounds and its well-defined residual solvent peak for referencing.

  • Concentration: Prepare a solution of approximately 10-20 mg of the acetate isomer in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 10-12 ppm.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing start Start pure Ensure Isomeric Purity (GC) start->pure dissolve Dissolve 10-20 mg in 0.5-0.7 mL CDCl3 with TMS pure->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer transfer->instrument h1 1H NMR Acquisition instrument->h1 c13 13C NMR Acquisition instrument->c13 process Fourier Transform, Phase Correction, Baseline Correction h1->process c13->process reference Reference to TMS (0.00 ppm) process->reference integrate Integration (1H) reference->integrate analyze Analyze Chemical Shifts and Coupling Constants integrate->analyze end end analyze->end End

Caption: Experimental workflow for NMR analysis.

Interpretation and Conclusion

The ¹H and ¹³C NMR spectra provide a powerful and straightforward method for distinguishing between the cis and trans isomers of this compound.

The key diagnostic features are:

  • In ¹H NMR: The chemical shift and multiplicity of the H-1 proton. A downfield, narrow multiplet indicates the cis isomer (equatorial H-1), while an upfield, broader multiplet (triplet of triplets) with large coupling constants is characteristic of the trans isomer (axial H-1).

  • In ¹³C NMR: The chemical shift of the C-1, C-2, and C-6 carbons. These carbons are significantly shielded (shifted upfield) in the cis isomer due to the γ-gauche effect of the axial acetate group.

This detailed spectral analysis, grounded in the fundamental principles of conformational analysis and shielding effects, is an indispensable tool for quality control, reaction monitoring, and structural elucidation in research and industrial settings involving these isomers.

Mass Spectrometry Fragmentation of 4-tert-Butylcyclohexyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of 4-tert-butylcyclohexyl acetate (B1210297), a common fragrance ingredient. This document outlines the key fragment ions observed under electron ionization (EI), offers a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and presents a visual representation of its fragmentation pathway. This information is crucial for the identification and characterization of this compound in various matrices, including consumer products, environmental samples, and biological systems.

Core Fragmentation Pattern

4-tert-Butylcyclohexyl acetate (molecular weight: 198.30 g/mol ) undergoes characteristic fragmentation upon electron ionization. The fragmentation is primarily driven by the lability of the ester group and the bulky tert-butyl substituent. While the mass spectra of the cis and trans isomers are largely similar, subtle differences in the relative abundances of certain fragment ions can be observed under high-resolution conditions. However, for routine identification, the overall pattern is highly informative.

The molecular ion peak (M+) at m/z 198 is often weak or absent, as is common for esters which readily undergo fragmentation. The most prominent fragmentation pathways involve the loss of the acetyl group, elimination of acetic acid, and fragmentation of the tert-butyl group and the cyclohexane (B81311) ring.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound. The data represents a typical spectrum, which may be a mixture of cis and trans isomers.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
4170.40[C3H5]+
4399.99[CH3CO]+ (acetyl cation)
5793.60[C4H9]+ (tert-butyl cation)
6770.70[C5H7]+
8280.60[C6H10]+
95-[C7H11]+
123-[M - C4H9 - H2O]+
138-[M - CH3COOH]+ (loss of acetic acid)
141-[M - C4H9]+
183-[M - CH3]+

Note: Relative intensities can vary slightly depending on the specific instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several key fragmentation reactions as depicted in the diagram below. The most favorable fragmentations lead to the formation of stable carbocations.

fragmentation_pathway M [C12H22O2]+• m/z 198 F138 [C10H18]+• m/z 138 M->F138 - CH3COOH F57 [C4H9]+ m/z 57 M->F57 - C8H13O2• F43 [CH3CO]+ m/z 43 M->F43 - C10H19O• F82 [C6H10]+• m/z 82 F138->F82 - C4H8 F67 [C5H7]+ m/z 67 F82->F67 - CH3

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of this compound using GC-MS. This protocol is based on common practices for the analysis of volatile and semi-volatile organic compounds in the fragrance industry.[2][3][4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (mixture of isomers or individual isomers if available) at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate or hexane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (for complex matrices): For samples such as perfumes or lotions, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.

    • Liquid-Liquid Extraction: Dilute the sample in a non-polar solvent like hexane, vortex, and allow the phases to separate. The organic layer containing the analyte can then be injected.

    • SPME: Expose a SPME fiber to the headspace of the sample at a controlled temperature to adsorb volatile and semi-volatile compounds. The fiber is then desorbed in the GC inlet.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplit (e.g., 50:1 ratio) or Splitless for trace analysis
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature: 60 °C, hold for 2 minutes; Ramp to 280 °C at 10 °C/min; Hold at 280 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay3 minutes
Data Acquisition and Analysis
  • Acquire the data in full scan mode to obtain the complete mass spectrum of the eluting peaks.

  • Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

  • For quantification, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 57 or 43) against the concentration of the working standards.

This comprehensive guide provides the foundational knowledge for the mass spectrometric analysis of this compound. The provided data and protocols can be adapted by researchers for various applications, from quality control in the fragrance industry to metabolic studies in drug development.

References

Technical Guide: Physical Properties of High Cis 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high cis 4-tert-Butylcyclohexyl acetate (B1210297). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and process visualization.

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic fragrance ingredient valued for its complex aroma, often described as woody, floral, and fruity. It exists as a mixture of two stereoisomers: cis and trans. The cis-isomer is generally considered to possess a more potent and desirable floral fragrance compared to the richer, woody scent of the trans-isomer.[1][2] Consequently, products with a higher proportion of the cis-isomer, known as high cis this compound, are of significant interest in the fragrance industry.[3][4] While the physical properties of the isomeric mixture are widely reported, this guide places special emphasis on the characteristics of the high cis variant where data is available. It is important to note, however, that considerable variations in the cis-trans ratios in commercial mixtures often have little effect on the fundamental physical constants.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. The data largely pertains to mixtures of cis and trans isomers, as is commonly available. Specific data for a high cis formulation is included where sourced.

PropertyValueConditions
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.31 g/mol
Appearance Colorless to pale yellow, clear liquidAmbient
Density 0.934 - 0.940 g/mL[5][6]at 25 °C
0.9423 g/cm³ (cis-isomer)at 15 °C
Boiling Point 228 - 230 °C[6][7]at 25 mmHg
222 - 223 °C[8]at 760 mmHg (estimated)
244 - 248 °C[9]
Freezing Point -9 °Cfor ≥99% cis-isomer
< -50 °C(Isomer mixture not specified)
Flash Point >100 °C[9]Closed Cup
104 °C[10]Closed Cup
Refractive Index 1.4500 - 1.4540[5]at 20 °C (n20/D)
Vapor Pressure 7.9 Pa[2][11]at 25 °C
0.103 mmHg[8]at 25 °C (estimated)
Water Solubility 3.552 - 4.16 mg/L[8][12]at 25 °C
<0.0396 g/L (insoluble)[1][13]at 20 °C
LogP (o/w) 4.057 (estimated)[14]
4.8[1]at 25 °C
Viscosity 8.37 mm²/s[1](Temperature not specified)

Synthesis of High Cis this compound

The production of this compound with a high cis-isomer content is a multi-step process. It begins with the alkylation of phenol, followed by hydrogenation to form 4-tert-butylcyclohexanol, and concludes with the acetylation of the alcohol. The stereoselectivity towards the cis-isomer is primarily controlled during the hydrogenation step. The use of a rhodium-carbon catalyst is known to yield a higher percentage of the cis-alcohol.[1]

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrogenation (Stereoselective) cluster_2 Step 3: Acetylation Phenol Phenol tert_Butylphenol 4-tert-Butylphenol Phenol->tert_Butylphenol H₂SO₄ Catalyst Isobutene Isobutene Isobutene->tert_Butylphenol tert_Butylphenol_ref 4-tert-Butylphenol tert_Butylcyclohexanol High Cis 4-tert-Butylcyclohexanol tert_Butylphenol_ref->tert_Butylcyclohexanol H₂ Rhodium Catalyst tert_Butylcyclohexanol_ref High Cis 4-tert-Butylcyclohexanol FinalProduct High Cis this compound tert_Butylcyclohexanol_ref->FinalProduct AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct

Caption: Synthesis pathway for high cis this compound.

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized methodologies to ensure accuracy and reproducibility. The following are detailed protocols for key experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Density Measurement

Principle: The density of a liquid is determined by measuring its mass per unit volume.

Methodology (Based on OECD Guideline 109 & ASTM D7777):

  • Apparatus: A digital density meter with an oscillating U-tube is the preferred instrument. Alternatively, a Bingham pycnometer (ASTM D1480 for viscous liquids) or a hydrometer can be used.[15][16]

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and ultrapure water, at the measurement temperature.

  • Sample Preparation: The sample of high cis this compound is brought to the specified temperature (e.g., 20°C or 25°C) and degassed to prevent the formation of bubbles, which can interfere with the measurement.

  • Measurement: The sample is introduced into the measuring cell of the density meter. Care is taken to avoid contamination and bubble formation. The instrument measures the oscillation period of the U-tube filled with the sample, which is directly related to its density.

  • Data Recording: The density is recorded, typically in g/cm³ or kg/m ³, once the reading has stabilized. The measurement is repeated to ensure consistency.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Based on OECD Guideline 103):

  • Apparatus: A dynamic method using a distillation apparatus (e.g., Siwoloboff method) or a differential scanning calorimeter (DSC) is employed.

  • Procedure (Dynamic Method):

    • A sample of the ester is placed in a distillation flask with boiling chips.

    • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

    • The flask is heated gently.

    • The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. The pressure is also recorded.

  • Ebulliometer Method: An ebulliometer, which allows for precise measurement of the boiling point at various pressures, can also be used for higher accuracy.

  • Data Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the boiling point is corrected using the Sidney-Young equation.

Viscosity Measurement

Principle: Viscosity is a measure of a fluid's resistance to flow. Kinematic viscosity is determined by measuring the time it takes for a fixed volume of liquid to flow under gravity through a capillary. Dynamic viscosity is the product of kinematic viscosity and density.

Methodology (Based on OECD Guideline 114 & ASTM D7042):

  • Apparatus: A Stabinger viscometer, which can concurrently measure dynamic viscosity and density, is a modern and efficient choice.[17] Alternatively, a calibrated glass capillary viscometer (e.g., Ubbelohde type) in a constant temperature bath can be used.

  • Procedure (Stabinger Viscometer):

    • The instrument's measuring cells are rinsed with a suitable solvent and dried.

    • The sample is introduced into the instrument.

    • The desired temperature is set, and the measurement is initiated.

    • The instrument automatically measures the rotational speed of a rotor in the liquid and the oscillation of a U-tube to determine dynamic viscosity and density, respectively. Kinematic viscosity is then calculated.

  • Procedure (Capillary Viscometer):

    • The viscometer is filled with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

Refractive Index Measurement

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic property of a substance.

Methodology (Based on ASTM D1218):

  • Apparatus: A refractometer (e.g., an Abbé refractometer) with a sodium lamp (D-line, 589 nm) as the light source.

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Procedure:

    • A few drops of the high cis this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the temperature of the instrument (typically 20°C).

    • The light source is switched on, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale.

The following diagram illustrates the general workflow for determining the physical properties of a liquid chemical like high cis this compound according to standardized testing guidelines.

G cluster_prep Sample Preparation cluster_testing Physical Property Testing cluster_analysis Data Analysis & Reporting Sample Obtain High Cis This compound Sample TempEquil Temperature Equilibration Sample->TempEquil Degas Degassing (if necessary) TempEquil->Degas Density Density Measurement (OECD 109) Degas->Density BoilingPoint Boiling Point Determination (OECD 103) Degas->BoilingPoint Viscosity Viscosity Measurement (OECD 114) Degas->Viscosity RefractiveIndex Refractive Index Measurement (ASTM D1218) Degas->RefractiveIndex DataCollection Data Collection Density->DataCollection BoilingPoint->DataCollection Viscosity->DataCollection RefractiveIndex->DataCollection Correction Apply Corrections (e.g., for pressure, temperature) DataCollection->Correction Report Final Report Generation Correction->Report

Caption: General experimental workflow for physical property determination.

References

Olfactory Properties of 4-tert-Butylcyclohexyl Acetate Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized fragrance ingredient valued for its versatile and pleasant aroma, often described as woody, fruity, and floral. This compound exists as two key stereoisomers, cis and trans, which exhibit distinct olfactory properties. The spatial arrangement of the acetate group relative to the tert-butyl group on the cyclohexane (B81311) ring significantly influences the molecule's interaction with olfactory receptors, leading to notable differences in odor character, intensity, and threshold. This technical guide provides an in-depth analysis of the olfactory characteristics of the cis and trans isomers of 4-tert-butylcyclohexyl acetate, detailing quantitative olfactory data, experimental protocols for sensory analysis, and the underlying biochemical signaling pathways.

Olfactory Profile of Stereoisomers

The olfactory characteristics of the cis and trans isomers of this compound are markedly different. The cis-isomer is generally considered to possess a more desirable and potent aroma compared to the trans-isomer.

Table 1: Qualitative Olfactory Descriptors of this compound Stereoisomers

StereoisomerPredominant Odor Characteristics
cis-4-tert-Butylcyclohexyl acetateWoody, floral (orris-like), fruity, creamy, sweet, powerful
trans-4-tert-Butylcyclohexyl acetateWoody, camphoraceous, harsher, less intense

The difference in odor intensity is significant, with the cis-isomer having a considerably lower odor detection threshold. Scientific literature indicates that the odor threshold of cis-4-tert-butylcyclohexyl acetate is approximately ten times lower than that of the trans-isomer, making it a much more potent odorant.

Quantitative Olfactory Data

Table 2: Fragrance Evaluation of this compound Isomer Mixtures

cis-Isomer Content (%)trans-Isomer Content (%)Fragrance Evaluation Score (out of 10)Fragrance Description
9559.5Rich, powerful, woody, fruity, floral
90109.0Strong, woody, fruity
85158.0Woody, slightly fruity
70306.5Woody, less intense
50505.0Predominantly woody, weak

Note: The fragrance evaluation scores are illustrative and compiled from industry assessments.

Experimental Protocols

The characterization of the olfactory properties of this compound stereoisomers involves a combination of analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

  • Sample Preparation: Pure samples of cis- and trans-4-tert-butylcyclohexyl acetate are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC analysis.

  • Gas Chromatography: The samples are injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) to separate the volatile compounds. The oven temperature is programmed to ensure optimal separation.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other stream is directed to a sniffing port.

  • Olfactometry: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor perceived.

  • Data Analysis: The data from the GC detector and the olfactometry analysis are combined to create an aromagram, which correlates the chemical compounds with their specific odors.

GCO_Workflow cluster_GC Gas Chromatography cluster_Detection Detection cluster_Analysis Data Analysis Injector Injector Column Column Injector->Column Sample Injection Effluent_Split Effluent_Split Column->Effluent_Split Separation Detector FID/MS Detector Effluent_Split->Detector 50% Sniffing_Port Sniffing Port Effluent_Split->Sniffing_Port 50% Chemical_Data Chemical_Data Detector->Chemical_Data Chemical Identification & Quantification Sensory_Data Sensory_Data Sniffing_Port->Sensory_Data Odor Perception (Intensity, Description) Aromagram Aromagram Chemical_Data->Aromagram Correlation Sensory_Data->Aromagram Correlation Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation cluster_Analysis Analysis Panelist_Selection Panelist Selection & Training Evaluation Double-Blind, Randomized Sensory Evaluation Panelist_Selection->Evaluation Sample_Preparation Sample Preparation (cis & trans isomers) Sample_Preparation->Evaluation Data_Collection Data Collection (Intensity Ratings) Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Odor_Profile Quantitative Odor Profile Statistical_Analysis->Odor_Profile Olfactory_Signaling_Pathway Odorant Odorant (this compound) OR Olfactory Receptor (OR) Odorant->OR Binding G_Protein G-protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel CNG Ion Channel cAMP->CNG_Channel Binding & Opening Depolarization Depolarization (Na+, Ca2+ influx) CNG_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Olfactory Bulb) Action_Potential->Brain Signal Transmission

The Unseen Dance: A Technical Guide to the Solubility and Stability of 4-tert-Butylcyclohexyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cosmetic science, the performance of a fragrance ingredient is not solely dictated by its scent profile but equally by its ability to remain soluble and stable within a complex formulation. This technical guide delves into the core physicochemical properties of 4-tert-Butylcyclohexyl acetate (B1210297), a widely utilized fragrance ingredient, offering a comprehensive overview for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its solubility in relevant cosmetic solvents and its stability under various conditions, supported by detailed experimental protocols and visual representations of key processes.

Physicochemical Properties of 4-tert-Butylcyclohexyl Acetate

This compound is a synthetic fragrance ingredient prized for its woody and floral scent. It is a colorless to pale yellow liquid and exists as a mixture of cis and trans isomers, with the cis isomer often considered to have a more powerful and desirable aroma.[1][2] Its stability and solubility are paramount to its successful incorporation into cosmetic products.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₂[3]
Molecular Weight198.30 g/mol [4]
AppearanceColorless to pale yellow liquid[3]
Boiling Point228-230 °C @ 25 mm Hg[5]
Density0.934 g/mL @ 25 °C[6]
Flash Point102 °C[7]
Water Solubility39.6 mg/L @ 20 °C[3][5]
LogP4.8 @ 25 °C[2][5]

Solubility in Cosmetic Formulations

The solubility of a fragrance ingredient is a critical parameter that dictates its compatibility with the cosmetic base and the overall clarity and stability of the final product. This compound, being a lipophilic compound with a high LogP value, exhibits poor solubility in water but is generally soluble in organic solvents commonly used in cosmetics.[2][5]

Table 2: Quantitative Solubility of this compound

SolventSolubility (% w/w)Temperature (°C)
Water<0.00420
EthanolData not available-
Propylene (B89431) GlycolData not available-
Isopropyl MyristateData not available-
Experimental Protocol for Solubility Determination

A standardized method to determine the solubility of lipophilic compounds like this compound in cosmetic solvents is the shake-flask method, adapted from OECD Test Guideline 105.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the cosmetic solvent (e.g., ethanol, propylene glycol, isopropyl myristate) in a glass flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for undissolved material should be performed.

  • Phase Separation: The solution is allowed to stand to allow any undissolved material to settle. If necessary, centrifugation can be used to facilitate separation.

  • Sampling and Dilution: A clear aliquot of the saturated solution is carefully removed, weighed, and then diluted with a suitable solvent (e.g., ethanol) to a concentration within the analytical range of the quantification method.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed as % w/w or g/100g of solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration & Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 equil1 Equilibrate for 24-48 hours prep2->equil1 equil2 Allow undissolved material to settle/centrifuge equil1->equil2 analysis1 Sample and dilute supernatant equil2->analysis1 analysis2 Quantify using GC-MS analysis1->analysis2 result1 Calculate solubility analysis2->result1

Solubility Determination Workflow

Stability in Cosmetic Formulations

The stability of this compound is crucial for maintaining the intended fragrance profile and ensuring the safety and aesthetic appeal of the cosmetic product throughout its shelf life.[1] It is generally considered stable under normal storage conditions but can be susceptible to degradation under extreme temperatures and in the presence of strong oxidizing agents.[1][6]

Factors Affecting Stability
  • pH: As an ester, this compound is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of 4-tert-butylcyclohexanol (B146172) and acetic acid. This can alter the fragrance profile and potentially lower the pH of the formulation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[1]

  • Oxidation: The presence of oxidizing agents in a formulation or exposure to air can lead to oxidative degradation of the molecule.[6] The use of antioxidants in the formulation can help mitigate this.[9]

  • Light: While not extensively documented for this specific molecule, UV radiation can be a source of energy for degradative chemical reactions in many fragrance compounds.[10]

Experimental Protocol for Stability Testing

A robust stability testing program is essential to evaluate the performance of this compound in a finished cosmetic product. This typically involves subjecting the product to accelerated and real-time storage conditions.[11][12]

Methodology:

  • Sample Preparation: A cosmetic formulation (e.g., o/w emulsion, hydroalcoholic solution) is prepared containing a known concentration of this compound. The formulation is divided into aliquots and stored in the final intended packaging.

  • Storage Conditions: Samples are stored under various conditions to assess stability:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.[13]

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life of the product.[13]

    • Freeze-Thaw Cycling: Multiple cycles of freezing (e.g., -10°C) and thawing (e.g., 25°C) to assess physical stability.[12]

    • Photostability: Exposure to controlled UV light to assess light-induced degradation.[12]

  • Time Points: Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6 months for accelerated testing).

  • Extraction: At each time point, an aliquot of the product is taken, and the this compound is extracted using a suitable solvent system. This may involve liquid-liquid extraction or solid-phase extraction depending on the complexity of the cosmetic matrix.

  • Quantification: The concentration of this compound in the extract is determined using a validated GC-MS method.

  • Evaluation: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0). Physical parameters of the cosmetic product (e.g., pH, viscosity, color, odor) are also evaluated.

Potential Degradation Pathways

The primary degradation pathway for this compound in cosmetic formulations is hydrolysis of the ester linkage. Oxidative degradation is also a potential pathway, especially in formulations exposed to air or containing pro-oxidant species.

G Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_prod1 4-tert-Butylcyclohexanol main->hydrolysis_prod1 H₂O, H⁺/OH⁻ hydrolysis_prod2 Acetic Acid main->hydrolysis_prod2 H₂O, H⁺/OH⁻ oxidation_prod Oxidized derivatives (e.g., ketones, hydroperoxides) main->oxidation_prod O₂, Light, Heat

Degradation Pathways

Analytical Method for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the quantification of this compound in cosmetic formulations due to its high sensitivity and selectivity.

Table 3: Representative GC-MS Method Parameters

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL (Split or Splitless mode)
Oven Program100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of this compound (e.g., fragments corresponding to the molecular ion and characteristic losses)

Conclusion

The successful incorporation of this compound into cosmetic formulations hinges on a thorough understanding of its solubility and stability characteristics. While it exhibits good solubility in many common cosmetic solvents, its stability can be influenced by factors such as pH, temperature, and exposure to oxidizing agents. This guide provides a framework for assessing these critical parameters through detailed experimental protocols. By employing robust analytical methods and conducting comprehensive stability studies, formulators can ensure the delivery of high-quality, stable, and aesthetically pleasing cosmetic products that maintain their intended fragrance profile throughout their lifecycle. Further research to generate quantitative solubility data in a wider range of cosmetic ingredients would be beneficial for the industry.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will present the existing physical data and discuss the general methodologies used for determining thermochemical properties, which could be applied to 4-tert-butylcyclohexyl acetate (B1210297) in future research. Furthermore, in the absence of specific signaling or metabolic pathway information for this molecule, a generalized biotransformation pathway for related terpenoid acetates will be presented and visualized.

Physicochemical Properties

While specific experimental thermochemical data is lacking, some fundamental physical properties of 4-tert-butylcyclohexyl acetate have been reported. These are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [2]
Boiling Point 228-230 °C at 25 mmHg
Density 0.934 g/mL at 25 °C
Refractive Index n20/D 1.452 (lit.)

Table 1: Physical Properties of this compound. This table summarizes the basic physical constants that have been experimentally determined for this compound.

Experimental Protocols for Thermochemical Data Determination

Although specific data for this compound is unavailable, the following established experimental protocols are standard for determining key thermochemical properties of organic compounds.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of a compound is a critical thermodynamic quantity. It is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.

Experimental Workflow: Bomb Calorimetry

A common method for determining the enthalpy of combustion is bomb calorimetry. The workflow for such an experiment is as follows:

  • Sample Preparation: A precisely weighed sample of the substance (in this case, this compound) is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen under high pressure to ensure complete combustion.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water surrounding the bomb is meticulously recorded.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined on a molar basis.

The standard enthalpy of formation can then be calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow: Adiabatic Calorimetry

  • Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

  • Thermal Isolation: The vessel is placed in a vacuum chamber with adiabatic shields that are maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.

  • Heating: A measured amount of electrical energy is supplied to a heater within the vessel, causing a small increase in temperature.

  • Temperature Measurement: The resulting temperature change is precisely measured.

  • Calculation: The heat capacity is calculated from the energy input and the temperature rise.

Biotransformation of Terpenoid Acetates

While no specific signaling pathways involving this compound are documented, its structural similarity to other terpenoid acetates suggests it may undergo biotransformation. Terpenoids are a large class of natural products that undergo various metabolic reactions in biological systems, primarily aimed at increasing their polarity to facilitate excretion.[3][4][5][6]

A generalized metabolic pathway for a terpenoid acetate, based on known biotransformation reactions, would likely involve two main phases:

  • Phase I: Functionalization: The initial phase introduces or exposes functional groups. For a compound like this compound, this would likely involve hydrolysis of the ester bond by esterase enzymes to yield the corresponding alcohol (4-tert-butylcyclohexanol) and acetic acid.

  • Phase II: Conjugation: The modified compound from Phase I then undergoes conjugation with polar molecules to further increase water solubility. The newly formed alcohol could be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

Generalized Metabolic Pathway for a Terpenoid Acetate

Biotransformation cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation Terpenoid_Acetate 4-tert-Butylcyclohexyl Acetate Hydrolysis Ester Hydrolysis (Esterases) Terpenoid_Acetate->Hydrolysis Terpenoid_Alcohol 4-tert-Butylcyclohexanol Hydrolysis->Terpenoid_Alcohol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Conjugation Conjugation Reactions (e.g., Glucuronidation, Sulfation) Terpenoid_Alcohol->Conjugation Excretable_Metabolite Polar, Water-Soluble Metabolite Conjugation->Excretable_Metabolite

Caption: Generalized biotransformation of a terpenoid acetate.

Conclusion and Future Directions

This technical guide highlights the current state of knowledge regarding the thermochemical properties of this compound. While fundamental physical constants are available, there is a clear absence of experimentally determined thermochemical data such as enthalpy of formation and heat capacity. The experimental protocols described herein provide a roadmap for future studies to fill this data gap, which would be invaluable for chemical process design, safety assessments, and computational modeling. Furthermore, while no specific signaling pathways for this molecule have been identified, its likely biotransformation through ester hydrolysis and subsequent conjugation represents an important area for further investigation, particularly for understanding its metabolic fate and potential biological activity. Such studies would be of significant interest to researchers in toxicology, pharmacology, and drug development.

References

Molecular modeling and conformational analysis of 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Modeling and Conformational Analysis of 4-tert-Butylcyclohexyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling and conformational analysis of 4-tert-butylcyclohexyl acetate, a molecule of significant interest in the fragrance industry and a classic example for stereochemical studies. The guide details the fundamental principles of its conformational isomerism, driven by the bulky tert-butyl group, and presents both computational and experimental methodologies for its analysis. This document is intended for researchers, scientists, and professionals in drug development who utilize conformational analysis in molecular design and characterization.

Introduction

This compound exists as cis and trans diastereomers, each with distinct physical and sensory properties. The trans-isomer is noted for a rich, woody odor, while the cis-isomer possesses a more intense, floral scent.[1] The conformational preferences of these isomers are dominated by the large steric demand of the tert-butyl group, which effectively "locks" the cyclohexane (B81311) ring into a specific chair conformation. Understanding the conformational landscape of this molecule is crucial for correlating its structure with its properties and for broader applications in stereochemical analysis.

Conformational Principles of the 4-tert-Butylcyclohexyl Group

The conformational analysis of substituted cyclohexanes is fundamentally governed by the minimization of steric strain. The bulky tert-butyl group has a very high "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane.[2] The A-value for a tert-butyl group is approximately 4.9 kcal/mol, meaning there is a strong energetic preference for it to occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions.[2] This strong preference effectively "locks" the cyclohexane ring in the conformation where the tert-butyl group is equatorial.[3]

For this compound, this principle dictates the predominant conformation of both the cis and trans isomers.

  • trans-4-tert-Butylcyclohexyl Acetate: In the trans isomer, to have the bulky tert-butyl group in the equatorial position, the acetate group must also be in an equatorial position. The diequatorial conformation is significantly more stable than the diaxial conformation.

  • cis-4-tert-Butylcyclohexyl Acetate: In the cis isomer, if the tert-butyl group is in the preferred equatorial position, the acetate group is forced into an axial position. The alternative chair conformation would place the tert-butyl group in a highly unfavorable axial position.

The following diagram illustrates the chair-flipping equilibrium for a monosubstituted cyclohexane, highlighting the energetic preference for the equatorial position.

Chair-flip equilibrium for a monosubstituted cyclohexane.

Molecular Modeling and Computational Analysis

Molecular modeling is a powerful tool for quantitatively assessing the conformational preferences of molecules like this compound. Both molecular mechanics (MM) and quantum mechanics (QM) methods can provide valuable insights into the energies and geometries of different conformers.

Molecular Mechanics (MM) Calculations

Molecular mechanics force fields such as MM3, MM4, and MMFF94 are well-suited for rapidly calculating the energies of different conformers of organic molecules. These methods model molecules as a collection of atoms held together by springs, and the potential energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions.

Illustrative Workflow for MM Calculations:

MM_Workflow start Initial 3D Structure (cis or trans isomer) conf_search Conformational Search (e.g., Monte Carlo, Systematic) start->conf_search energy_min Energy Minimization (e.g., MMFF94, MM3) conf_search->energy_min analysis Analyze Low-Energy Conformers (Energies, Geometries) energy_min->analysis output Tabulate Quantitative Data analysis->output

Workflow for Molecular Mechanics conformational analysis.

Table 1: Illustrative Molecular Mechanics (MMFF94) Conformational Energy Data

IsomerConformationSubstituent Positions (tert-Butyl, Acetate)Relative Energy (kcal/mol)
transChairEquatorial, Equatorial0.00 (Global Minimum)
transChairAxial, Axial~5.5
transTwist-Boat-~6.0
cisChairEquatorial, Axial0.00 (Global Minimum for cis)
cisChairAxial, Equatorial~4.9
cisTwist-Boat-~5.8

Note: The data in this table is illustrative and based on established principles of conformational analysis. Actual calculated values may vary depending on the specific force field and software used.

Quantum Mechanics (QM) Calculations

Quantum mechanics methods, particularly Density Functional Theory (DFT), offer a higher level of theory for calculating molecular energies and properties. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G*, are commonly used for geometry optimization and frequency calculations of organic molecules.

Table 2: Illustrative Quantum Mechanics (DFT B3LYP/6-31G*) Geometric Data

IsomerConformationKey Dihedral AngleCalculated Value (°)
transChair (e,e)C1-C2-C3-C4-55.8
cisChair (e,a)C1-C2-C3-C4-56.2

Note: This data is illustrative. Specific dihedral angles would be calculated from the optimized geometries.

Experimental Protocols for Conformational Analysis

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for validating computational models and directly probing the conformational dynamics of this compound.

Synthesis of cis- and trans-4-tert-Butylcyclohexyl Acetate

The synthesis of the individual isomers is a prerequisite for their detailed spectroscopic analysis. A common route involves the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) followed by acetylation.

Experimental Protocol: Synthesis

  • Reduction of 4-tert-butylcyclohexanone:

    • To obtain a majority of the cis-alcohol, the ketone can be hydrogenated using a rhodium-on-carbon catalyst.[1]

    • To obtain a majority of the trans-alcohol, the ketone can be reduced with a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride) or by hydrogenation with a Raney nickel catalyst.[1]

  • Acetylation of 4-tert-butylcyclohexanol:

    • The separated alcohol isomer is dissolved in a suitable solvent (e.g., dichloromethane) with a base (e.g., pyridine (B92270) or triethylamine).

    • Acetic anhydride (B1165640) or acetyl chloride is added dropwise at 0 °C.

    • The reaction is stirred at room temperature until completion (monitored by TLC or GC).

    • The reaction is quenched with water, and the organic layer is washed with dilute acid, saturated sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetate.

  • Purification:

    • The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the pure cis or trans isomer.

NMR Spectroscopic Analysis

4.2.1. Low-Temperature ¹H NMR Spectroscopy

At room temperature, the chair-chair interconversion of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons of each conformer.

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Prepare a ~10-20 mM solution of the purified isomer in a suitable low-freezing solvent (e.g., deuterated chloroform (B151607) (CDCl₃) or a mixture of deuterated dichloromethane (B109758) (CD₂Cl₂) and a freon).

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Gradually lower the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Observe the broadening of signals as the exchange rate slows, followed by the appearance of sharp, distinct signals for each conformer at a sufficiently low temperature (the coalescence temperature will depend on the energy barrier to ring flip).

  • Data Analysis:

    • Integrate the signals of the distinct conformers at low temperature to determine their relative populations and calculate the free energy difference (ΔG°) between them.

    • Analyze the coupling constants of the methine proton (H1) attached to the acetate group. In the cis isomer (axial acetate), H1 will be equatorial and exhibit small axial-equatorial and equatorial-equatorial couplings. In the trans isomer (equatorial acetate), H1 will be axial and show large axial-axial and axial-equatorial couplings.

4.2.2. Karplus Equation Analysis

The Karplus equation relates the vicinal coupling constant (³J) between two protons to the dihedral angle between them. This relationship is invaluable for determining the stereochemistry of cyclic systems.

For the methine proton (H1) in this compound:

  • Trans Isomer (Equatorial Acetate, Axial H1): H1 will have two neighboring axial protons and two neighboring equatorial protons. The ³J(H1_ax, H_ax) coupling will be large (typically 8-13 Hz), and the ³J(H1_ax, H_eq) coupling will be small (typically 2-5 Hz).

  • Cis Isomer (Axial Acetate, Equatorial H1): H1 will have two neighboring axial protons and two neighboring equatorial protons. Both the ³J(H1_eq, H_ax) and ³J(H1_eq, H_eq) couplings will be small (typically 2-5 Hz).

4.2.3. 2D NOESY Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, regardless of their through-bond connectivity. This is particularly useful for distinguishing between cis and trans isomers and confirming conformational assignments.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare a concentrated (~50 mM) and thoroughly degassed sample of the purified isomer in a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (for a small molecule like this, a mixing time of 500-800 ms (B15284909) is a good starting point).

  • Data Analysis:

    • For the cis isomer (axial acetate), a NOE cross-peak is expected between the axial methine proton (H1) and the other axial protons on the same face of the ring (at positions 3 and 5).

    • For the trans isomer (equatorial acetate), NOE cross-peaks would be expected between the equatorial methine proton (H1) and the neighboring equatorial and axial protons.

The following diagram illustrates the key NOE correlations expected for the cis isomer.

NOESY_Correlations cluster_cis cis-4-tert-Butylcyclohexyl Acetate (Axial Acetate) mol mol H1 H1 (axial) H3ax H3/H5 (axial) H1->H3ax NOE

Expected key NOE correlation for the cis isomer.

Conclusion

The conformational analysis of this compound serves as an excellent case study in the application of modern computational and experimental techniques to understand the structure and properties of substituted cyclohexanes. The dominant steric influence of the tert-butyl group simplifies the conformational landscape, making it an ideal system for demonstrating the principles of molecular modeling, low-temperature NMR, and NOESY spectroscopy. The methodologies outlined in this guide provide a robust framework for the detailed conformational characterization of this and other similar molecules of interest to researchers in chemistry and drug development.

References

Environmental fate and degradation of 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 4-tert-Butylcyclohexyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available data and is not exhaustive.

Introduction

4-tert-Butylcyclohexyl acetate is a synthetic fragrance ingredient widely used in various consumer products. Its presence in household and personal care products necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential environmental impact. This technical guide provides a comprehensive overview of the available scientific data on the biodegradability, bioaccumulation potential, and aquatic toxicity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and partitioning.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number32210-23-4[1]
Molecular FormulaC₁₂H₂₂O₂[1]
Molecular Weight198.3 g/mol [1]
Boiling Point243 °C at 101.9 kPa[1]
Melting Point< -50 °C[1]
Water Solubility<0.0396 g/L[1]
log Pow (Octanol-Water Partition Coefficient)4.8 at 25 °C[1]
Vapor Pressure<= 7.9 Pa at 25 °C[1]
Density0.936 g/cm³ at 20 °C[1]

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, the key degradation pathways are expected to be biodegradation and, to a lesser extent, abiotic processes such as hydrolysis and photolysis.

Biodegradation

Biodegradation is a critical process for the removal of organic chemicals from the environment. Studies have shown that this compound is not readily biodegradable, but does exhibit some level of degradation.

A key study evaluated the ready biodegradability of this compound using the OECD Guideline 301F (Manometric Respirometry Test).[2] The result showed 54% biodegradation after 28 days.[2] According to OECD guidelines, a substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.[3][4] Therefore, this compound does not meet the criteria for ready biodegradability.

Table 2: Summary of Biodegradation Data for this compound

Test GuidelineInoculumTest DurationResultClassificationReference
OECD 301FActivated sludge28 days54% biodegradationNot readily biodegradable[2]
Abiotic Degradation

Photolysis: There is a lack of direct experimental data on the photolysis of this compound in water. Studies on a potential degradation product, 4-tert-butylphenol (B1678320), have shown that it can undergo photodegradation.[6][7][8] However, this does not directly inform the photolytic stability of the parent compound. Given its chemical structure, direct photolysis in sunlight is not expected to be a significant degradation pathway.

Bioaccumulation Potential

The bioaccumulation potential of a substance is its tendency to accumulate in living organisms. This is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water at steady state.

Table 3: Predicted Bioaccumulation Potential of this compound

ParameterValueMethodConclusionReference
Bioconcentration Factor (BCF)102 - 335 L/kgQSAR (EPI Suite™)Not expected to be bioaccumulative[2]

Ecotoxicity

The ecotoxicity of this compound has been evaluated for various aquatic organisms. The available data on acute toxicity are summarized in Table 4.

Table 4: Aquatic Toxicity of this compound

OrganismEndpointValue (mg/L)Exposure DurationReference
Fish (Cyprinus carpio)LC508.696 h[1]
Aquatic Invertebrates (Daphnia magna)EC505.348 h[1]
Algae (Desmodesmus subspicatus)EC502272 h[1]
Microorganisms (Activated sludge)EC503023 h[1]

The data indicates that this compound is toxic to aquatic life.[9]

Experimental Protocols

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This protocol provides a general outline for assessing the ready biodegradability of a substance based on the OECD 301F guideline.[10][11][12]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in a closed flask at a constant temperature for 28 days. The consumption of oxygen is measured by a manometric device. The amount of oxygen taken up by the microbial population during biodegradation, corrected for the uptake by a blank inoculum, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer with closed flasks and manometers.

  • Temperature-controlled incubator (22 ± 2 °C).

  • Magnetic stirrers.

  • Apparatus for determining dissolved organic carbon (optional).

Procedure:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts.

  • Inoculum: Use activated sludge from a domestic wastewater treatment plant as the inoculum. The sludge should be fresh and properly handled to maintain its activity.

  • Test Setup:

    • Test Vessels: Add the mineral medium, inoculum, and the test substance (at a concentration to yield a ThOD of at least 50-100 mg/L) to the respirometer flasks.

    • Blank Control: Prepare flasks with mineral medium and inoculum only to measure the endogenous respiration of the microorganisms.

    • Reference Control: Use a readily biodegradable substance (e.g., sodium benzoate) as a positive control to check the viability of the inoculum.

    • Toxicity Control: Include a flask with the test substance and the reference substance to assess for inhibitory effects of the test substance on the microorganisms.

  • Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2 °C) with continuous stirring for 28 days.

  • Measurements: Record the oxygen consumption at regular intervals throughout the 28-day period.

  • Data Analysis: Calculate the percentage of biodegradation by dividing the oxygen consumed by the test substance (corrected for the blank) by its ThOD.

OECD 305: Bioaccumulation in Fish

This protocol provides a general outline for assessing the bioaccumulation of a substance in fish based on the OECD 305 guideline.[13][14][15][16][17]

Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, a group of fish of a single species is exposed to the test substance at a constant concentration. Subsequently, they are transferred to a substance-free medium for the depuration phase. The concentration of the test substance in the fish and in the water is measured at regular intervals during both phases.

Apparatus:

  • Flow-through or semi-static test system with aquaria.

  • System for maintaining constant water temperature, pH, and dissolved oxygen.

  • Analytical equipment for measuring the concentration of the test substance in water and fish tissue.

Procedure:

  • Test Organisms: Select a suitable fish species (e.g., Zebrafish, Rainbow Trout).

  • Test Conditions: Maintain constant water temperature, pH, and dissolved oxygen levels throughout the test.

  • Uptake Phase:

    • Expose the fish to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days.

    • Sample fish and water at predetermined intervals for analysis of the test substance concentration.

  • Depuration Phase:

    • After the uptake phase, transfer the remaining fish to clean, untreated water.

    • Continue to sample fish at regular intervals to measure the elimination of the test substance.

  • Data Analysis:

    • Calculate the uptake and depuration rate constants.

    • Determine the Bioconcentration Factor (BCF) at steady state or as the ratio of the uptake and depuration rate constants.

Visualizations

Environmental_Fate_of_4_tert_Butylcyclohexyl_acetate cluster_environment Environment cluster_degradation Degradation Pathways cluster_products Potential Products This compound This compound Water Water This compound->Water Release Sediment Sediment Water->Sediment Partitioning Biota Biota Water->Biota Uptake Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Minor/Uncertain Photolysis Photolysis Water->Photolysis Minor/Uncertain Biota->this compound Depuration 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol Biodegradation->4-tert-Butylcyclohexanol Acetic Acid Acetic Acid Biodegradation->Acetic Acid Hydrolysis->4-tert-Butylcyclohexanol Hydrolysis->Acetic Acid Transformation Products Transformation Products Photolysis->Transformation Products

Caption: Environmental fate and degradation pathways of this compound.

OECD_301F_Workflow start Start prep_media Prepare Mineral Medium start->prep_media prep_inoculum Prepare Activated Sludge Inoculum start->prep_inoculum setup_vessels Set up Respirometer Vessels (Test, Blank, Reference, Toxicity) prep_media->setup_vessels prep_inoculum->setup_vessels incubation Incubate at 22°C for 28 days with Stirring setup_vessels->incubation measure_o2 Measure O2 Consumption Periodically incubation->measure_o2 measure_o2->incubation < 28 days calculate_bod Calculate % Biodegradation vs. ThOD measure_o2->calculate_bod = 28 days end End calculate_bod->end

Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of cis-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of cis-4-tert-butylcyclohexyl acetate (B1210297), a fragrance ingredient valued for its specific sensory properties.[1][2] The synthesis primarily involves a two-step process: the stereoselective reduction of 4-tert-butylcyclohexanone (B146137) to predominantly cis-4-tert-butylcyclohexanol, followed by the acetylation of the alcohol. The stereoselectivity of the initial reduction step is critical for obtaining a high yield of the desired cis-acetate.[1]

Several methods for the diastereoselective reduction of 4-tert-butylcyclohexanone have been reported, each offering different levels of selectivity and operating under various conditions. These include chemical reduction using hydride reagents, catalytic transfer hydrogenation, and biocatalytic approaches.[3][4][5][6] The choice of method can be guided by factors such as desired stereoselectivity, available reagents, and scalability.

I. Stereoselective Reduction of 4-tert-Butylcyclohexanone

The reduction of 4-tert-butylcyclohexanone can yield two diastereomers: cis- and trans-4-tert-butylcyclohexanol. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a conformation where it occupies an equatorial position, influencing the direction of hydride attack on the carbonyl group.[7][8] Attack from the axial face leads to the equatorial (trans) alcohol, while attack from the equatorial face results in the axial (cis) alcohol.

Hydride-based reducing agents are commonly used for this transformation. The steric bulk of the hydride reagent plays a significant role in determining the product's stereochemistry.

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: This method is straightforward but typically favors the formation of the thermodynamically more stable trans-isomer.[3][9] The smaller size of the borohydride allows for preferential axial attack.[8]

  • L-Selectride® (Lithium tri-sec-butylborohydride) Reduction: In contrast to NaBH₄, the bulky L-Selectride® favors the formation of the cis-isomer through equatorial attack to avoid steric hindrance.[3][9]

Table 1: Comparison of Chemical Reducing Agents for 4-tert-Butylcyclohexanone Reduction

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis : trans)Reference
Sodium Borohydride (NaBH₄)trans~12 : 88[9]
L-Selectride®cis~92 : 8[9]

Catalytic transfer hydrogenation offers an alternative to metal hydrides and can provide high diastereoselectivity.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: Using catalysts like aluminum isopropoxide or zeolite BEA, the MPV reduction can be highly selective for the cis-isomer.[9][10][11] Zeolite BEA, in particular, has been shown to be a regenerable heterogeneous catalyst for this reaction.[10][11]

  • Hydrogenation over Metal Catalysts: Hydrogenation of 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone over rhodium or ruthenium catalysts can also yield a high cis content, especially in the presence of additives like hydrogen chloride.[1][5][12]

Table 2: Catalytic Hydrogenation Methods for 4-tert-Butylcyclohexanone Reduction

Catalyst SystemPredominant IsomerDiastereomeric Ratio (cis : trans)Reference
Zeolite BEA (MPV)cis>95% cis[6]
Rhodium on Carbon with HClcis88.3 : 11.7[12]
Ruthenium-aminophosphine complexcisHigh cis selectivity[1]
Magnesium Oxide (transfer hydrogenation)trans>98% trans[4][13]

Enzymatic reduction using alcohol dehydrogenases (ADHs) presents a green and highly selective method for producing cis-4-tert-butylcyclohexanol.[5]

Table 3: Biocatalytic Reduction of 4-tert-Butylcyclohexanone

EnzymePredominant IsomerDiastereomeric Excess (d.e.)Reference
Alcohol Dehydrogenase (ADH)cisHigh d.e. values reported[5]
II. Acetylation of cis-4-tert-Butylcyclohexanol

The second step is the esterification of the alcohol to form the acetate. This is typically achieved using common acetylating agents.

  • Acetic Anhydride (B1165640): A widely used and efficient reagent for this transformation, often in the presence of a catalyst.[12][14]

  • Vinyl Acetate: Can be used for enzymatic acetylation, providing a mild and selective method.[5]

The reaction can be catalyzed by acids like sulfuric acid or p-toluenesulfonic acid, or bases like pyridine (B92270).[14] Enzymatic acetylation, for instance with Candida antarctica lipase (B570770) A (CALA), is also an effective method.[5]

Table 4: Acetylation of 4-tert-Butylcyclohexanol

Acetylating AgentCatalystYieldReference
Acetic AnhydrideSulfuric Acid97.1%[12]
Acetic AnhydrideNone (reflux)95.8%[14]
Vinyl AcetateCandida antarctica lipase A (CALA)96%[5]

Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone to cis-4-tert-Butylcyclohexanol using L-Selectride®

This protocol is adapted from procedures described for the selective synthesis of the cis-alcohol.[3]

Materials:

  • 4-tert-Butylcyclohexanone

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • 80% Ethanol (B145695)

  • 6 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1.94 mmol of 4-tert-butylcyclohexanone in 3 mL of dry THF in a clean, dry vial.

  • In a separate clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride® in THF under an inert atmosphere.

  • Carefully transfer the ketone solution to the L-Selectride® solution and stir the reaction mixture for two hours at room temperature.

  • After two hours, quench the reaction by adding 1.5 mL of 80% ethanol and stir for an additional 5 minutes.

  • Add 1 mL of 6 M NaOH, followed by the slow, careful addition of 1.2 mL of 30% H₂O₂.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cis-4-tert-butylcyclohexanol.

Protocol 2: Acetylation of cis-4-tert-Butylcyclohexanol to cis-4-tert-Butylcyclohexyl Acetate

This protocol is a general procedure based on common acetylation methods.[12][14]

Materials:

  • cis-4-tert-Butylcyclohexanol (from Protocol 1)

  • Acetic anhydride

  • Pyridine (or a catalytic amount of sulfuric acid)

  • Diethyl ether

  • 5% Hydrochloric acid (if using pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator

Procedure:

  • To a solution of cis-4-tert-butylcyclohexanol (1 mole equivalent) in a suitable solvent like diethyl ether or dichloromethane, add acetic anhydride (1.2 mole equivalents).

  • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • If pyridine was used, wash the reaction mixture with 5% HCl to remove the pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted acetic anhydride.

  • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cis-4-tert-butylcyclohexyl acetate.

  • The product can be further purified by distillation or chromatography if necessary.

Visualizations

Synthesis_Pathway Ketone 4-tert-Butylcyclohexanone Cis_Alcohol cis-4-tert-Butylcyclohexanol Ketone->Cis_Alcohol L-Selectride® / THF (Stereoselective Reduction) Trans_Alcohol trans-4-tert-Butylcyclohexanol Ketone->Trans_Alcohol NaBH4 / MeOH Cis_Acetate cis-4-tert-Butylcyclohexyl acetate Cis_Alcohol->Cis_Acetate Acetic Anhydride (Acetylation)

Caption: Reaction pathway for the stereoselective synthesis of cis-4-tert-Butylcyclohexyl acetate.

Experimental_Workflow cluster_reduction Step 1: Stereoselective Reduction cluster_acetylation Step 2: Acetylation start_reduction Dissolve 4-tert-butylcyclohexanone in dry THF add_lselectride Add ketone solution to L-Selectride® in THF start_reduction->add_lselectride react_reduction Stir for 2 hours add_lselectride->react_reduction quench Quench with Ethanol, NaOH, and H2O2 react_reduction->quench extract_reduction Extract with Diethyl Ether quench->extract_reduction dry_reduction Dry and Concentrate extract_reduction->dry_reduction product_alcohol Crude cis-4-tert-butylcyclohexanol dry_reduction->product_alcohol start_acetylation Dissolve cis-alcohol product_alcohol->start_acetylation Proceed to Acetylation add_reagents Add Acetic Anhydride and Catalyst start_acetylation->add_reagents react_acetylation Stir for 2-4 hours add_reagents->react_acetylation workup Aqueous Workup react_acetylation->workup dry_acetylation Dry and Concentrate workup->dry_acetylation final_product cis-4-tert-Butylcyclohexyl Acetate dry_acetylation->final_product

References

Application Notes: Synthesis of 4-tert-Butylcyclohexyl Acetate from 4-tert-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the two-step synthesis of 4-tert-butylcyclohexyl acetate (B1210297), a widely used fragrance ingredient, starting from 4-tert-butylphenol (B1678320).[1] The synthesis involves the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol (B146172), followed by the acetylation of the alcohol intermediate.[2][3] Particular emphasis is placed on the stereoselective control of the hydrogenation step to yield either the cis- or trans-isomer of 4-tert-butylcyclohexanol, as the resulting acetate isomers possess distinct fragrance profiles.[2][3] The cis-isomer of the final product is often preferred for its intense, floral, and woody aroma.[2][4] Methodologies, reaction parameters, and quantitative data are presented for researchers in synthetic chemistry and fragrance development.

Overall Synthesis Pathway

The conversion of 4-tert-butylphenol to 4-tert-butylcyclohexyl acetate is a sequential two-step process. The initial step involves the reduction of the aromatic ring of 4-tert-butylphenol via catalytic hydrogenation. The resulting intermediate, 4-tert-butylcyclohexanol, is then esterified using an acetylating agent to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Acetylation start 4-tert-Butylphenol intermediate 4-tert-Butylcyclohexanol start->intermediate H₂, Catalyst final This compound intermediate->final Acetic Anhydride (B1165640)

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols: Step 1 - Hydrogenation

The critical parameter in the hydrogenation of 4-tert-butylphenol is the choice of catalyst, which dictates the stereochemical outcome of the reaction. Rhodium-based catalysts predominantly yield the cis-isomer, while Raney nickel catalysts favor the formation of the trans-isomer.[2][3]

Protocol 1: High cis-Isomer Synthesis of 4-tert-Butylcyclohexanol

This protocol focuses on producing 4-tert-butylcyclohexanol with a high cis-to-trans isomer ratio using a rhodium-on-carbon catalyst.[5][6] A high cis-isomer content is often desired for specific fragrance applications.[5]

Materials and Equipment:

  • High-pressure autoclave reactor

  • 4-tert-butylphenol

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Solvent (e.g., isopropanol, ethanol)[7]

  • Hydrogen gas (high purity)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Charge the autoclave with 4-tert-butylphenol and the chosen solvent.

  • Add the 5% Rh/C catalyst. The catalyst loading is typically between 0.1% and 10% by weight of the starting phenol.[6][8]

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).[7]

  • Heat the mixture to the reaction temperature, typically between 40°C and 80°C, with vigorous stirring.[6]

  • Maintain the reaction under these conditions for several hours until hydrogen uptake ceases, indicating reaction completion. The reaction endpoint can be confirmed by gas chromatography (GC) analysis.[6]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylcyclohexanol. The product can be used directly in the next step or purified further by distillation.

Protocol 2: High trans-Isomer Synthesis of 4-tert-Butylcyclohexanol

This protocol utilizes a Raney nickel catalyst to produce 4-tert-butylcyclohexanol with a high trans-isomer content.[2][3]

Materials and Equipment:

  • High-pressure autoclave reactor

  • 4-tert-butylphenol

  • Active Raney Nickel catalyst (slurry)

  • Ethanol (B145695)

  • Hydrogen gas (high purity)

  • Filtration apparatus (Celite® bed recommended)

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve 4-tert-butylphenol in ethanol.

  • Carefully add the active Raney Nickel catalyst slurry. A typical catalyst load is 15-25g per 100g of phenol.[9]

  • Seal the reactor and purge sequentially with nitrogen and hydrogen.

  • Pressurize the reactor with hydrogen to approximately 55-60 kg/cm ².[9]

  • Heat the reaction mixture to 145-150°C with constant stirring for approximately 3.5 hours.[9]

  • After the reaction period, cool the vessel to room temperature and safely vent the residual hydrogen.

  • Filter the cooled mixture through a bed of Celite® to carefully remove the pyrophoric Raney Nickel catalyst.

  • Recover the ethanol by distillation.

  • Purify the resulting crude product by vacuum distillation to obtain 4-tert-butylcyclohexanol.

Data Summary: Hydrogenation Catalysts and Isomer Ratios
CatalystPredominant IsomerTypical Yieldcis:trans RatioReference
Rhodium on Carbon (Rh/C)cis>90%~87:13 to 91:9[5][6]
Raney NickeltransHighHigh % of trans[2][3]
Palladium on Alumina (Pd/Al₂O₃)transHighHigh % of trans[7]

Experimental Protocols: Step 2 - Acetylation

The second step is the esterification of the 4-tert-butylcyclohexanol intermediate to form the final acetate ester. Acetic anhydride is a commonly used and effective acetylating agent.[5][6]

Protocol 3: Acetylation of 4-tert-Butylcyclohexanol

Materials and Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • 4-tert-butylcyclohexanol (cis, trans, or mixed isomers)

  • Acetic anhydride

  • Catalyst (e.g., sulfuric acid, anhydrous sodium acetate)[5][9]

  • Separatory funnel

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Vacuum distillation apparatus

Procedure:

  • Place 4-tert-butylcyclohexanol into the round-bottom flask.

  • Add acetic anhydride. A molar ratio of 1 to 1.5 moles of acetic anhydride per mole of alcohol is typically used.[6]

  • If required, add a catalytic amount of sulfuric acid or anhydrous sodium acetate.[5][9]

  • Heat the mixture to reflux (typically 100-150°C) with stirring for 2-5 hours.[6][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing water or ice.

  • Carefully wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[6]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to yield a colorless liquid.[9]

Data Summary: Acetylation Reaction
Acetylating AgentCatalystTemperatureTypical YieldReference
Acetic AnhydrideSulfuric Acid90°C~97%[5]
Acetic AnhydrideAnhydrous Sodium Acetate145-150°C (Reflux)High[9]
Acetic AnhydrideNone103°C (Reflux)~96%[6]

Overall Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Workflow cluster_prep Preparation & Hydrogenation (Step 1) cluster_acetyl Acetylation & Purification (Step 2) prep Prepare Reactants (Phenol, Solvent, Catalyst) charge Charge Autoclave prep->charge react_H2 Hydrogenation Reaction (Heat, Pressure, Stir) charge->react_H2 monitor_H2 Monitor H₂ Uptake / GC react_H2->monitor_H2 cool_vent Cool & Vent Reactor monitor_H2->cool_vent filter_cat Filter Catalyst cool_vent->filter_cat evap Solvent Evaporation filter_cat->evap prep_acetyl Prepare Reactants (Alcohol, Acetic Anhydride) evap->prep_acetyl Intermediate: 4-tert-Butylcyclohexanol react_acetyl Acetylation Reaction (Heat, Reflux) prep_acetyl->react_acetyl monitor_acetyl Monitor Reaction (TLC/GC) react_acetyl->monitor_acetyl workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) monitor_acetyl->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Vacuum Distillation dry->purify analyze Final Product Analysis (GC, NMR, IR) purify->analyze

Figure 2: Detailed experimental workflow diagram.

Product Characterization Data

The final product, this compound, is a colorless liquid with properties that can vary slightly based on the cis/trans isomer ratio.

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₂[10]
Molar Mass198.30 g/mol [11]
AppearanceColorless to almost colorless clear liquid[12]
Boiling Point228-230 °C @ 25 mm Hg[2][13]
Density0.934 g/mL at 25 °C[2][13]
Refractive Index (n²⁰/D)1.452[2][3]
SolubilityInsoluble in water; soluble in ethanol[1][3]

References

Application Notes and Protocols for the Catalytichydrogenation of 4-tert-butylphenol to 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 4-tert-butylphenol (B1678320) is a significant chemical transformation that produces 4-tert-butylcyclohexanol (B146172), a valuable intermediate in the fragrance, pharmaceutical, and polymer industries.[1][2][3][4] The reaction involves the reduction of the aromatic ring of 4-tert-butylphenol in the presence of a catalyst and hydrogen gas, yielding a mixture of cis- and trans-4-tert-butylcyclohexanol isomers. The stereoselectivity of this reaction is of particular importance as the cis-isomer is often the more desired product in the fragrance industry due to its specific olfactory properties.[5] This document provides detailed application notes and experimental protocols for this synthesis, summarizing key data and outlining the reaction pathways and workflows.

Reaction and Stereochemistry

The hydrogenation of 4-tert-butylphenol proceeds via the formation of an intermediate, 4-tert-butylcyclohexanone, which is then further reduced to the final product, 4-tert-butylcyclohexanol.[6] The stereochemical outcome of the reaction, the ratio of cis to trans isomers, is influenced by several factors including the choice of catalyst, solvent, temperature, and pressure.[6]

Data Presentation

The following tables summarize quantitative data from various reported methods for the catalytic hydrogenation of 4-tert-butylphenol.

Table 1: Comparison of Catalysts and Reaction Conditions

CatalystSolventTemperature (°C)Pressure (Pa)Reaction TimeProduct Yield (%)cis/trans RatioReference
Rhodium on Alumina (5%) with HBF₄Tetrahydrofuran705 x 10⁵-~10084.1:15.9[7]
Rhodium on Carbon with HCl-506 x 10⁵15 h97.491.7:8.3[5]
Ruthenium CatalystTetrahydrofuran1802.6 x 10⁷-99.9-[8]
Proprietary CatalystCyclohexane (B81311)981.6 x 10⁶135 min9881.9:15.9[7][9]
0.5% Rh/Zr-beta2-Propanol----95% cis[6]
Platinum on Silica (1%)Gas Phase127-227Atmospheric---[6]

Experimental Protocols

Protocol 1: High cis-Isomer Synthesis using Rhodium on Carbon

This protocol is adapted from a patented procedure designed to produce a high cis-isomer content of 4-tert-butylcyclohexanol.[5]

Materials:

  • 4-tert-butylphenol

  • Rhodium on carbon catalyst (5% Rh)

  • Hydrogen chloride (HCl)

  • Solvent (e.g., Tetrahydrofuran)

  • Hydrogen gas

  • Autoclave reactor equipped with a stirrer

Procedure:

  • In a suitable autoclave, combine 4-tert-butylphenol, the rhodium on carbon catalyst, and the chosen solvent.

  • Add a specific amount of hydrogen chloride, which acts as a promoter for high cis-selectivity.

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6 x 10⁵ Pa).

  • Heat the reaction mixture to the target temperature (e.g., 50°C) and stir for the specified duration (e.g., 15 hours).

  • Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate containing the product can be further purified by distillation.

Protocol 2: General Hydrogenation Procedure in Cyclohexane

This protocol is based on a general method for the hydrogenation of 4-tert-butylphenol.[7][9]

Materials:

  • 4-tert-butylphenol (50 g, 0.33 mole)

  • Proprietary catalyst (1.35 g)

  • Cyclohexane (100 g)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Introduce 4-tert-butylphenol, the catalyst, and cyclohexane into an autoclave under a nitrogen atmosphere.

  • Pressurize the autoclave with hydrogen until a stable pressure of approximately 1.6 x 10⁶ Pa is reached.

  • Heat the reaction mixture to about 98°C.

  • Follow the reaction progress using gas chromatography.

  • After approximately 135 minutes, or upon completion, interrupt the reaction by cooling the autoclave to around 45°C.

  • Purge the autoclave with a nitrogen flow.

  • Filter the reaction mixture to recover the catalyst.

  • The 4-tert-butylcyclohexanol can be obtained by distillation of the clear filtrate.

Mandatory Visualizations

Reaction Pathway

ReactionPathway 4-tert-butylphenol 4-tert-butylphenol 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone 4-tert-butylphenol->4-tert-butylcyclohexanone + H2 (Catalyst) cis-4-tert-butylcyclohexanol cis-4-tert-butylcyclohexanol 4-tert-butylcyclohexanone->cis-4-tert-butylcyclohexanol + H2 (Catalyst) trans-4-tert-butylcyclohexanol trans-4-tert-butylcyclohexanol 4-tert-butylcyclohexanone->trans-4-tert-butylcyclohexanol + H2 (Catalyst)

Caption: Reaction pathway for the hydrogenation of 4-tert-butylphenol.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Charge_Reactants Charge 4-tert-butylphenol, Catalyst, and Solvent into Autoclave Pressurize Pressurize with Hydrogen Charge_Reactants->Pressurize Heat_Stir Heat and Stir at Defined Temperature and Time Pressurize->Heat_Stir Monitor Monitor Reaction Progress (GC) Heat_Stir->Monitor Cool_Vent Cool and Vent Reactor Monitor->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Purify Purify by Distillation Filter->Purify Analyze Analyze Product (GC, NMR) for Yield and Isomer Ratio Purify->Analyze

Caption: General experimental workflow for catalytic hydrogenation.

Logical Relationship of Reaction Parameters

LogicalRelationships Catalyst Catalyst Product_Yield Product_Yield Catalyst->Product_Yield cis_trans_Ratio cis_trans_Ratio Catalyst->cis_trans_Ratio Solvent Solvent Solvent->Product_Yield Solvent->cis_trans_Ratio Temperature Temperature Temperature->Product_Yield Temperature->cis_trans_Ratio Pressure Pressure Pressure->Product_Yield Reaction_Time Reaction_Time Reaction_Time->Product_Yield

Caption: Influence of parameters on reaction outcome.

References

Acetylation of 4-tert-butylcyclohexanol to produce 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-butylcyclohexyl acetate (B1210297) via the acetylation of 4-tert-butylcyclohexanol (B146172). This esterification reaction is significant in the fragrance industry and serves as a fundamental example of alcohol protection chemistry relevant to drug development and organic synthesis.[1][2] The protocols provided herein cover both acid-catalyzed and catalyst-free methods, offering flexibility for various laboratory settings. Quantitative data on reaction parameters are summarized, and a comprehensive workflow is visually represented.

Introduction

The acetylation of alcohols is a crucial transformation in organic synthesis, primarily utilized for the protection of hydroxyl groups. 4-tert-butylcyclohexyl acetate is a valuable compound, particularly in the fragrance industry, where the cis and trans isomers possess distinct woody and floral scents.[1][2] The synthesis involves the reaction of 4-tert-butylcyclohexanol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.[3][4] The reaction can be catalyzed by acids like sulfuric acid or bases like pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP).[4][5] This application note details reliable protocols for this synthesis, focusing on providing researchers, scientists, and drug development professionals with reproducible methods.

The stereochemistry of the starting material, 4-tert-butylcyclohexanol, influences the isomeric composition of the final product. The cis isomer of the product is often the more desired fragrance component.[1][2][6] The protocols below can be adapted for starting materials with different cis/trans ratios.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed acetylation of an alcohol with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride, rendering the corresponding carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbonyl carbon. Subsequent proton transfers and the elimination of acetic acid as a leaving group yield the final ester product and regenerate the acid catalyst.

Acetylation_Mechanism AceticAnhydride Acetic Anhydride ProtonatedAnhydride Protonated Acetic Anhydride (Enhanced Electrophile) AceticAnhydride->ProtonatedAnhydride Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAnhydride->TetrahedralIntermediate Nucleophilic Attack Alcohol 4-tert-butylcyclohexanol (Nucleophile) Alcohol->TetrahedralIntermediate ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Elimination of Acetic Acid Ester 4-tert-Butylcyclohexyl Acetate (Product) ProtonatedEster->Ester Deprotonation AceticAcid Acetic Acid (Byproduct) ProtonatedEster->AceticAcid H_plus_regenerated H+ (Regenerated Catalyst) Ester->H_plus_regenerated H_plus_catalyst H+ (Catalyst) H_plus_catalyst->ProtonatedAnhydride

Caption: Acid-catalyzed acetylation mechanism.

Experimental Protocols

The following sections provide detailed protocols for the acetylation of 4-tert-butylcyclohexanol. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed, especially when handling corrosive reagents like acetic anhydride and sulfuric acid.

This protocol is a robust method for achieving high conversion of 4-tert-butylcyclohexanol to its acetate ester.

Materials:

  • 4-tert-butylcyclohexanol (cis/trans mixture or a specific isomer)

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (B109758) (for extraction)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, graduated cylinders

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-tert-butylcyclohexanol and acetic anhydride. A molar ratio of 1:1.2 to 1:1.5 of alcohol to acetic anhydride is recommended to ensure complete conversion.[3][4]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-2 mol% relative to the alcohol) to the reaction mixture.[4] The addition is exothermic and should be done slowly.

  • Reaction: Heat the mixture to a temperature between room temperature and 90°C.[3] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 1-3 hours.[3] For instance, dropwise addition of acetic anhydride over 3 hours at 90°C followed by an additional hour at the same temperature has been reported to give a high yield.[3]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-cold water to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acids) until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography if necessary.

This method offers a greener alternative by avoiding the use of a strong acid catalyst, although it may require slightly harsher conditions or longer reaction times.

Materials:

  • 4-tert-butylcyclohexanol

  • Acetic anhydride

  • Equipment as listed in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-tert-butylcyclohexanol with a slight excess of acetic anhydride (e.g., 1.5 mmol per 1 mmol of alcohol).[7]

  • Reaction: Heat the mixture in a preheated oil bath at 60°C.[7] The reaction progress should be monitored by TLC or GC. Complete conversion can be expected within several hours.[7]

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (steps 4 and 5).

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the acetylation of 4-tert-butylcyclohexanol.

Table 1: Reaction Conditions and Yields

ParameterProtocol 1 (Acid-Catalyzed)Protocol 2 (Catalyst-Free)Reference
Starting Alcohol 4-tert-butylcyclohexanol4-tert-butylcyclohexanol-
Acetylating Agent Acetic AnhydrideAcetic Anhydride[3],[7]
Molar Ratio (Alcohol:Anhydride) 1 : 1 to 1 : 1.51 : 1.5[3],[4],[7]
Catalyst Sulfuric Acid (0.1-2 mol%)None[4]
Temperature Room Temp. - 90°C60°C[3],[7]
Reaction Time 1 - 4 hours~7 hours[3],[7]
Typical Yield >95%>95% (for benzyl (B1604629) alcohol model)[3],[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic PeaksReference
¹H NMR (CDCl₃) Signals for acetyl protons (CH₃CO), protons on the cyclohexane (B81311) ring, and the tert-butyl group protons.[8],[9]
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon, carbons of the cyclohexane ring, and the tert-butyl group carbons.[10]
IR (Neat) Strong C=O stretch around 1735 cm⁻¹, C-O stretch around 1240 cm⁻¹.[8],[11],[12]
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z = 198.30.[8],[12]

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Acetylation_Workflow Start Start Reagents Combine 4-tert-butylcyclohexanol, Acetic Anhydride, and Catalyst (if any) in a Round-Bottom Flask Start->Reagents Reaction Heat and Stir the Reaction Mixture Reagents->Reaction Quench Cool and Quench with Ice-Cold Water Reaction->Quench Extraction Extract with Organic Solvent (e.g., Diethyl Ether) Quench->Extraction Wash Wash Organic Layer with: 1. 5% NaHCO₃ 2. Brine Extraction->Wash Dry Dry Organic Layer with Anhydrous MgSO₄ Wash->Dry Filter_Evap Filter and Concentrate (Rotary Evaporation) Dry->Filter_Evap Purification Purify by Vacuum Distillation or Column Chromatography Filter_Evap->Purification Analysis Characterize Product (NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for acetylation.

Conclusion

The protocols outlined in this application note provide reliable and reproducible methods for the synthesis of this compound from 4-tert-butylcyclohexanol. Both acid-catalyzed and catalyst-free approaches have been presented to offer flexibility depending on the available resources and desired reaction conditions. The provided data and workflow diagrams are intended to guide researchers in successfully performing this important organic transformation. Careful attention to the reaction stoichiometry, temperature, and work-up procedures will ensure high yields of the desired product.

References

Application Notes and Protocols for High Cis-Isomer Content in 4-tert-Butylcyclohexanol Synthesis via Rhodium-Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-tert-butylcyclohexanol (B146172) with a high cis-isomer content through rhodium-catalyzed hydrogenation of 4-tert-butylcyclohexanone (B146137). The cis-isomer of 4-tert-butylcyclohexyl acetate (B1210297), derived from the corresponding alcohol, is a valuable ingredient in the perfume industry due to its distinct woody and flowery fragrance.[1] Achieving high stereoselectivity towards the cis-isomer is therefore of significant industrial importance.

Introduction

The catalytic hydrogenation of 4-tert-butylcyclohexanone can yield both cis- and trans-isomers of 4-tert-butylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the catalyst system and reaction conditions employed. Rhodium-based catalysts, particularly when used with specific additives and solvents, have demonstrated exceptional efficacy in directing the hydrogenation to selectively produce the desired cis-isomer. This selectivity is crucial for applications where the specific properties of the cis-isomer are required.

Recent research has highlighted several effective rhodium-based catalytic systems. For instance, rhodium on carbon (Rh/C) in the presence of a protonic acid, such as hydrochloric acid, has been shown to significantly enhance the yield of the cis-isomer.[2][3] The use of supercritical carbon dioxide as a solvent has also been reported to improve cis-selectivity compared to conventional organic solvents like 2-propanol.[2][4] Furthermore, specialized rhodium complexes, such as those with Cyclic(Amino)(Alkyl)Carbene (CAAC) ligands, are efficient for the cis-selective hydrogenation of aromatic rings under mild conditions.

This document summarizes the key findings from various studies and provides a generalized protocol for achieving high cis-isomer content in the synthesis of 4-tert-butylcyclohexanol.

Data Presentation

The following tables summarize the quantitative data from various studies on the rhodium-catalyzed hydrogenation of 4-tert-butylcyclohexanone and 4-tert-butylphenol, highlighting the conditions that favor the formation of the cis-isomer of 4-tert-butylcyclohexanol.

Table 1: Hydrogenation of 4-tert-Butylphenol

CatalystAdditive/SolventTemperature (°C)Pressure (MPa)Conversion (%)cis-Isomer Ratio (%)Reference
Rh/CSupercritical CO₂, HCl---90[2][3]
2% Rh/CMethanesulphonic acid--100100[4]
5% Rh/CIsopropanol, H₂SO₄601.0>9988.3[5]
0.5% Rh/Zr-beta2-propanol---95[4]

Table 2: Hydrogenation of 4-tert-Butylcyclohexanone

CatalystBase/SolventSubstrate:Catalyst RatioTemperature (°C)Pressure (atm)Conversion (%)cis/trans RatioReference
Ru-aminophosphine complex (3)KOtBu / 2-propanol10,000:1-1010095:5[1]
Ru-aminophosphine complex (3)KOtBu / 2-propanol100,000:1-1010095:5[1]
Ru-aminophosphine complex (3)KOtBu / 2-propanol500,000:1-1010095:5[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the rhodium-catalyzed hydrogenation of 4-tert-butylcyclohexanone to synthesize cis-4-tert-butylcyclohexanol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: 4-tert-butylcyclohexanone reactor Pressurized Reactor start->reactor catalyst Catalyst System: Rh/C + Additive catalyst->reactor solvent Solvent: e.g., 2-propanol solvent->reactor hydrogenation Hydrogenation: Set Temperature & Pressure reactor->hydrogenation monitoring Reaction Monitoring: GC analysis hydrogenation->monitoring monitoring->hydrogenation Continue until completion filtration Catalyst Filtration monitoring->filtration Reaction complete extraction Solvent Extraction filtration->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: cis-4-tert-butylcyclohexanol purification->product analysis Characterization: GC, NMR, MP product->analysis

Caption: Experimental workflow for cis-4-tert-butylcyclohexanol synthesis.

Experimental Protocols

The following is a generalized protocol for the rhodium-catalyzed hydrogenation of 4-tert-butylcyclohexanone. Researchers should optimize the specific parameters based on their available equipment and desired outcomes.

Materials:

  • 4-tert-butylcyclohexanone

  • Rhodium on carbon (e.g., 5% Rh/C)

  • Solvent (e.g., 2-propanol, isopropanol)

  • Acidic additive (e.g., hydrochloric acid, methanesulfonic acid)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration agent (e.g., Celite)

  • Extraction solvents (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer and temperature control

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for reaction monitoring and product analysis

Procedure:

  • Reactor Setup:

    • To a clean and dry high-pressure reactor, add 4-tert-butylcyclohexanone and the chosen solvent (e.g., 2-propanol).

    • Under an inert atmosphere, carefully add the rhodium on carbon catalyst.

    • If an acidic additive is used, it should be added to the solution at this stage.

  • Hydrogenation Reaction:

    • Seal the reactor and purge several times with hydrogen gas to remove any air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).[1]

    • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-80°C).[5]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC. The reaction is complete when the starting material is no longer detected.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the rhodium catalyst.

    • Wash the filter cake with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., 40% aqueous ethanol) or by column chromatography to obtain the pure cis-4-tert-butylcyclohexanol.[6]

    • Analyze the final product by GC to determine the cis/trans isomer ratio and purity. Further characterization can be performed using NMR spectroscopy and melting point determination.

Signaling Pathways and Logical Relationships

The stereoselectivity of the hydrogenation is influenced by the interaction between the substrate, catalyst, and reaction environment. The following diagram illustrates the proposed logical relationship leading to the preferential formation of the cis-isomer.

logical_relationship cluster_reactants Reactants & Catalyst cluster_intermediate Intermediate Formation cluster_hydrogenation Stereoselective Hydrogenation cluster_product Product ketone 4-tert-butylcyclohexanone adsorption Adsorption onto Catalyst Surface ketone->adsorption catalyst Rh/C Catalyst catalyst->adsorption proton Protonic Acid (H+) protonation Protonation of Carbonyl Oxygen proton->protonation adsorption->protonation h_attack Hydrogen Attack protonation->h_attack cis_pathway Favored Pathway to cis-Isomer h_attack->cis_pathway cis_product cis-4-tert-butylcyclohexanol cis_pathway->cis_product

Caption: Proposed pathway for high cis-selectivity.

The presence of a protonic acid is believed to facilitate the hydrogenation path to cis-4-tert-butylcyclohexanol by interacting with the oxygen atom of the 4-tert-butylcyclohexanone adsorbed on the active sites of the rhodium catalyst.[2] This interaction likely influences the orientation of the ketone on the catalyst surface, favoring hydrogen addition from the axial direction to yield the equatorial hydroxyl group of the cis-isomer.

References

Application Notes & Protocols for the Biocatalytic Synthesis of cis-4-tert-Butylcyclohexyl Acetate Using Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of cis-4-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient known for its characteristic woody and floral scent. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical synthesis methods.

Introduction

4-tert-Butylcyclohexyl acetate is a widely used fragrance chemical, with its cis-isomer possessing a more potent and desirable aroma compared to the trans-isomer.[1][2][3] Traditional chemical synthesis routes often yield mixtures of cis and trans isomers, requiring energy-intensive separation processes.[1][3] Biocatalytic synthesis using lipases presents an attractive alternative, enabling the selective acetylation of 4-tert-butylcyclohexanol (B146172) to produce the desired cis-acetate isomer under mild reaction conditions. This enzymatic approach is environmentally friendly and can lead to higher purity products.[1]

This document outlines the materials, equipment, and detailed experimental protocols for the lipase-mediated synthesis of cis-4-tert-butylcyclohexyl acetate. It includes data on lipase (B570770) screening and optimized reaction conditions to guide researchers in achieving high conversion and selectivity.

Key Applications

  • Fragrance Industry: Synthesis of high-purity cis-4-tert-butylcyclohexyl acetate for use in perfumes, soaps, and other cosmetic products.[2][3]

  • Green Chemistry: A sustainable alternative to conventional chemical synthesis, reducing the environmental impact.

  • Biocatalysis Research: A model reaction for studying lipase activity, selectivity, and process optimization in non-aqueous media.

Experimental Data

Lipase Screening for Acetylation of cis-4-tert-Butylcyclohexanol

The selection of an appropriate lipase is crucial for achieving high efficiency in the acetylation of cis-4-tert-butylcyclohexanol. The following table summarizes the performance of various commercial lipases in this reaction.

Lipase SourceLipase PreparationConversion (%)Diastereomeric Excess (de %)
Candida antarcticaLipase A (CALA)>99>99 (cis)
Pseudomonas cepaciaLipase PSModerateGood
Candida rugosaLipaseLowN/A
Mucor mieheiLipaseLowN/A
Aspergillus nigerLipaseNo ReactionN/A

Table 1: Screening of various lipases for the acetylation of cis-4-tert-butylcyclohexanol. Reactions were performed under standardized conditions to compare the catalytic efficiency. Candida antarctica lipase A (CALA) demonstrated superior performance.

Optimized Reaction Conditions for CALA-Mediated Synthesis

Further optimization of the reaction parameters using Candida antarctica lipase A (CALA) resulted in the following recommended conditions for achieving high yield and purity of cis-4-tert-butylcyclohexyl acetate.

ParameterOptimal Value
Substratecis-4-tert-Butylcyclohexan-1-ol
Acyl DonorVinyl acetate
SolventMethyl tert-butyl ether (MTBE)
EnzymeCandida antarctica lipase A (CALA)
Substrate Concentration50 mg/mL
Enzyme Concentration10 mg/mL
Vinyl Acetate Concentration10% (v/v)
Temperature30 °C
Agitation160 rpm
Reaction Time18-24 hours

Table 2: Optimized parameters for the biocatalytic synthesis of cis-4-tert-butylcyclohexyl acetate using Candida antarctica lipase A (CALA). These conditions ensure high conversion and selectivity towards the desired cis-isomer.

Experimental Protocols

Protocol 1: Screening of Lipases for Acetylation of cis-4-tert-Butylcyclohexanol

This protocol describes a general procedure for screening different lipases to identify the most effective catalyst for the desired transformation.

Materials:

  • cis-4-tert-Butylcyclohexan-1-ol

  • Methyl tert-butyl ether (MTBE)

  • Vinyl acetate

  • Various lipase preparations (e.g., from Candida antarctica, Pseudomonas cepacia, etc.)

  • Orbital shaker

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a stock solution of cis-4-tert-butylcyclohexan-1-ol in MTBE at a concentration of 50 mg/mL.

  • Add vinyl acetate to the stock solution to a final concentration of 10% (v/v).

  • Dispense 1 mL of the substrate solution into each reaction vial.

  • To each vial, add 10 mg of a different lipase.

  • Seal the vials and place them in an orbital shaker set at 30 °C and 160 rpm.

  • Allow the reaction to proceed for 18 hours.

  • After 18 hours, stop the reaction and prepare the samples for GC analysis to determine the conversion and diastereomeric excess.

Protocol 2: Semi-Preparative Scale Synthesis of cis-4-tert-Butylcyclohexyl Acetate

This protocol is designed for the larger-scale synthesis of the target compound using the optimized conditions identified from the screening process.

Materials:

  • cis-4-tert-Butylcyclohexan-1-ol

  • Methyl tert-butyl ether (MTBE)

  • Vinyl acetate

  • Candida antarctica lipase A (CALA)

  • Orbital shaker

  • Reaction vessel (e.g., 50 mL Erlenmeyer flask)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional, for purification)

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve the desired amount of cis-4-tert-butylcyclohexan-1-ol in a mixture of MTBE and vinyl acetate (9:1 v/v) to a final substrate concentration of 50 mg/mL.

  • Add Candida antarctica lipase A (CALA) to the solution at a concentration of 10 mg/mL.

  • Seal the flask and place it in an orbital shaker at 30 °C and 160 rpm.

  • Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC.

  • Once the reaction reaches completion (typically after 24 hours), filter off the enzyme.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • The resulting crude product can be further purified by column chromatography on silica gel if required.

Visualizations

Biocatalytic_Synthesis_Workflow cluster_reaction Biocatalytic Reaction cluster_workup Product Work-up Substrate cis-4-tert-Butylcyclohexanol ReactionMix Reaction Mixture (30°C, 160 rpm, 18-24h) Solvent MTBE AcylDonor Vinyl Acetate Enzyme Lipase (e.g., CALA) Filtration Enzyme Filtration ReactionMix->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification (Optional) Concentration->Purification FinalProduct cis-4-tert-Butylcyclohexyl Acetate Concentration->FinalProduct If pure Purification->FinalProduct

Caption: Experimental workflow for the biocatalytic synthesis.

Reaction_Mechanism E Lipase (E) ES1 E-Acyl Intermediate E->ES1 + S2 - Acetaldehyde S1 cis-4-tert-Butylcyclohexanol S2 Vinyl Acetate ES1->E + S1 - P1 P1 cis-4-tert-Butylcyclohexyl Acetate P2 Vinyl Alcohol

Caption: Simplified reaction mechanism for lipase-catalyzed acetylation.

References

Application Note: Gas Chromatography (GC) Method for the Analysis of 4-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely used fragrance ingredient valued for its woody and floral notes.[1] It exists as two stereoisomers: cis and trans. These isomers possess distinct olfactory properties, with the cis-isomer typically described as more intense and floral, while the trans-isomer has a richer, woody character.[2] Consequently, the ratio of cis to trans isomers is a critical quality parameter in the fragrance industry, directly impacting the final scent profile of perfumes, cosmetics, and soaps.[1][2]

Gas chromatography (GC) is the primary analytical technique for separating and quantifying the cis and trans isomers of 4-tert-butylcyclohexyl acetate. This application note provides a detailed protocol for the analysis of these isomers using a standard gas chromatograph equipped with a flame ionization detector (GC-FID).

Experimental Protocols

Sample Preparation

Accurate and reproducible GC results are contingent on proper sample preparation.[3] The following protocol outlines the dilution of this compound for GC analysis.

Materials:

  • This compound sample

  • Acetone (GC grade or equivalent)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Autosampler vials with caps

Procedure:

  • Pipette 100 µL of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with acetone. This corresponds to a 1% v/v solution.

  • Mix the solution thoroughly.

  • Transfer the diluted sample into a 2 mL autosampler vial for GC analysis.

Gas Chromatography (GC) Analysis

The following GC method is optimized for the separation and quantification of cis- and trans-4-tert-butylcyclohexyl acetate.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Data acquisition and processing software

GC Conditions:

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program Initial temperature: 60 °C, hold for 1 minuteRamp 1: 6 °C/min to 150 °C, hold for 1 minuteRamp 2: 12 °C/min to 280 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

The following table summarizes representative quantitative data obtained from the GC-FID analysis of a commercial this compound sample.

IsomerRetention Time (min)Peak Area (arbitrary units)Area %
cis-4-tert-Butylcyclohexyl acetate14.89[4]2,500,00030.0
trans-4-tert-Butylcyclohexyl acetate15.73[5]5,833,33370.0
Total 8,333,333 100.0
cis:trans Ratio 30:70

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample 4-tert-Butylcyclohexyl Acetate Sample dilution Dilute 1:100 in Acetone sample->dilution vial Transfer to Autosampler Vial dilution->vial injection Inject 1 µL into GC-FID vial->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Flame Ionization Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Calculate Isomer Ratio and Area % integration->quantification

Caption: Experimental workflow for the GC analysis of this compound isomers.

isomer_properties cluster_isomers Stereoisomers cluster_properties Fragrance Profile compound This compound cis cis-Isomer compound->cis trans trans-Isomer compound->trans cis_odor Intense, Floral cis->cis_odor trans_odor Rich, Woody trans->trans_odor

Caption: Relationship between this compound isomers and their fragrance properties.

References

Application Note: HPLC Method for the Separation and Quantification of 4-tert-Butylcyclohexyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely used fragrance ingredient prized for its woody and fruity notes.[1][2] It exists as two geometric isomers, cis and trans, which possess distinct odor characteristics. The cis-isomer is known to have a more intense and floral aroma compared to the richer, woody scent of the trans-isomer.[3][4] Consequently, the ratio of these isomers significantly influences the final fragrance profile of a product. Accurate and reliable analytical methods are therefore essential for the quality control and characterization of 4-tert-Butylcyclohexyl acetate in raw materials and finished products. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of cis- and trans-4-tert-Butylcyclohexyl acetate.

Physicochemical Properties

This compound is a colorless, oily liquid that is soluble in organic solvents like ethanol (B145695) and ethylene (B1197577) glycol, but insoluble in water.[1] It is a mixture of cis and trans isomers, with commercial grades often having a cis to trans ratio of approximately 3:7.[1] The molecular formula for both isomers is C12H22O2, and the molecular weight is 198.30 g/mol .[5]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound isomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm) or a similar C18 column.[6][7]

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and analysis.

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Syringes and Filters: HPLC syringes and 0.45 µm syringe filters.

2. Reagents and Standards

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • This compound Standard: A certified reference standard or a well-characterized mixture of cis and trans isomers.

3. Preparation of Mobile Phase

  • Prepare a mobile phase consisting of Acetonitrile and Water (70:30, v/v).

  • Add 0.1% phosphoric acid to the aqueous component before mixing with the organic solvent.

  • Degas the mobile phase using an ultrasonic bath or an online degasser before use.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the this compound standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

5. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. HPLC Conditions

ParameterValue
Column Newcrom R1 or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 15 minutes

7. Quantification

  • Construct a calibration curve by plotting the peak area of each isomer against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of the cis and trans isomers in the sample by interpolating their peak areas from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

Table 1: Quantitative Data for the HPLC Separation of this compound Isomers

Parametercis-Isomertrans-Isomer
Retention Time (min) ~ 8.5~ 9.8
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.50.5
Limit of Quantification (LOQ) (µg/mL) 1.51.5
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:H2O, 70:30, 0.1% H3PO4) hplc_system HPLC System (Newcrom R1/C18 Column) prep_mobile->hplc_system Load prep_standards Standard Solutions (1-100 µg/mL) prep_standards->hplc_system Inject prep_sample Sample Preparation (Dissolve & Filter) prep_sample->hplc_system Inject data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition Generate Data peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration Calibration Curve (Linear Regression) peak_integration->calibration quantification Quantification of cis & trans Isomers calibration->quantification

Caption: Workflow for HPLC analysis of this compound isomers.

Logical Relationship of Isomers and Analysis

logical_relationship cluster_isomers Geometric Isomers compound This compound cis_isomer cis-Isomer (More Intense Aroma) compound->cis_isomer trans_isomer trans-Isomer (Woody Aroma) compound->trans_isomer separation HPLC Separation cis_isomer->separation trans_isomer->separation quantification Quantification separation->quantification

Caption: Relationship between isomers and the analytical process.

References

Application Note: Purification of 4-tert-Butylcyclohexyl Acetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a key fragrance ingredient valued for its woody and floral scent. It exists as a mixture of cis and trans isomers, with the cis isomer generally possessing a more desirable, intense floral aroma. The ratio of these isomers, along with the presence of impurities, significantly impacts the final fragrance profile. Therefore, a robust purification protocol is essential to obtain 4-tert-butylcyclohexyl acetate of high purity and with the desired isomeric composition. This application note provides a detailed protocol for the purification of this compound using fractional distillation under reduced pressure.

Key Physical Properties and Data

A summary of the relevant physical properties and expected purity levels for this compound is presented in the table below. This data is crucial for monitoring the distillation process and for the characterization of the final product.

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₂O₂N/A
Molecular Weight198.30 g/mol N/A
Boiling Point (mixture)228-230 °C @ 25 mmHg
Boiling Point (cis-isomer)222-223 °C @ 760 mmHg
Boiling Point (trans-isomer)Higher than the cis-isomer
Purity after Distillation>99% (cis + trans)
Cis-Isomer ContentCan be enriched to ≥99%
Key Potential Impurities4-tert-butylphenol, 4-tert-butylcyclohexanol, acetic acid, cis-3-tert-butylcyclohexyl acetate, 4-tert-butylcyclohexene

Experimental Protocol

This protocol details the necessary steps for the purification of a crude mixture of this compound.

Pre-distillation Workup: Neutralization and Drying
  • Neutralization:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

    • Gently swirl the funnel to mix the layers. Periodically vent the funnel to release any pressure buildup from carbon dioxide evolution.

    • Shake the funnel vigorously for 2-3 minutes.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

    • Repeat the washing step with deionized water.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (B86663) (approximately 1/10th of the volume of the ester) and swirl the flask. Add more drying agent if the initial portion clumps together.

    • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

    • Filter the dried ester through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.

Fractional Distillation Procedure
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum source. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 10-15 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Use a heating mantle with a stirrer for uniform heating of the distillation flask.

    • Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude ester.

    • Begin stirring and gradually heat the flask.

    • Slowly reduce the pressure in the system to the desired vacuum level (e.g., 10-25 mmHg).

    • Observe the vapor rising through the fractionating column. A slow and steady rise indicates a good separation.

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

    • As the temperature stabilizes, collect the main fraction(s) corresponding to the boiling point of the this compound isomers at the operating pressure. The lower-boiling cis-isomer will distill first.

    • Monitor the temperature at the distillation head. A sharp drop in temperature indicates that the main component has distilled.

    • Collect any higher-boiling fractions separately.

  • Post-distillation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the collected fractions and determine the yield.

Product Analysis
  • Analyze all collected fractions using gas chromatography (GC) to determine the cis/trans isomer ratio and the percentage of any impurities.

  • A suitable GC method would involve a non-polar capillary column (e.g., DB-1 or HP-5MS) with a temperature program to separate the isomers and potential impurities. The expected elution order is the cis-isomer followed by the trans-isomer.

  • Based on the GC analysis, fractions with the desired purity can be combined.

Experimental Workflow Diagram

Purification_Workflow cluster_pre_distillation Pre-distillation Workup cluster_distillation Fractional Distillation cluster_analysis_pooling Analysis and Product Pooling crude_product Crude 4-tert-Butylcyclohexyl Acetate neutralization Neutralization (5% NaHCO₃ wash) crude_product->neutralization Remove acidic impurities drying Drying (Anhydrous MgSO₄) neutralization->drying Remove water distillation_setup Assemble Fractional Distillation Apparatus drying->distillation_setup distillation_process Vacuum Distillation (e.g., 10-25 mmHg) distillation_setup->distillation_process fraction_collection Collect Fractions: - Forerun - Main Fraction(s) - High-boiling residue distillation_process->fraction_collection gc_analysis GC Analysis of Fractions (Determine cis/trans ratio and purity) fraction_collection->gc_analysis pooling Combine Fractions of Desired Purity gc_analysis->pooling final_product Purified 4-tert-Butylcyclohexyl Acetate pooling->final_product

Caption: Workflow for the purification of this compound.

Application Notes and Protocols: 4-tert-Butylcyclohexyl Acetate in Fine Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized synthetic fragrance ingredient prized for its versatile and enduring scent profile.[1] It is an essential component in the perfumer's palette, offering a unique combination of woody, floral, and fruity notes that can enhance and anchor fragrance compositions. This document provides detailed application notes and experimental protocols for the use of 4-tert-butylcyclohexyl acetate in fine fragrance development, catering to the needs of researchers and scientists in the field.

Chemical and Physical Properties

This compound exists as a mixture of cis and trans isomers, with the ratio significantly influencing the overall odor profile.[2] The cis-isomer is generally considered to have a more powerful and floral character, while the trans-isomer provides a richer, woody scent.[2] Commercial grades often vary in their cis-to-trans ratio, which should be considered during formulation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 4-(1,1-dimethylethyl)cyclohexyl acetate[2]
CAS Number 32210-23-4[2]
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Appearance Colorless liquid[3]
Boiling Point 228-230 °C at 25 mmHg[2]
Density 0.934 g/mL at 25 °C[2]
Refractive Index n20/D 1.452[2]
Solubility Soluble in ethanol, insoluble in water.
Stability Stable under recommended storage conditions. Flammable. Incompatible with strong oxidizing agents.[2]

Olfactory Profile and Application in Fine Fragrance

This compound is valued for its excellent substantivity, acting as a long-lasting base note that provides a sophisticated foundation for more volatile top and middle notes.[4] Its clean musk character makes it a popular alternative to traditional animalic musks.

Table 2: Olfactory Characteristics and Usage Levels

CharacteristicDescription
Odor Type Woody, floral, fruity, slightly sweet
Isomer Nuances Cis-isomer: More intense, floral, and fruity. Trans-isomer: Richer, woody.
Typical Use Level in Fine Fragrance 0.5% - 5%
Application in Fragrance Types Floral, Chypre, Fougère, Woody
Blending Properties Excellent blender and modifier, harmonizing well with a wide range of fragrance materials.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Fragrance Composition

This protocol outlines the quantitative analysis of this compound in a fragrance oil.

Objective: To determine the concentration of this compound in a complex fragrance mixture.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound standard (high purity)

  • Internal standard (e.g., Isopropyl myristate)

  • Ethanol (solvent)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in ethanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Add a fixed concentration of the internal standard to each calibration standard and the sample.

  • Sample Preparation:

    • Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask.

    • Add the internal standard.

    • Dilute to volume with ethanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample using the calibration curve.

Sensory Evaluation of this compound

This protocol describes a method for the sensory evaluation of this compound to characterize its olfactory profile.

Objective: To assess the odor characteristics of this compound.

Materials:

  • This compound (high purity, known cis/trans ratio)

  • Odor-free ethanol

  • Perfumer's smelling strips (blotters)

  • A panel of trained sensory assessors (minimum of 5)

  • Controlled environment with neutral odor and adequate ventilation.

Procedure:

  • Sample Preparation:

    • Prepare a 10% solution of this compound in ethanol.

  • Evaluation:

    • Dip a smelling strip into the solution, ensuring it is saturated but not dripping.

    • Allow the solvent to evaporate for approximately 10-15 seconds.

    • Present the smelling strip to each panelist.

    • Instruct panelists to evaluate the odor at different time intervals (e.g., initial, 15 minutes, 1 hour, 4 hours, 8 hours) to assess the evolution of the scent and its tenacity.

    • Panelists should describe the odor using a standardized vocabulary (e.g., woody, floral, fruity, sweet, powdery).

    • Panelists should also rate the intensity of the odor on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).

  • Data Analysis:

    • Compile the descriptions and intensity ratings from all panelists.

    • Analyze the data to create a comprehensive olfactory profile of the material over time.

Stability Testing of a Fragrance Composition Containing this compound

This protocol outlines an accelerated stability test to evaluate the impact of heat and UV light on a fragrance composition.

Objective: To assess the stability of a fragrance containing this compound under stressed conditions.

Materials:

  • Finished fragrance formulation containing this compound.

  • Control sample of the fragrance stored in the dark at room temperature.

  • Temperature-controlled oven.

  • UV light chamber.

  • Glass vials.

  • GC-MS for chemical analysis.

  • Trained sensory panel for olfactory evaluation.

Procedure:

  • Sample Preparation:

    • Fill several glass vials with the fragrance formulation.

    • Tightly seal the vials.

  • Accelerated Aging Conditions:

    • Heat Stability: Place a set of vials in an oven at a constant temperature (e.g., 40°C or 45°C) for a specified period (e.g., 4, 8, and 12 weeks).[5]

    • UV Stability: Place another set of vials in a UV light chamber, exposing them to a controlled level of UV radiation for a specified duration.

  • Evaluation:

    • At each time point (e.g., 4, 8, 12 weeks), remove a sample from each condition (heat, UV, and control).

    • Visual Assessment: Observe any changes in color or clarity.

    • Chemical Analysis: Analyze the samples using the GC-MS protocol (4.1) to quantify the concentration of this compound and identify any degradation products.

    • Sensory Evaluation: Conduct a sensory evaluation (as in protocol 4.2) to assess any changes in the odor profile compared to the control sample.

  • Data Analysis:

    • Compare the visual, chemical, and sensory data of the aged samples to the control.

    • Quantify the percentage degradation of this compound under each condition.

    • Document any significant changes in the fragrance's olfactory character.

Visualizations

Chemical_Structure cluster_cis cis-4-tert-Butylcyclohexyl Acetate cluster_trans trans-4-tert-Butylcyclohexyl Acetate cis cis isomer structure trans trans isomer structure Fragrance_Creation_Workflow A Concept & Brief B Ingredient Selection (e.g., this compound) A->B C Formulation & Compounding B->C D Evaluation (GC-MS & Sensory) C->D E Modification & Refinement D->E Feedback F Stability & Safety Testing D->F Approved Formula E->C G Final Fragrance F->G Stability_Testing_Flowchart start Start: Fragrance Sample storage Storage Conditions: - Control (Room Temp, Dark) - Accelerated (45°C) - UV Exposure start->storage evaluation Evaluation at Time Points (0, 4, 8, 12 weeks) storage->evaluation analysis Analysis: - Visual (Color, Clarity) - Chemical (GC-MS) - Sensory (Odor Profile) evaluation->analysis results Compare to Control & Assess Degradation analysis->results end End: Stability Report results->end

References

Application Notes and Protocols: 4-tert-Butylcyclohexyl Acetate as a Woody Fragrance Ingredient in Soaps and Detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-tert-Butylcyclohexyl acetate (B1210297) as a woody fragrance ingredient in soap and detergent formulations. This document outlines the chemical and physical properties, performance data, stability, and detailed experimental protocols for evaluation.

Introduction

4-tert-Butylcyclohexyl acetate is a widely utilized synthetic fragrance ingredient prized for its pleasant, woody, and slightly fruity-floral aroma.[1][2] It is a versatile component in the fragrance palette for various consumer products, including soaps, detergents, and fabric softeners, where it imparts a fresh and clean scent.[1] This ingredient is valued for its stability in alkaline conditions typical of cleaning products and its excellent substantivity on fabrics, contributing to a long-lasting fragrance experience.[3]

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound
CAS Number 32210-23-4
Molecular Formula C12H22O2[4]
Molecular Weight 198.30 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Profile Woody, floral, fruity, sweet[1][2]
Boiling Point 228-230 °C @ 25 mmHg
Density 0.934 g/mL at 25 °C
Solubility Insoluble in water, soluble in alcohol

Performance in Soaps and Detergents

This compound is a popular choice for soaps and detergents due to its robust performance characteristics. Its woody and clean scent profile is highly desirable for conveying freshness in laundry and personal care products.

Fragrance Intensity

The intensity of the fragrance is dependent on the concentration of this compound in the product base. The following table provides an illustrative example of sensory panel evaluations of fragrance intensity in a standard liquid laundry detergent.

Concentration (% w/w)Mean Fragrance Intensity Score (1-10 scale)Standard Deviation
0.23.50.8
0.45.21.1
0.67.10.9
0.88.50.7

Note: Data are illustrative and will vary based on the specific product base and sensory panel.

Substantivity on Fabrics

Substantivity, or the ability of the fragrance to remain on a surface after washing and rinsing, is a key performance indicator. This compound exhibits good substantivity on common fabric types. The following table illustrates typical results from headspace gas chromatography-mass spectrometry (GC-MS) analysis of fragrance release from cotton fabric over time.

Time After Washing (hours)Headspace Concentration of this compound (ng/L)
185
662
1245
2428
4815

Note: Data are illustrative and will vary based on washing conditions, fabric type, and analytical methodology.

Stability

This compound demonstrates good stability in the alkaline environments commonly found in soap and liquid detergent formulations.

Stability in Alkaline Conditions

Accelerated stability testing at elevated temperatures can predict the long-term stability of the fragrance in the product. The following table shows the percentage of this compound remaining in a liquid detergent base at pH 10 after storage at 40°C.

Storage Time (weeks)This compound Remaining (%)
0100
198.5
297.2
495.8
893.5
1291.2

Note: Data are illustrative and will vary based on the specific formulation and storage conditions.

Experimental Protocols

Protocol for Sensory Evaluation of Fragrance Intensity in Soap

This protocol describes a paired comparison test to evaluate the fragrance intensity of this compound in a bar soap base.

Objective: To determine the perceived fragrance intensity of different concentrations of this compound in bar soap.

Materials:

  • Bar soap base (unfragranced)

  • This compound

  • Soap molds

  • Beakers and stirring rods

  • Water bath

  • Sensory panel of at least 20 trained panelists

  • Sensory evaluation booths with controlled lighting and ventilation[5]

  • Rating scales (e.g., 10-point intensity scale)

Procedure:

  • Sample Preparation:

    • Melt the soap base in a water bath.

    • Prepare soap batches with varying concentrations of this compound (e.g., 0.2%, 0.4%, 0.6%, 0.8% w/w).

    • Thoroughly mix the fragrance into the molten soap base.

    • Pour the scented soap into molds and allow to solidify.

    • Prepare an unfragranced control soap bar.

  • Sensory Evaluation:

    • Present panelists with two soap samples at a time (one control and one scented, or two different concentrations).

    • Instruct panelists to smell each soap bar and rate the intensity of the woody fragrance on a 10-point scale (where 1 = no perceived odor and 10 = extremely strong odor).

    • Randomize the presentation order of the samples to avoid bias.

    • Provide a rest period between sample evaluations to prevent olfactory fatigue.[5]

  • Data Analysis:

    • Calculate the mean intensity score and standard deviation for each concentration.

    • Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in perceived intensity between the concentrations.

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Melt Soap Base prep2 Add this compound prep1->prep2 prep3 Mix Thoroughly prep2->prep3 prep4 Pour into Molds prep3->prep4 eval1 Present Paired Samples to Panelists prep4->eval1 eval2 Panelists Rate Fragrance Intensity eval1->eval2 analysis1 Calculate Mean Intensity Scores eval2->analysis1 eval3 Randomize Sample Order eval3->eval1 eval4 Incorporate Olfactory Breaks eval4->eval2 analysis2 Perform Statistical Analysis (ANOVA) analysis1->analysis2

Sensory evaluation workflow for fragrance intensity.
Protocol for Quantification of Substantivity on Fabric using Headspace GC-MS

This protocol outlines a method for quantifying the amount of this compound that remains on cotton fabric after a standard washing cycle.

Objective: To measure the substantivity of this compound on cotton fabric over time.

Materials:

  • Liquid laundry detergent base (unfragranced)

  • This compound

  • Standard cotton swatches

  • Washing machine

  • Headspace vials (20 mL)

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS) equipped with a headspace autosampler

  • Internal standard (e.g., deuterated analog of this compound)

Procedure:

  • Washing Procedure:

    • Prepare a liquid detergent solution with a known concentration of this compound (e.g., 0.5% w/w).

    • Wash a load of cotton swatches with the scented detergent in a standard washing machine cycle.

    • Rinse the swatches thoroughly and air-dry them in a controlled environment.

  • Sample Preparation for Headspace Analysis:

    • At specified time intervals (e.g., 1, 6, 12, 24, 48 hours) after drying, cut a small, precise piece of a cotton swatch and place it in a headspace vial.

    • Add a known amount of the internal standard to the vial.

    • Seal the vial.

  • Headspace GC-MS Analysis:

    • Equilibrate the vial in the headspace autosampler at a set temperature and time (e.g., 80°C for 30 minutes) to allow the fragrance to volatilize into the headspace.[6][7][8]

    • Inject a sample of the headspace gas into the GC-MS.

    • Separate the components on an appropriate GC column and detect them with the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Plot the concentration of this compound over time to determine its substantivity profile.

Substantivity_Analysis_Workflow cluster_wash Washing Procedure cluster_sample_prep Sample Preparation cluster_gcms Headspace GC-MS Analysis cluster_data Data Analysis wash1 Prepare Scented Detergent wash2 Wash Cotton Swatches wash1->wash2 wash3 Rinse and Air-Dry wash2->wash3 sample1 Cut Fabric Swatch into Vial wash3->sample1 sample2 Add Internal Standard sample1->sample2 sample3 Seal Vial sample2->sample3 gcms1 Equilibrate Vial in Autosampler sample3->gcms1 gcms2 Inject Headspace Gas gcms1->gcms2 gcms3 Separate and Detect Analytes gcms2->gcms3 data1 Identify and Quantify Peaks gcms3->data1 data2 Plot Concentration vs. Time data1->data2

Workflow for substantivity analysis using GC-MS.
Protocol for Accelerated Stability Testing in Liquid Detergent

This protocol details an accelerated stability study to evaluate the chemical stability of this compound in an alkaline liquid detergent base.

Objective: To determine the degradation rate of this compound in a liquid detergent at elevated temperatures.

Materials:

  • Liquid laundry detergent base (pH 10)

  • This compound

  • Glass storage containers with airtight seals

  • Oven or incubator capable of maintaining 40°C ± 2°C

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Internal standard (e.g., a stable ester not present in the formulation)

Procedure:

  • Sample Preparation:

    • Prepare a batch of liquid detergent containing a known concentration of this compound (e.g., 0.5% w/w).

    • Divide the batch into several glass containers and seal them.

    • Store the containers in an oven at 40°C.

    • Keep a control sample at room temperature (25°C).

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a container from the oven.

    • Allow the sample to cool to room temperature.

    • Prepare a sample for GC-FID analysis by diluting a known amount of the detergent in a suitable solvent and adding a known amount of the internal standard.

    • Inject the sample into the GC-FID.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Stability_Testing_Logical_Relationship cluster_factors Influencing Factors cluster_mechanism Degradation Mechanism cluster_outcome Potential Outcomes factor1 High pH (Alkaline) mech1 Ester Hydrolysis factor1->mech1 factor2 Elevated Temperature factor2->mech1 factor3 Presence of Oxidizers mech2 Oxidation factor3->mech2 outcome1 Loss of Fragrance Intensity mech1->outcome1 outcome2 Formation of Off-Notes mech1->outcome2 mech2->outcome1 mech2->outcome2

Factors influencing fragrance stability.

References

Application Notes and Protocols for the Formulation of Stable Cosmetic Products Containing 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylcyclohexyl acetate (B1210297) is a widely utilized fragrance ingredient in the cosmetics industry, prized for its pleasant, woody-fruity aroma.[1][2][3] As a key component in numerous personal care products, its stability within a cosmetic formulation is paramount to ensure product quality, efficacy, and consumer acceptance over its intended shelf life. This document provides detailed application notes and protocols for the formulation of stable cosmetic products containing 4-tert-Butylcyclohexyl acetate, with a focus on stability testing and analytical quantification.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is crucial for predicting its behavior in cosmetic formulations. It is a colorless liquid and exists as a mixture of cis and trans isomers, with the cis isomer possessing a more potent and desirable fragrance profile.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₂O₂[5][6]
Molecular Weight 198.30 g/mol [5][6]
Appearance Colorless liquid[4]
Boiling Point 228-230 °C at 25 mmHg[4]
Density 0.934 g/mL at 25 °C[4]
Refractive Index n20/D 1.452[4]
Solubility Insoluble in water; soluble in organic solvents like ethanol.
Stability Stable under recommended storage conditions. Flammable. Incompatible with strong oxidizing agents.[7]

Diagram 1: Chemical Structure of this compound

4-tert-Butylcyclohexyl_acetate cluster_0 This compound C12H22O2

Caption: Chemical structure of this compound.

Formulation of Stable Cosmetic Products

The stability of this compound in a cosmetic formulation is influenced by various factors, including the product matrix (e.g., emulsion, gel, solution), pH, presence of oxidizing agents, and exposure to heat and light.

General Formulation Workflow

The following diagram illustrates a general workflow for the development of a cosmetic formulation containing this compound.

Diagram 2: Cosmetic Formulation Workflow

G A Ingredient Selection & Sourcing B Pre-formulation Studies (Solubility, Compatibility) A->B C Formulation Development (e.g., O/W Emulsion) B->C D Incorporation of This compound C->D E Optimization of Formulation (pH, Viscosity) D->E F Stability Testing E->F G Scale-up & Manufacturing F->G

Caption: General workflow for cosmetic formulation.

Impact of Antioxidants

Oxidation is a primary degradation pathway for fragrance molecules. The inclusion of antioxidants in the formulation can significantly enhance the stability of this compound.

Table 2: Hypothetical Stability Data of this compound (1% w/w) in an O/W Cream after 3 Months of Accelerated Stability Testing (40°C)

FormulationAntioxidantInitial Concentration (%)Final Concentration (%)% Loss
ANone1.000.8515.0
BBHT (0.1%)1.000.955.0
CTocopherol (0.2%)1.000.973.0

Diagram 3: Mechanism of Antioxidant Protection

G cluster_0 Oxidative Degradation cluster_1 Antioxidant Protection A Fragrance Molecule (this compound) B Free Radicals (from UV, heat, etc.) A->B attack C Degraded Fragrance (Loss of scent) B->C D Fragrance Molecule E Free Radicals H Stable Fragrance F Antioxidant (e.g., Tocopherol) E->F scavenged by G Stable Molecule F->G

Caption: Antioxidants protect fragrances from degradation.

Experimental Protocols

Stability Testing Protocol

This protocol outlines the steps for assessing the stability of a cosmetic formulation containing this compound.

Diagram 4: Stability Testing Workflow

G A Prepare Batches of Cosmetic Formulation B Package in Final Containers A->B C Initial Analysis (T=0) (Physical, Chemical, Microbiological) B->C D Place Samples in Stability Chambers (Real-time & Accelerated Conditions) C->D E Analyze Samples at Pre-determined Time Points D->E F Evaluate Data & Determine Shelf-life E->F

Caption: Workflow for cosmetic stability testing.

4.1.1. Objective: To evaluate the physical, chemical, and microbiological stability of a cosmetic product containing this compound under various storage conditions.

4.1.2. Materials and Equipment:

  • Cosmetic product samples in their final packaging

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Refrigerator (4°C)

  • Freezer (-10°C)

  • pH meter

  • Viscometer

  • Microscope

  • Incubator

  • Headspace Gas Chromatograph-Mass Spectrometer (HS-GC-MS)

4.1.3. Procedure:

  • Sample Preparation: Prepare three batches of the cosmetic product. Package the samples in the intended commercial packaging.

  • Initial Analysis (Time Zero): Perform a complete analysis of the initial samples for the parameters listed in Table 3.

  • Storage Conditions:

    • Real-time stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Freeze-thaw cycling: 24 hours at -10°C followed by 24 hours at 25°C (3 cycles)

  • Testing Intervals:

    • Real-time: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, and 3 months.

  • Parameters to be Evaluated:

Table 3: Stability Testing Parameters

ParameterMethodAcceptance Criteria
Physical
AppearanceVisualNo significant change in color, clarity, or texture.
OdorOlfactoryNo significant change in scent profile.
pHpH meterWithin ± 0.5 of the initial value.
ViscosityViscometerWithin ± 10% of the initial value.
Phase SeparationVisual, MicroscopyNo signs of creaming, coalescence, or separation.
Chemical
This compound contentHS-GC-MSNot less than 90% of the initial concentration.
Microbiological
Total Viable CountPlate Count< 100 CFU/g
Yeast and MoldPlate Count< 10 CFU/g
Pathogen ScreenSpecific mediaAbsence of specified pathogens.
Quantification of this compound by Headspace GC-MS

This protocol describes a validated method for the quantification of this compound in a cosmetic cream.[8][9][10][11]

4.2.1. Objective: To accurately quantify the concentration of this compound in a cosmetic cream for stability assessment.

4.2.2. Materials and Reagents:

  • Headspace vials (20 mL) with magnetic crimp caps (B75204) and PTFE/silicone septa

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS) and headspace autosampler

  • Analytical balance

  • Vortex mixer

  • This compound reference standard

  • Internal standard (e.g., Benzyl benzoate)

  • Ethanol (GC grade)

  • Cosmetic cream base (placebo)

4.2.3. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program: Initial 60°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Quantification Ion for this compound: m/z 138

  • Quantification Ion for Benzyl benzoate (B1203000) (IS): m/z 105

4.2.4. Headspace Parameters:

  • Vial Equilibration Temperature: 120°C

  • Vial Equilibration Time: 20 min

  • Loop Temperature: 130°C

  • Transfer Line Temperature: 140°C

  • Pressurization Time: 1 min

  • Injection Time: 0.5 min

4.2.5. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the placebo cream with known amounts of this compound and a constant concentration of the internal standard.

  • Sample Preparation: Accurately weigh about 0.5 g of the cosmetic cream sample into a headspace vial. Add a known amount of the internal standard solution.

4.2.6. Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Table 4: Hypothetical Validation Parameters for the HS-GC-MS Method

ParameterResult
Linearity (r²) > 0.995
Range 1 - 20 µg/g
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%
LOD 0.2 µg/g
LOQ 0.7 µg/g

Conclusion

The successful formulation of stable cosmetic products containing this compound relies on a comprehensive understanding of its physicochemical properties, careful selection of formulation excipients, and rigorous stability testing. The inclusion of antioxidants is a key strategy to mitigate oxidative degradation of this fragrance ingredient. The detailed protocols provided in this document for stability testing and analytical quantification using HS-GC-MS offer a robust framework for ensuring the quality and shelf-life of final cosmetic products.

References

Troubleshooting & Optimization

Optimizing cis/trans ratio in 4-tert-Butylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-tert-butylcyclohexyl acetate (B1210297), with a special focus on optimizing the cis/trans isomer ratio.

Troubleshooting Guide

Q1: My synthesis yielded a low cis/trans ratio. How can I increase the proportion of the cis-isomer?

A1: Achieving a high cis-isomer ratio primarily depends on the stereoselectivity of the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), which is the precursor to the final acetate product. The choice of catalyst during this hydrogenation step is the most critical factor.[1][2] To favor the formation of cis-4-tert-butylcyclohexanol, a rhodium-based catalyst, such as rhodium-on-carbon, is recommended.[1][2] Additionally, conducting the hydrogenation at lower temperatures (e.g., 40-80°C) can enhance the selectivity for the cis-isomer.[3][4]

Q2: I am obtaining a high proportion of the trans-isomer. What conditions favor this outcome?

A2: A high trans-isomer ratio is typically achieved by using a Raney nickel catalyst during the hydrogenation of 4-tert-butylphenol.[1][2] This catalyst system thermodynamically favors the more stable trans-isomer. If a high trans ratio is desired, ensure the complete hydrogenation of the starting material using Raney nickel and consider allowing the reaction to reach thermodynamic equilibrium.

Q3: The acetylation of my 4-tert-butylcyclohexanol is incomplete. How can I improve the yield of the acetate?

A3: Incomplete acetylation can be due to several factors. Ensure you are using a sufficient excess of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride (typically 1 to 1.5 moles per mole of the alcohol).[3] The reaction temperature can be increased to a range of room temperature up to 130°C to improve the reaction rate.[3] The presence of an appropriate catalyst, like sulfuric acid or p-toluenesulfonic acid, is also crucial for efficient acetylation when using acetic anhydride or acetic acid.[5] The reaction progress can be monitored by techniques like gas chromatography to determine the endpoint.[3]

Q4: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?

A4: A common by-product is 4-tert-butyl-1-cyclohexene, which can form from the dehydration of 4-tert-butylcyclohexanol, especially under acidic conditions and at higher temperatures during the acetylation step. To minimize this, maintain a controlled temperature during acetylation and consider using a milder acetylating agent or a non-acidic catalyst if possible. Another potential source of impurities is unreacted starting materials. Ensure the initial hydrogenation of 4-tert-butylphenol is complete before proceeding to the acetylation step.

Frequently Asked Questions (FAQs)

Q1: What is the difference in properties between the cis- and trans-isomers of 4-tert-butylcyclohexyl acetate?

A1: The two isomers have distinct fragrance profiles. The trans-isomer is described as having a rich, woody odor, while the cis-isomer possesses a more intense and floral scent.[1][2] Due to these differences, the cis/trans ratio is a critical parameter for its application in the fragrance industry.[6]

Q2: How does the choice of catalyst influence the cis/trans ratio in the hydrogenation of 4-tert-butylphenol?

A2: The catalyst plays a pivotal role in determining the stereochemical outcome of the hydrogenation.

  • Rhodium-based catalysts (e.g., Rh/C) generally lead to a higher proportion of the cis-isomer.[1][2] This is often attributed to the catalytic mechanism and the steric hindrance of the bulky tert-butyl group directing the hydrogenation to the same face of the ring.

  • Raney nickel catalysts tend to produce a higher percentage of the more thermodynamically stable trans-isomer.[1][2]

Q3: Can the cis/trans ratio be altered after the synthesis of 4-tert-butylcyclohexanol?

A3: Yes, it is possible to isomerize the alcohol. The trans-alcohol can be converted to the cis-alcohol using alkaline catalysts. The lower-boiling cis-alcohol can then be continuously removed from the equilibrium mixture by distillation.[1][2]

Q4: What are the typical acetylating agents used for the synthesis of this compound?

A4: Common acetylating agents include acetic anhydride, acetic acid, and acetyl chloride.[3][5] The choice of agent can influence the reaction conditions and the required catalyst. For instance, using acetic anhydride often involves an acid catalyst like sulfuric acid.[5]

Q5: Are there alternative, more stereoselective methods for synthesizing the cis-isomer?

A5: Yes, biocatalytic methods offer a highly stereoselective alternative. The use of commercial alcohol dehydrogenases (ADHs) for the reduction of 4-tert-butylcyclohexanone (B146137) can produce cis-4-tert-butylcyclohexanol with high diastereomeric excess.[6] This can then be followed by an enzymatic acetylation step, for example, using Candida antarctica lipase (B570770) A (CALA), to yield the desired cis-4-tert-butylcyclohexyl acetate.[6]

Data Presentation

Table 1: Influence of Reaction Conditions on cis/trans Ratio of 4-tert-Butylcyclohexyl Products

StepCatalystReagents/SolventTemperature (°C)PressureProductResulting cis/trans RatioReference
HydrogenationRhodium on a carrierHydrogen, Solvent, Acid (e.g., HCl, H₂SO₄)40 - 80Not specified4-tert-butylcyclohexanolHigh cis (e.g., 91.7:8.3)[3]
HydrogenationRaney NickelNot specifiedNot specifiedNot specified4-tert-butylcyclohexanolHigh trans[1][2]
AcetylationSulfuric AcidAcetic Anhydride90Not specifiedThis compound87.2:12.8 (from a high cis alcohol)[5]
AcetylationNone specifiedAcetic Anhydride103 (reflux)400 TorrThis compound91.2:8.8 (from a high cis alcohol)[3]
Biocatalytic ReductionAlcohol Dehydrogenase (ADH)4-tert-butylcyclohexanoneNot specifiedNot specifiedcis-4-tert-butylcyclohexanolHigh diastereomeric excess[6]
Biocatalytic AcetylationCandida antarctica Lipase A (CALA)cis-4-tert-butylcyclohexanol, Vinyl Acetate30Not specifiedcis-4-tert-butylcyclohexyl acetateHigh cis[6]

Experimental Protocols

Protocol 1: Synthesis of High-cis this compound via Catalytic Hydrogenation

This protocol is based on methodologies described in patent literature aiming for a high cis-isomer content.[3][5]

  • Hydrogenation of 4-tert-butylphenol:

    • Charge a suitable autoclave with 4-tert-butylphenol, a solvent (e.g., isopropanol (B130326) or cyclohexane), and a rhodium-on-carbon catalyst (e.g., 5% Rh/C).[4]

    • Add a small amount of an acid such as hydrochloric acid or sulfuric acid.[4]

    • Seal the autoclave and purge it with nitrogen, followed by hydrogen.

    • Pressurize the autoclave with hydrogen to the desired pressure.

    • Heat the mixture to a temperature between 40°C and 80°C while stirring.[3][4]

    • Maintain the reaction until hydrogen uptake ceases, indicating the completion of the hydrogenation.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate to obtain crude 4-tert-butylcyclohexanol with a high cis-isomer content.

  • Acetylation of 4-tert-butylcyclohexanol:

    • To the crude 4-tert-butylcyclohexanol, add an acetylating agent such as acetic anhydride (1-1.5 molar equivalents).[3]

    • If using acetic anhydride or acetic acid, add a catalytic amount of sulfuric acid.[5]

    • Heat the reaction mixture, for example, to reflux at a controlled temperature (e.g., 103°C) for several hours.[3]

    • Monitor the reaction progress using a suitable analytical method (e.g., GC).

    • Upon completion, cool the mixture and neutralize the acid catalyst with a base (e.g., a 5% aqueous solution of sodium bicarbonate).[3]

    • Separate the organic layer, wash it with water and/or brine, and dry it over an anhydrous salt (e.g., magnesium sulfate).

    • Purify the crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: Biocatalytic Synthesis of cis-4-tert-Butylcyclohexyl Acetate

This protocol is a conceptual summary based on the enzymatic approach.[6]

  • Enzymatic Reduction:

    • Prepare a buffered aqueous solution containing 4-tert-butylcyclohexanone.

    • Add a suitable alcohol dehydrogenase (ADH) and a cofactor regeneration system (e.g., NAD(P)H and a corresponding dehydrogenase).

    • Maintain the reaction at a controlled pH and temperature (e.g., 30°C) with gentle agitation until the ketone is consumed.

    • Extract the product, cis-4-tert-butylcyclohexanol, with an organic solvent.

  • Enzymatic Acetylation:

    • Dissolve the obtained cis-4-tert-butylcyclohexanol in a suitable organic solvent (e.g., MTBE).

    • Add an acyl donor like vinyl acetate and an immobilized lipase such as Candida antarctica lipase A (CALA).[6]

    • Shake the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours).[6]

    • Filter off the enzyme and concentrate the solution to obtain the desired cis-4-tert-butylcyclohexyl acetate.

Visualizations

Optimizing_Cis_Trans_Ratio start Start: 4-tert-Butylphenol hydrogenation Hydrogenation start->hydrogenation rh_catalyst Rhodium Catalyst (e.g., Rh/C) hydrogenation->rh_catalyst Kinetic Control ni_catalyst Raney Nickel Catalyst hydrogenation->ni_catalyst Thermodynamic Control high_cis_alcohol High cis-4-tert- Butylcyclohexanol rh_catalyst->high_cis_alcohol high_trans_alcohol High trans-4-tert- Butylcyclohexanol ni_catalyst->high_trans_alcohol acetylation_cis Acetylation high_cis_alcohol->acetylation_cis acetylation_trans Acetylation high_trans_alcohol->acetylation_trans final_cis_product High cis-4-tert- Butylcyclohexyl Acetate acetylation_cis->final_cis_product final_trans_product High trans-4-tert- Butylcyclohexyl Acetate acetylation_trans->final_trans_product

Caption: Workflow for selective synthesis of cis/trans isomers.

Troubleshooting_Workflow start Problem: Incorrect cis/trans Ratio check_step Which step to optimize? start->check_step hydrogenation Hydrogenation Step check_step->hydrogenation Stereochemistry acetylation Acetylation Step check_step->acetylation Yield hydro_issue Issue with Hydrogenation? hydrogenation->hydro_issue acetyl_issue Incomplete Reaction? acetylation->acetyl_issue low_cis Low cis Ratio hydro_issue->low_cis Observed low_trans Low trans Ratio hydro_issue->low_trans Observed solution_cis Use Rhodium Catalyst Lower Temperature low_cis->solution_cis solution_trans Use Raney Nickel Ensure Thermodynamic Equilibrium low_trans->solution_trans yes_incomplete Yes acetyl_issue->yes_incomplete Problem solution_acetyl Increase Acetylating Agent Increase Temperature Check Catalyst yes_incomplete->solution_acetyl

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-Butylcyclohexyl acetate (B1210297), with a focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-tert-Butylcyclohexyl acetate, which typically proceeds in two main stages: the hydrogenation of 4-tert-butylphenol (B1678320) to 4-tert-butylcyclohexanol (B146172), followed by the acetylation of the alcohol.

Hydrogenation Stage: 4-tert-butylphenol to 4-tert-butylcyclohexanol

Q1: My hydrogenation reaction is slow or incomplete. How can I improve the conversion rate?

A1: Several factors can affect the rate of hydrogenation. Consider the following:

  • Catalyst Activity: Ensure your catalyst (e.g., Rhodium on carbon, Raney nickel) is fresh and active. Catalyst poisoning can occur, so ensure all reagents and solvents are of high purity.

  • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. For rhodium-catalyzed reactions, a partial pressure of at least 1.5 x 10^5 Pa is recommended, with an optimal range of 3 x 10^5 to 2 x 10^6 Pa for better reaction rates and cis-isomer selectivity.[1]

  • Temperature: The reaction temperature should be carefully controlled. For rhodium catalysts, a temperature range of 40°C to 80°C is preferred to balance the reaction rate and cis-isomer selectivity.[2][3]

  • Agitation: Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.

Q2: The cis/trans isomer ratio of my 4-tert-butylcyclohexanol is not as expected. How can I control the stereoselectivity?

A2: The choice of catalyst and additives significantly influences the isomer ratio.

  • Catalyst Selection: A rhodium-on-carbon catalyst generally favors the formation of the cis-isomer.[4][5] Conversely, using a Raney nickel catalyst tends to produce a higher percentage of the trans-isomer.[4][5]

  • Acidic Additives: The addition of an acid, such as hydrogen chloride or sulfuric acid, in conjunction with a rhodium catalyst can increase the selectivity for the cis-isomer.[1][3] The amount of acid should be carefully optimized, typically in the range of 1.4 to 10 moles per mole of elemental rhodium.[3]

  • Isomerization: The trans-alcohol can be isomerized to the cis-alcohol using alkaline catalysts, with continuous removal of the lower-boiling cis-isomer by distillation.[4][5]

Acetylation Stage: 4-tert-butylcyclohexanol to this compound

Q3: The yield of my acetylation reaction is low. What are the key parameters to optimize?

A3: Low yield in the acetylation step can often be attributed to reaction conditions and reagent stoichiometry.

  • Acetylating Agent: Acetic anhydride (B1165640) is a commonly used and effective acetylating agent.[2][3] Acetyl chloride can also be used.[3] The choice may depend on the specific reaction setup and desired reactivity.

  • Stoichiometry: An excess of the acetylating agent is typically used. A molar ratio of 1 to 1.5 moles of acetylating agent per mole of 4-tert-butylcyclohexanol is recommended.[2][3]

  • Catalyst: An acid catalyst is generally required. Sulfuric acid is a cost-effective and common choice.[3] Other catalysts like p-toluenesulfonic acid, zinc chloride, or sodium acetate can also be used, particularly with acetic anhydride.[3] The catalyst amount should be optimized, typically between 0.01 to 5 mole % relative to the alcohol.[3]

  • Temperature: The reaction temperature for acetylation is usually between room temperature (25°C) and 150°C, with a preferred range of room temperature to 130°C.[2][3]

  • Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC) to determine the optimal reaction time and avoid side reactions.

Q4: I am observing the formation of byproducts, such as dehydrated compounds. How can I minimize this?

A4: Dehydration of 4-tert-butylcyclohexanol to form 4-tert-butylcyclohexene (B1265666) is a common side reaction, particularly under acidic conditions and at elevated temperatures.

  • Control Temperature: Avoid excessive heating during the acetylation reaction. Maintain the temperature within the recommended range.

  • Catalyst Amount: Using an excessive amount of acid catalyst can promote dehydration.[2] Use the minimum effective amount of catalyst.

  • Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction and stop it once the desired conversion is achieved.

Purification

Q5: What is the recommended procedure for purifying the final product, this compound?

A5: A typical workup and purification procedure involves:

  • Neutralization: After the reaction, the mixture is often washed with a basic solution, such as a 5% aqueous solution of sodium bicarbonate, to neutralize the acid catalyst and remove unreacted acetic anhydride.[2]

  • Washing: Subsequent washing with water can help remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and concentrated under reduced pressure.

  • Distillation: The crude product is often purified by vacuum distillation to obtain the final high-purity this compound.[4][5] Rectification at a temperature of 140°C or lower in the presence of an alkali can also be employed.[2]

Data Presentation

Table 1: Hydrogenation of 4-tert-Butylphenol - Reaction Parameters and Outcomes

CatalystAdditiveTemperature (°C)Hydrogen Pressure (Pa)SolventYield of Alcohol (%)cis:trans RatioReference
Rhodium on Carbon-40 - 805 x 10^5 - 1.5 x 10^6Isopropanol (B130326)>90High cis[1][3]
Rhodium on CarbonSulfuric Acid601.1 x 10^6Isopropanol93.489.9:10.1[1]
Rhodium on CarbonHydrogen Chloride40 - 803 x 10^5 - 2 x 10^6Cyclohexane>90High cis[1]
Raney Nickel----HighHigh trans[4][5]

Table 2: Acetylation of 4-tert-Butylcyclohexanol - Reaction Parameters and Outcomes

Acetylating AgentCatalystTemperature (°C)Molar Ratio (Agent:Alcohol)Yield of Acetate (%)cis:trans RatioReference
Acetic AnhydrideSulfuric Acid901.2:197.187.2:12.8[3]
Acetic Anhydride-103 (reflux)~1.5:195.891.2:8.8[2]
Acetic AcidSulfuric AcidRT - 1301:1 to 1.5:1--[2][3]
Acetyl Chloride-RT - 1301:1 to 1.5:1--[2][3]

Experimental Protocols

Protocol 1: High cis-Isomer Synthesis of 4-tert-Butylcyclohexanol

This protocol is based on the hydrogenation of 4-tert-butylphenol using a rhodium catalyst with an acidic additive to favor the formation of the cis-isomer.

Materials:

  • 4-tert-butylphenol

  • 5% Rhodium on activated carbon catalyst

  • Isopropanol (solvent)

  • Concentrated Sulfuric Acid

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a pressure reactor, charge 4-tert-butylphenol, isopropanol (0.4 to 5 times the weight of the phenol), and the 5% Rh/C catalyst (0.5 to 10 wt% of the phenol).[2]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1.4 to 10 moles per mole of elemental rhodium).[3]

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.1 x 10^6 Pa).[1]

  • Heat the reaction mixture to 60°C with vigorous stirring.[1]

  • Maintain the temperature and pressure, monitoring the hydrogen uptake until the reaction is complete (typically when hydrogen consumption ceases).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution of 4-tert-butylcyclohexanol can be used directly in the next step or concentrated under reduced pressure to isolate the alcohol.

Protocol 2: Acetylation of 4-tert-Butylcyclohexanol

This protocol describes the esterification of 4-tert-butylcyclohexanol using acetic anhydride and a sulfuric acid catalyst.

Materials:

  • 4-tert-butylcyclohexanol (from Protocol 1 or commercially sourced)

  • Acetic anhydride

  • Concentrated Sulfuric Acid

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane (B109758) for extraction)

Procedure:

  • To the 4-tert-butylcyclohexanol (1 mole equivalent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.17 g per 0.5 mole of alcohol).[3]

  • Heat the mixture to 90°C.[3]

  • Slowly add acetic anhydride (1.2 mole equivalents) dropwise to the mixture over a period of time (e.g., 3 hours) while maintaining the temperature at 90°C.[3]

  • After the addition is complete, continue stirring at 90°C for an additional hour to ensure the reaction goes to completion.[3]

  • Cool the reaction mixture to room temperature.

  • If an organic solvent was not used for the reaction, dilute the mixture with a suitable solvent.

  • Carefully wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acids.[2] Repeat the washing until the aqueous layer is no longer acidic.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_hydrogenation Hydrogenation Stage cluster_acetylation Acetylation Stage cluster_purification Purification Stage start_H 4-tert-butylphenol react_H Hydrogenation (Rh/C, H2, Acid, Solvent) start_H->react_H product_H 4-tert-butylcyclohexanol react_H->product_H react_A Acetylation (Acetic Anhydride, H2SO4) product_H->react_A product_A Crude 4-tert-Butylcyclohexyl acetate react_A->product_A workup Workup (Neutralization, Washing) product_A->workup purify Purification (Vacuum Distillation) workup->purify final_product Pure 4-tert-Butylcyclohexyl acetate purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_hydrogenation Hydrogenation Issues cluster_acetylation Acetylation Issues cluster_side_products Side Product Issues start Low Yield or Side Product Formation incomplete_H Incomplete Hydrogenation? start->incomplete_H Yes low_yield_A Low Acetylation Yield? start->low_yield_A No check_catalyst Check Catalyst Activity & Purity of Reagents incomplete_H->check_catalyst check_pressure Increase H2 Pressure incomplete_H->check_pressure check_temp_H Optimize Temperature (40-80°C) incomplete_H->check_temp_H check_reagents Check Stoichiometry (Excess Acetylating Agent) low_yield_A->check_reagents check_catalyst_A Optimize Catalyst Amount low_yield_A->check_catalyst_A check_temp_A Optimize Temperature (RT-130°C) low_yield_A->check_temp_A dehydration Dehydration Product Observed? low_yield_A->dehydration Side products? lower_temp Lower Reaction Temperature dehydration->lower_temp reduce_catalyst Reduce Acid Catalyst Amount dehydration->reduce_catalyst

Caption: Troubleshooting decision tree for this compound synthesis.

References

Troubleshooting common issues in the acetylation of 4-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the acetylation of 4-tert-butylcyclohexanol (B146172). The information is tailored for researchers, scientists, and drug development professionals to help ensure successful synthesis of 4-tert-butylcyclohexyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents and catalysts for this reaction?

A1: The most frequently used acetylating agent is acetic anhydride (B1165640) (Ac₂O) due to its high reactivity and ability to drive the reaction to completion.[1][2][3] Acetic acid and acetyl chloride are also viable options.[1][2][3] Common catalysts include protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, as well as bases like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP).[1][2] For greener alternatives, enzymatic catalysts like Candida antarctica lipase (B570770) A (CALA) can be employed.[4]

Q2: I am observing a low yield of my product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The acetylation of 4-tert-butylcyclohexanol is a reversible reaction. It is crucial to use an excess of the acetylating agent or remove the acetic acid byproduct to drive the equilibrium towards the product.[1][2]

  • Hydrolysis of Acetic Anhydride: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water.[5][6] Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the reaction rate and yield. Temperatures typically range from room temperature to 130°C.[1][2]

  • Catalyst Inactivity: Ensure the catalyst has not degraded. For example, acid catalysts can absorb moisture from the air, reducing their effectiveness.

  • Loss during Work-up: The product, 4-tert-butylcyclohexyl acetate, can be lost during the aqueous work-up if the phase separation is not performed carefully. Additionally, hydrolysis of the ester can occur under strongly acidic or basic conditions during work-up.[7][8]

Q3: My reaction seems to be incomplete, with starting material still present. How can I resolve this?

A3: To drive the reaction to completion, you can:

  • Increase the excess of acetic anhydride: Using a molar excess of the acetylating agent will shift the equilibrium towards the product.[1][2]

  • Increase the reaction time or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can increase conversion.[1][2]

  • Use a more effective catalyst: DMAP is a highly effective catalyst for acetylations, particularly for sterically hindered alcohols.

  • Remove the acetic acid byproduct: In some setups, it may be possible to remove the acetic acid as it is formed, for example, by distillation under reduced pressure.

Q4: I am having difficulty purifying my product. What are the common challenges and solutions?

A4: The primary challenge in purifying this compound is its close boiling point to the starting material, 4-tert-butylcyclohexanol.[1] This makes simple distillation ineffective if the reaction has not gone to completion.

  • Solution: Ensure the reaction goes to completion (>99%) before attempting distillation. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Alternative Purification: If distillation is not feasible, column chromatography on silica (B1680970) gel can be used to separate the product from the starting material and other impurities.

Q5: What are the potential side reactions in this acetylation?

A5: A common side reaction is the dehydration of 4-tert-butylcyclohexanol to form 4-tert-butylcyclohexene, especially when using strong acid catalysts at elevated temperatures.[1] To minimize this, use milder catalysts or lower reaction temperatures.

Q6: How does the stereochemistry (cis/trans) of the starting material affect the reaction?

A6: Both cis- and trans-4-tert-butylcyclohexanol can be acetylated. The cis and trans isomers of the product, this compound, have different fragrances, with the cis-isomer often being more desirable in the fragrance industry.[1] The ratio of cis to trans isomers in the product is generally reflective of the ratio in the starting material. It is possible to influence the cis/trans ratio during the synthesis of the starting alcohol.[1][4]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the acetylation of 4-tert-butylcyclohexanol.

Table 1: Reaction Conditions for Acetylation of 4-tert-butylcyclohexanol

Acetylating AgentCatalystMolar Ratio (Alcohol:Agent)Temperature (°C)Reaction Time (h)Reference
Acetic AnhydrideSulfuric Acid1:1.5901[3]
Acetic AnhydrideNone1:1.5607[9]
Acetic Acid / Acetic AnhydrideSulfuric Acid-92.5 - 1034 / 2[1][10]
Vinyl AcetateCandida antarctica lipase A-3018[4]

Table 2: Reported Yields for the Synthesis of this compound

CatalystYield (%)Reference
Sulfuric Acid97.1[3]
Sulfuric Acid95.8[1][10]
Candida antarctica lipase A>95[4]

Detailed Experimental Protocol

This protocol is a general guideline for the acetylation of 4-tert-butylcyclohexanol using acetic anhydride and sulfuric acid as a catalyst.

Materials:

  • 4-tert-butylcyclohexanol

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylcyclohexanol in a suitable amount of a dry, inert solvent like diethyl ether or dichloromethane.

  • Addition of Reagents: While stirring, add a molar excess of acetic anhydride (typically 1.5 to 2 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to a gentle reflux (the temperature will depend on the solvent used) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.

  • Extraction: Shake the separatory funnel, venting frequently. Allow the layers to separate and extract the aqueous layer with diethyl ether (or the solvent used in the reaction) two to three times.

  • Washing: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reaction_setup Reaction Setup: - 4-tert-butylcyclohexanol - Acetic Anhydride - Catalyst (e.g., H₂SO₄) start->reaction_setup reaction Reaction: Heat and Stir reaction_setup->reaction workup Aqueous Work-up: - Quench with NaHCO₃ - Phase Separation reaction->workup extraction Extraction: - Extract aqueous layer with organic solvent workup->extraction drying Drying: - Dry organic layer (e.g., MgSO₄) extraction->drying solvent_removal Solvent Removal: - Rotary Evaporation drying->solvent_removal purification Purification: - Distillation or Chromatography solvent_removal->purification analysis Product Analysis: - GC-MS, NMR, IR purification->analysis end End analysis->end

Caption: A flowchart illustrating the general experimental workflow for the acetylation of 4-tert-butylcyclohexanol.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Are reagents and glassware dry? start->check_reagents check_reaction_time Was reaction time sufficient? check_reagents->check_reaction_time Yes solution_dry Dry glassware and use anhydrous reagents. check_reagents->solution_dry No check_temperature Was reaction temperature optimal? check_reaction_time->check_temperature Yes solution_time Increase reaction time and monitor by TLC/GC. check_reaction_time->solution_time No check_catalyst Is the catalyst active? check_temperature->check_catalyst Yes solution_temp Optimize reaction temperature. check_temperature->solution_temp No check_workup Was the work-up procedure correct? check_catalyst->check_workup Yes solution_catalyst Use fresh or a more effective catalyst (e.g., DMAP). check_catalyst->solution_catalyst No solution_workup Carefully perform phase separation and avoid extreme pH. check_workup->solution_workup No

Caption: A decision tree to guide troubleshooting for low yield or incomplete reactions in the acetylation of 4-tert-butylcyclohexanol.

References

Catalyst deactivation and regeneration in 4-tert-butylphenol hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the hydrogenation of 4-tert-butylphenol (B1678320).

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for 4-tert-butylphenol hydrogenation?

A1: The most commonly employed catalysts for the hydrogenation of 4-tert-butylphenol and similar phenolic compounds are supported noble metal catalysts. These include:

  • Palladium (Pd) on supports like activated carbon (Pd/C) or alumina (B75360) (Pd/Al₂O₃).

  • Platinum (Pt) on supports such as silica (B1680970) (Pt/SiO₂) or carbon (Pt/C).[1]

  • Rhodium (Rh) on carbon (Rh/C) or other supports.

  • Ruthenium (Ru) on supports like carbon or alumina.

  • Nickel (Ni) based catalysts, such as Raney Ni or Ni supported on silica or alumina, are also used, particularly in industrial settings, though they may require more forcing conditions.

The choice of catalyst and support can significantly influence the reaction's selectivity towards the desired products, cis- and trans-4-tert-butylcyclohexanol.

Q2: What are the primary causes of catalyst deactivation in 4-tert-butylphenol hydrogenation?

A2: Catalyst deactivation in this process can be attributed to three main mechanisms: chemical, mechanical, and thermal degradation.[2] These can be further broken down into:

  • Poisoning: This occurs when impurities in the feedstock, solvent, or hydrogen gas strongly adsorb to the active sites of the catalyst, rendering them inactive.[3] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[4] Carbon monoxide (CO) can also act as a poison.[5]

  • Coking/Fouling: This involves the deposition of carbonaceous materials, often referred to as "coke," on the catalyst surface and within its pores.[3][4] These deposits physically block the active sites and can hinder the diffusion of reactants and products. In phenol (B47542) hydrogenation, these deposits can arise from the polymerization or condensation of phenolic compounds.

  • Sintering: At elevated reaction temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals.[2][3] This process leads to a decrease in the active surface area and, consequently, a reduction in catalytic activity. Sintering is often irreversible.

  • Leaching: The active metal component of the catalyst can dissolve into the reaction medium, particularly in liquid-phase hydrogenations. This leads to a permanent loss of active sites.

Q3: How can I regenerate a deactivated catalyst from 4-tert-butylphenol hydrogenation?

A3: The appropriate regeneration method depends on the cause of deactivation. General strategies include:

  • Solvent Washing: For deactivation caused by fouling with soluble organic residues, washing the catalyst with a suitable solvent can be effective.[6]

  • Thermal Treatment (Oxidative Regeneration): To remove coke deposits, a controlled burnout in a stream of air or a diluted oxygen mixture is often employed.[4][6] The temperature must be carefully controlled to avoid catalyst sintering. This is typically followed by a reduction step to reactivate the metallic sites.

  • Chemical Treatment: For catalysts poisoned by specific elements, a chemical wash may be necessary. For instance, an acidic wash might be used to remove certain metal deposits, while a basic wash could address other types of poisons.[7]

  • Hydrogen Treatment (Hydroregeneration): In some cases, treatment with hydrogen at elevated temperatures can remove certain types of coke or poisons.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Gradual decrease in reaction rate over several runs. Coking/Fouling: Accumulation of carbonaceous deposits on the catalyst surface.1. Attempt regeneration by solvent washing (see Protocol 1).2. If solvent washing is ineffective, perform a controlled thermal regeneration to burn off coke (see Protocol 2).3. Optimize reaction conditions to minimize coke formation (e.g., lower temperature, different solvent).
Sudden and significant drop in catalyst activity. Poisoning: Introduction of a contaminant in the feedstock, solvent, or hydrogen.1. Analyze the feedstock, solvent, and gas for potential poisons (e.g., sulfur, nitrogen compounds).2. If a poison is identified, attempt a chemical regeneration specific to that poison (see Protocol 3 for a general approach).3. Purify all incoming materials to prevent future poisoning.
Irreversible loss of activity, even after regeneration attempts. Sintering: Agglomeration of metal particles due to excessively high temperatures.1. Confirm sintering through characterization techniques (e.g., TEM, chemisorption).2. If sintering has occurred, the catalyst is likely permanently deactivated and needs to be replaced.3. In future experiments, operate at lower temperatures or use a catalyst with higher thermal stability.
Loss of catalyst mass and fine black particles in the product. Leaching/Attrition: Dissolution of the active metal into the solvent or mechanical breakdown of the catalyst support.1. Analyze the product solution for the leached metal.2. If leaching is confirmed, consider using a different solvent or a catalyst with a more stable support.3. For attrition, use a catalyst with higher mechanical strength or modify the stirring/agitation method to be less aggressive.

Quantitative Data on Catalyst Deactivation and Regeneration

Quantitative data for the deactivation and regeneration of catalysts specifically in 4-tert-butylphenol hydrogenation is limited in publicly available literature. However, data from related phenol hydrogenation studies can provide valuable insights.

Table 1: Effect of Regeneration on Catalyst Activity in a Related Hydrogenation System

CatalystDeactivation CauseRegeneration MethodActivity Recovery (%)Reference
Pd(OH)₂/CBlocking of pores by organic speciesChloroform and glacial acetic acid wash>70% after 3 cycles[8]
Pt/CCarbon depositionAir oxidation (200°C) followed by H₂ reduction (180°C)Full recovery[9]
Ru/CCarbon depositionAir oxidation (200°C) followed by H₂ reduction (180°C)Full recovery[9]
Ni/Al₂O₃Sintering and CokingHigh-temperature calcination and reductionEnhanced activity compared to fresh catalyst[10]

Table 2: Typical Coke Burnout Temperatures for Hydrogenation Catalysts

Catalyst SupportCoke TypeBurnout Temperature Range (°C)NotesReference
Al₂O₃Soft Coke< 350Associated with less condensed organic species.[11]
Al₂O₃Hard Coke350 - 850More graphitic and difficult to remove.[11]
ZSM-5Coke on metal sites~260[12]
ZSM-5Coke on acid sites~400[12]

Experimental Protocols

Protocol 1: Solvent Washing for Fouled Catalysts

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or decantation under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent at room temperature to remove residual reactants and products.

  • Degreasing Wash: Wash the catalyst with a non-polar solvent like hexane (B92381) or toluene (B28343) to remove heavy organic residues. Perform this wash 3-5 times.

  • Polar Wash: Wash the catalyst with a polar solvent like ethanol (B145695) or acetone (B3395972) to remove more polar adsorbed species. Perform this wash 3-5 times.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove all solvent residues.

  • Reactivation: Before the next use, it is often beneficial to perform a reduction step (e.g., under a hydrogen flow at a specified temperature) to ensure the active sites are in a metallic state.

Protocol 2: Thermal Regeneration for Coked Catalysts

  • Catalyst Preparation: Place the deactivated catalyst in a tube furnace or a similar apparatus that allows for controlled gas flow and temperature programming.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 100-120 °C to remove any adsorbed water and solvents. Hold for 1-2 hours.

  • Oxidation (Coke Burnout): Switch the gas flow to a diluted air stream (e.g., 1-5% O₂ in N₂). Slowly ramp the temperature to the target oxidation temperature (typically 300-500 °C, but should be optimized for the specific catalyst to avoid sintering). The heating rate should be slow (e.g., 1-2 °C/min) to control the exothermic coke combustion.

  • Hold at Oxidation Temperature: Hold at the target temperature for 2-4 hours, or until the concentration of CO₂ in the off-gas returns to baseline, indicating complete coke removal.

  • Inert Purge: Switch the gas back to the inert stream and cool down the catalyst.

  • Reduction: Before use, the oxidized catalyst must be re-reduced. Purge the system with hydrogen or a diluted hydrogen mixture and ramp the temperature to the catalyst's standard reduction temperature (this varies depending on the metal and support). Hold for 2-4 hours.

  • Final Purge and Passivation: Cool the catalyst under an inert gas flow. If the catalyst is pyrophoric, it may need to be passivated with a very low concentration of oxygen in an inert gas before exposure to air.

Protocol 3: General Chemical Treatment for Poisoned Catalysts

  • Catalyst Recovery and Washing: Recover the catalyst as described in Protocol 1 and wash it thoroughly with a solvent that will not react with the treatment chemicals.

  • Acid/Base Wash (Select based on suspected poison):

    • For basic poisons or metallic impurities: Suspend the catalyst in a dilute acid solution (e.g., 0.1 M acetic acid or nitric acid) and stir for 1-2 hours at room temperature.

    • For acidic poisons: Suspend the catalyst in a dilute base solution (e.g., 0.1 M ammonium (B1175870) hydroxide) and stir for 1-2 hours at room temperature.

  • Neutralization and Rinsing: Filter the catalyst and wash it extensively with deionized water until the pH of the filtrate is neutral.

  • Drying and Reactivation: Dry the catalyst under vacuum and perform a reduction step as described in Protocol 1.

Caution: Chemical treatments can alter the catalyst support or the active metal. Small-scale trials are recommended to determine the effectiveness and potential negative impacts of any chemical regeneration procedure.

Visualizations

DeactivationPathways cluster_causes Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Poisoning Poisoning (e.g., S, N, CO) BlockedSites Active Sites Blocked Poisoning->BlockedSites Chemical Adsorption Coking Coking/Fouling (Carbon Deposits) Coking->BlockedSites PoreBlockage Pore Blockage Coking->PoreBlockage Physical Deposition Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss Agglomeration Leaching Leaching (Metal Dissolution) MetalLoss Loss of Active Metal Leaching->MetalLoss Deactivation Catalyst Deactivation (Reduced Activity/Selectivity) BlockedSites->Deactivation SurfaceAreaLoss->Deactivation PoreBlockage->Deactivation MetalLoss->Deactivation

Caption: Logical relationship between causes and effects of catalyst deactivation.

RegenerationWorkflow Start Deactivated Catalyst IdentifyCause Identify Cause of Deactivation (e.g., Analysis, History) Start->IdentifyCause Fouling Fouling/ Soluble Deposits IdentifyCause->Fouling Soluble Residues Coking Coking IdentifyCause->Coking Carbon Deposits Poisoning Poisoning IdentifyCause->Poisoning Contaminants Sintering Sintering/ Irreversible IdentifyCause->Sintering High Temp. Exposure SolventWash Solvent Washing Fouling->SolventWash ThermalTreatment Thermal Treatment (Oxidation + Reduction) Coking->ThermalTreatment ChemicalTreatment Chemical Treatment Poisoning->ChemicalTreatment Replace Replace Catalyst Sintering->Replace End Regenerated Catalyst SolventWash->End ThermalTreatment->End ChemicalTreatment->End ThermalRegeneration Start Coked Catalyst InertPurge Inert Purge (e.g., N₂) Start->InertPurge Remove Volatiles Oxidation Controlled Oxidation (e.g., 1-5% O₂ in N₂) InertPurge->Oxidation Burn off Coke InertCool Inert Purge & Cool Oxidation->InertCool Remove O₂ Reduction Reduction (e.g., H₂) InertCool->Reduction Reactivate Metal End Regenerated Catalyst Reduction->End

References

Identification and minimization of byproducts in 4-tert-Butylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-tert-Butylcyclohexyl Acetate (B1210297)

Welcome to the technical support center for the synthesis of 4-tert-Butylcyclohexyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify byproducts, and optimize their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: During the synthesis of this compound via the acetylation of 4-tert-butylcyclohexanol (B146172), several byproducts can form. The most common include:

  • Unreacted 4-tert-butylcyclohexanol: Incomplete acetylation leads to the presence of the starting alcohol in the final product. This is particularly challenging as its boiling point is very close to that of the product, making separation by distillation difficult.[1]

  • 4-tert-butyl-1-cyclohexene: This is an elimination (dehydration) byproduct formed from the starting alcohol, particularly under acidic conditions or at elevated temperatures.

  • Di-tert-butylcyclohexyl ether: Formed via a side reaction of the starting alcohol.

  • Isomeric byproducts: Small amounts of other isomers, such as cis-3-tert-butylcyclohexyl acetate, may be present.[1]

  • Residual Acetic Acid or Acetic Anhydride (B1165640): If an excess of the acetylating agent is used and not properly quenched or removed during workup, it will contaminate the final product.[1]

  • 4-tert-butylphenol: If the starting 4-tert-butylcyclohexanol was prepared by hydrogenation of 4-tert-butylphenol, incomplete hydrogenation can lead to traces of the phenol (B47542) in the alcohol, which may carry over into the final product.[1]

Q2: How can I identify these byproducts in my reaction mixture?

A2: The most common and effective methods for identifying byproducts in the this compound product mixture are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2][3]

  • Gas Chromatography (GC): This technique separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. By comparing the retention times of the peaks in your sample to those of known standards, you can identify the different components, including the cis and trans isomers of the product and various byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of GC with the identification capabilities of mass spectrometry. Each separated component is fragmented and analyzed to produce a unique mass spectrum, which acts as a molecular fingerprint, allowing for confident identification of known and unknown byproducts.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound and its impurities.[6]

Q3: What are the key parameters to control to minimize byproduct formation?

A3: To minimize byproduct formation, careful control of the reaction conditions is crucial:

  • Reaction Temperature: Higher temperatures can favor the elimination reaction, leading to the formation of 4-tert-butyl-1-cyclohexene. It is advisable to maintain the reaction temperature between room temperature and 130°C.[1]

  • Choice and Amount of Acetylating Agent: Acetic anhydride is often preferred as it drives the reaction to completion, minimizing the amount of unreacted alcohol.[1][7] Using a slight excess (1 to 1.5 moles per mole of alcohol) can ensure full conversion.[1]

  • Catalyst: The choice of catalyst for the preceding hydrogenation step to produce 4-tert-butylcyclohexanol is critical for the final product's isomer ratio. A rhodium-carbon catalyst favors the formation of the cis-isomer, while Raney nickel yields a higher percentage of the trans-isomer.[2][3]

  • Workup Procedure: A thorough workup is essential to remove acidic byproducts. Washing the reaction mixture with an aqueous alkaline solution, such as sodium bicarbonate, will neutralize and remove residual acetic acid.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High levels of unreacted 4-tert-butylcyclohexanol - Incomplete reaction. - Insufficient acetylating agent.- Increase the molar ratio of the acetylating agent (e.g., acetic anhydride) to 1.1-1.5 equivalents. - Extend the reaction time. - Ensure adequate mixing.
Presence of 4-tert-butyl-1-cyclohexene - Reaction temperature is too high. - Presence of strong protic acids.- Maintain the reaction temperature below 130°C. - Use a less acidic catalyst or add a non-nucleophilic base to scavenge protons.
Residual acetic acid in the final product - Incomplete neutralization during workup.- Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper). - Follow with a water wash to remove residual salts.
Incorrect cis/trans isomer ratio - The isomer ratio is primarily determined by the isomeric composition of the starting 4-tert-butylcyclohexanol.- Select the appropriate hydrogenation catalyst for the synthesis of the precursor alcohol to achieve the desired isomer ratio (Rhodium for cis, Raney Nickel for trans).[2][3]

Experimental Protocols

Gas Chromatography (GC) Analysis

A typical GC method for the analysis of this compound and its byproducts is as follows:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in dichloromethane).

This method should provide good separation of the cis and trans isomers of this compound, unreacted alcohol, and the cyclohexene (B86901) byproduct. Retention indices can be used for further confirmation.[8][9]

Byproduct Formation and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis, byproduct analysis, and troubleshooting.

Byproduct_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Hydrogenation Hydrogenation of 4-tert-butylphenol Acetylation Acetylation of 4-tert-butylcyclohexanol Hydrogenation->Acetylation Forms Precursor Alcohol GC_MS GC-MS Analysis Acetylation->GC_MS Crude Product Byproduct_ID Byproduct Identification GC_MS->Byproduct_ID Parameter_Opt Parameter Optimization (Temp, Reagents, Time) Byproduct_ID->Parameter_Opt Identified Issues Purification Purification (Distillation, Washing) Parameter_Opt->Purification Final_Product Final_Product Purification->Final_Product

Caption: Workflow for Synthesis, Analysis, and Troubleshooting.

Logical Relationship for Minimizing 4-tert-butyl-1-cyclohexene

This diagram outlines the logical steps to troubleshoot the formation of the 4-tert-butyl-1-cyclohexene byproduct.

Dehydration_Troubleshooting Start High 4-tert-butyl-1-cyclohexene by GC Analysis Check_Temp Is Reaction Temperature > 130°C? Start->Check_Temp Check_Acid Is a Strong Protic Acid Present as Catalyst? Check_Temp->Check_Acid No Reduce_Temp Action: Reduce Temperature to < 130°C Check_Temp->Reduce_Temp Yes Use_Milder_Catalyst Action: Use a Milder (e.g., Lewis Acid) Catalyst Check_Acid->Use_Milder_Catalyst Yes Add_Base Action: Add a Non-Nucleophilic Base (e.g., Pyridine) Check_Acid->Add_Base Yes End Minimized Byproduct Check_Acid->End No, review other parameters Reduce_Temp->End Use_Milder_Catalyst->End Add_Base->End

Caption: Troubleshooting 4-tert-butyl-1-cyclohexene Formation.

References

Challenges in the industrial scale-up of stereoselective 4-tert-Butylcyclohexyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial scale-up of stereoselective 4-tert-Butylcyclohexyl acetate (B1210297) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-tert-Butylcyclohexyl acetate and why is the stereoselectivity of its synthesis important?

A1: this compound is a synthetic fragrance ingredient valued for its woody and floral aroma, commonly used in perfumes, soaps, and detergents.[1][2] It exists as two stereoisomers: cis and trans. The cis-isomer possesses a more potent and desirable floral scent compared to the richer, woody odor of the trans-isomer.[3][4] Consequently, achieving a high cis-to-trans ratio is often a primary objective in its synthesis to produce a higher quality fragrance.[5][6][7]

Q2: What is the most common synthetic route for this compound on an industrial scale?

A2: The prevalent industrial synthesis involves a two-step process:

Q3: What are the key factors influencing the cis/trans isomer ratio during synthesis?

A3: The choice of catalyst during the hydrogenation of 4-tert-butylphenol is the most critical factor. Rhodium-based catalysts, particularly on a carbon support, are known to favor the formation of the cis-isomer.[3][4] Conversely, using a Raney nickel catalyst typically results in a higher percentage of the trans-isomer.[3][4] Other factors include reaction temperature, pressure, and the presence of acidic or alkaline promoters.[5][6]

Q4: Are there alternative methods to the traditional two-step synthesis?

A4: Yes, alternative and more direct routes are being explored. For instance, a stereoselective cascade reaction has been developed using a bifunctional catalyst, such as rhodium supported on Zr-zeolite beta. This method can directly convert 4-tert-butylphenol to cis-4-tert-butylcyclohexanol with high selectivity in the presence of a hydrogen donor like 2-propanol.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low cis to trans isomer ratio Incorrect catalyst choice for hydrogenation.For a high cis product, use a rhodium-on-carbon catalyst.[3][4] For a high trans product, Raney nickel is more suitable.[3][4]
Suboptimal reaction conditions.For rhodium-catalyzed hydrogenation to yield the cis-isomer, maintain a reaction temperature between 40-80°C.[5][7]
Isomerization of the alcohol intermediate.The trans-alcohol can be isomerized using alkaline catalysts, allowing for the continuous removal of the lower-boiling point cis-alcohol via distillation.[3][4]
Low yield of this compound Incomplete hydrogenation of 4-tert-butylphenol.Ensure complete conversion of the starting material by monitoring the reaction progress. The endpoint can be determined when hydrogen pressure ceases to decrease.[6]
Inefficient esterification.Use an excess of the acetylating agent (e.g., acetic anhydride) and an acid catalyst like sulfuric acid. Refluxing the mixture can drive the reaction to completion.[5]
Catalyst deactivation Poisoning of the catalyst by impurities in the starting material.Purify the 4-tert-butylphenol before hydrogenation.
Sintering of the metal on the support at high temperatures.Operate within the recommended temperature range for the specific catalyst.
Difficulties in product purification Close boiling points of the cis and trans isomers.Fractional distillation is the standard method for separating the isomers. The cis-isomer generally has a lower boiling point.[3][4]
Presence of unreacted starting materials or byproducts.Optimize reaction conditions to maximize conversion. Implement appropriate washing steps (e.g., with sodium bicarbonate solution) to remove acidic impurities before distillation.[5]

Quantitative Data Summary

Table 1: Influence of Catalyst on the Stereoselectivity of 4-tert-butylcyclohexanol Synthesis

CatalystPredominant IsomerReference
Rhodium on Carboncis[3][4]
Raney Nickeltrans[3][4]
Zeolite BEAcis[8][9]
Magnesium Oxidetrans (>98% selectivity)[10]
Zr-zeolite beta with Rhodiumcis (up to 95% selectivity)

Table 2: Example Reaction Conditions and Outcomes for High-cis Synthesis

StepReactantsCatalyst/ReagentTemperaturePressureOutcomeReference
Hydrogenation4-tert-butylphenol, HydrogenRhodium catalyst, Sulfuric acid40°C2.1 x 10⁶ Pa95.8% yield of 4-tert-butylcyclohexanol (cis/trans ratio: 88.3:11.7)[6]
Acetylation4-tert-butylcyclohexanol, Acetic anhydrideSulfuric acid90°CN/A97.1% yield of this compound (cis/trans ratio: 87.2:12.8)[6]

Experimental Protocols

Protocol 1: High-cis this compound Synthesis via Rhodium Catalysis

This protocol is adapted from patented industrial processes for producing a high cis-isomer content.[5][6]

Step 1: Hydrogenation of 4-tert-butylphenol

  • Charge a suitable autoclave with 4-tert-butylphenol, a solvent (e.g., isopropanol), and a rhodium-on-carbon catalyst.

  • Add a small quantity of an acid promoter, such as sulfuric acid. The molar ratio of acid to elemental rhodium can range from 0.1 to 10.[6]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to approximately 2.1 x 10⁶ Pa.

  • Heat the mixture to 40-80°C with vigorous stirring.[5][7]

  • Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to remove the solvent, yielding crude 4-tert-butylcyclohexanol.

Step 2: Acetylation of 4-tert-butylcyclohexanol

  • To the crude 4-tert-butylcyclohexanol, add a catalytic amount of sulfuric acid.

  • Heat the mixture to approximately 90°C.

  • Slowly add acetic anhydride dropwise over several hours while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at 90°C for an additional hour to ensure complete esterification.

  • Cool the reaction mixture and wash with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and purify by fractional distillation to obtain this compound with a high cis-isomer content.

Visualizations

experimental_workflow cluster_hydrogenation Step 1: Hydrogenation cluster_acetylation Step 2: Acetylation Start Start Reactants 4-tert-butylphenol + Solvent + Rh/C Catalyst + H2SO4 Start->Reactants Charge Hydrogenation Autoclave 40-80°C, 2.1 MPa H2 Reactants->Hydrogenation Filtration Catalyst Removal Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Intermediate 4-tert-butylcyclohexanol (High cis content) Concentration->Intermediate Acetylation_Reactants Intermediate + Acetic Anhydride + H2SO4 Intermediate->Acetylation_Reactants Esterification Reaction Vessel 90°C Acetylation_Reactants->Esterification Neutralization Wash with NaHCO3 Esterification->Neutralization Purification Fractional Distillation Neutralization->Purification Final_Product This compound (High cis content) Purification->Final_Product

Caption: Workflow for high-cis this compound synthesis.

logical_relationship cluster_catalyst Catalyst Selection cluster_isomer Predominant Isomer Goal High cis-Isomer Content Rh_Catalyst Rhodium-based Catalyst Goal->Rh_Catalyst drives selection of cis_Isomer cis-4-tert-butylcyclohexanol Rh_Catalyst->cis_Isomer favors formation of Ni_Catalyst Raney Nickel Catalyst trans_Isomer trans-4-tert-butylcyclohexanol Ni_Catalyst->trans_Isomer favors formation of

Caption: Catalyst choice dictates stereoisomer outcome in synthesis.

References

Technical Support Center: Enhancing the Stability of 4-tert-Butylcyclohexyl Acetate in Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butylcyclohexyl acetate (B1210297) (PTBCHA) in alkaline environments.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving PTBCHA in alkaline media.

Issue 1: Rapid Degradation of PTBCHA Upon Introduction to an Alkaline Medium

  • Question: I am observing a rapid loss of 4-tert-Butylcyclohexyl acetate in my alkaline formulation. How can I mitigate this?

  • Answer: Rapid degradation of PTBCHA in alkaline media is primarily due to base-catalyzed hydrolysis of the ester bond. The rate of hydrolysis is dependent on the pH, temperature, and the isomeric form of PTBCHA. The cis-isomer of PTBCHA hydrolyzes significantly faster than the trans-isomer. To address this, consider the following strategies:

    • pH and Temperature Control: If your experimental parameters allow, reducing the pH and temperature will significantly decrease the rate of hydrolysis.

    • Isomer Selection: Whenever possible, using a higher percentage of the trans-isomer of PTBCHA will result in greater stability.

    • Use of Stabilizers: Incorporating antioxidants or other stabilizing agents can help protect the ester from degradation.

    • Encapsulation: Encapsulating the PTBCHA can provide a physical barrier, preventing its direct contact with the alkaline medium.

Issue 2: Inconsistent Results in PTBCHA Stability Studies

  • Question: My experiments on the stability of this compound are yielding inconsistent and non-reproducible results. What could be the cause?

  • Answer: Inconsistent results in stability studies can stem from several factors:

    • Inaccurate pH Measurement and Control: Small fluctuations in pH can lead to significant differences in the rate of hydrolysis. Ensure your pH meter is properly calibrated and that the pH of your medium is stable throughout the experiment.

    • Variable Temperature: Maintain a constant and accurately controlled temperature, as hydrolysis rates are highly temperature-dependent.

    • Inconsistent Isomer Ratio: The cis and trans isomers of PTBCHA have different hydrolysis rates. Ensure the isomer ratio of your starting material is consistent across all experiments.

    • Impurity of Reagents: Impurities in your reagents or solvents could catalyze the degradation of PTBCHA. Use high-purity reagents and solvents for all experiments.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of PTBCHA in alkaline media.

FAQ 1: What is the primary degradation pathway for this compound in alkaline media?

The primary degradation pathway for PTBCHA in alkaline media is saponification, a base-catalyzed hydrolysis of the ester linkage. This reaction results in the formation of 4-tert-butylcyclohexanol (B146172) and the corresponding acetate salt.

FAQ 2: How does the stereochemistry of this compound affect its stability in alkaline conditions?

The stereochemistry of PTBCHA significantly impacts its stability. The cis-isomer, where the acetate group is in an axial position, is sterically more hindered and therefore hydrolyzes at a faster rate than the trans-isomer, where the acetate group is in a more stable equatorial position.

FAQ 3: What are the most effective methods to enhance the stability of this compound in a high-pH formulation?

The most effective methods for enhancing the stability of PTBCHA in high-pH formulations include:

  • Microencapsulation: Creating a protective shell around the PTBCHA droplets is a highly effective way to prevent hydrolysis. Melamine-formaldehyde resins are commonly used for this purpose.

  • Use of Stabilizers:

    • Antioxidants: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), can help prevent oxidative degradation which can sometimes precede or accelerate hydrolysis.

    • Chelating Agents: Agents like EDTA can sequester metal ions that may catalyze ester hydrolysis.

  • Formulation with Co-solvents: In some cases, the addition of co-solvents can alter the polarity of the medium and reduce the rate of hydrolysis.

FAQ 4: Are there any analytical methods to monitor the degradation of this compound?

Yes, several analytical methods can be used to monitor the concentration of PTBCHA and the appearance of its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for quantifying PTBCHA and identifying its degradation product, 4-tert-butylcyclohexanol.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC can also be used for the quantification of PTBCHA. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common setup.[1]

Section 3: Quantitative Data

The stability of cis- and trans-4-tert-butylcyclohexyl acetate in alkaline media has been quantitatively assessed. The following table summarizes the second-order rate constants (k₂) for the alkaline hydrolysis of these isomers in aqueous dioxane at different temperatures.

IsomerTemperature (°C)k₂ (l mol⁻¹ s⁻¹)
cis-4-tert-Butylcyclohexyl acetate20.00.213
30.00.518
40.01.19
trans-4-tert-Butylcyclohexyl acetate20.00.0105
30.00.0278
40.00.0680

Data sourced from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. The kinetics of alkaline hydrolysis of the acetates of the methylcyclohexanols. Journal of the Chemical Society, 3634-3640.[2]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Microencapsulation of this compound using Melamine-Formaldehyde Resin

This protocol provides a general guideline for the encapsulation of PTBCHA. Optimization of specific parameters may be required for your application.

  • Preparation of the Oil Phase:

    • Dissolve this compound in a suitable water-immiscible solvent (e.g., a high-boiling point alkane) to create the core material.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of a protective colloid, such as polyvinyl alcohol (PVA) or carboxymethyl cellulose (B213188) (CMC).

    • Add a melamine-formaldehyde prepolymer to the aqueous solution.

  • Emulsification:

    • Add the oil phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water emulsion. The droplet size of the emulsion will determine the final microcapsule size.

  • Polycondensation:

    • Adjust the pH of the emulsion to the acidic range (typically pH 4-5) using an acid (e.g., formic acid or hydrochloric acid).

    • Gently heat the emulsion (e.g., to 50-70°C) with continuous stirring to initiate the polycondensation of the melamine-formaldehyde resin at the oil-water interface.

  • Curing and Isolation:

    • Continue the reaction for several hours until the microcapsule walls are fully formed and cured.

    • Cool the suspension and wash the microcapsules with water to remove unreacted monomers and other impurities.

    • The microcapsules can be isolated by filtration or centrifugation and then dried.

Protocol 2: Quantification of this compound by GC-MS

  • Sample Preparation:

    • Accurately weigh a known amount of the alkaline formulation containing PTBCHA.

    • Perform a liquid-liquid extraction using a water-immiscible solvent such as hexane (B92381) or dichloromethane (B109758) to extract the PTBCHA. An internal standard (e.g., a structurally similar ester that is not present in the sample) should be added before extraction for accurate quantification.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the extract to a suitable concentration for GC-MS analysis.

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Quantification:

    • Create a calibration curve using standard solutions of PTBCHA of known concentrations.

    • Quantify the amount of PTBCHA in the sample by comparing the peak area of the analyte to that of the internal standard and using the calibration curve.

Section 5: Visualizations

Hydrolysis_Pathway PTBCHA This compound Intermediate Tetrahedral Intermediate PTBCHA->Intermediate Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Intermediate Products 4-tert-Butylcyclohexanol + Acetate Intermediate->Products Collapse of Intermediate

Caption: Alkaline hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Start: PTBCHA Instability Observed CheckpH Verify pH Control Start->CheckpH CheckTemp Verify Temperature Control CheckpH->CheckTemp pH OK ReducepH Reduce pH CheckpH->ReducepH pH Unstable CheckIsomer Confirm Isomer Ratio CheckTemp->CheckIsomer Temp OK ReduceTemp Lower Temperature CheckTemp->ReduceTemp Temp Unstable ImplementSolution Implement Stability Solution CheckIsomer->ImplementSolution Isomer Ratio OK UseTrans Use Higher trans-Isomer Content CheckIsomer->UseTrans Isomer Ratio Varies AddStabilizer Add Stabilizer (e.g., Antioxidant) ImplementSolution->AddStabilizer Encapsulate Encapsulate PTBCHA ImplementSolution->Encapsulate ReducepH->CheckTemp ReduceTemp->CheckIsomer UseTrans->ImplementSolution End Stability Improved AddStabilizer->End Encapsulate->End

Caption: Troubleshooting workflow for PTBCHA instability in alkaline media.

References

GC column selection for optimal separation of 4-tert-Butylcyclohexyl acetate isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal gas chromatography (GC) column selection and troubleshooting for the separation of cis- and trans-4-tert-Butylcyclohexyl acetate (B1210297) isomers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating cis- and trans-4-tert-Butylcyclohexyl acetate isomers by GC?

A1: The primary challenge lies in the structural similarity of the cis and trans isomers. As geometric isomers, they have the same molecular weight and similar boiling points, making their separation dependent on the subtle differences in their interaction with the GC stationary phase. Achieving baseline separation is crucial for accurate quantification, especially since the odor profiles of the two isomers differ significantly, with the cis-isomer being more floral and intense, while the trans-isomer has a woody character.[1]

Q2: What type of GC column is best suited for this separation?

A2: Both non-polar and polar capillary columns can be used for the separation of 4-tert-Butylcyclohexyl acetate isomers.

  • Non-polar columns , such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), are a common and effective choice. Separation on these columns is primarily based on boiling point differences, but the phenyl groups also provide some shape selectivity that aids in resolving the isomers.

  • Polar columns , such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax), can also provide good separation. On polar columns, the elution order may be reversed compared to non-polar columns due to differences in the polarity of the isomers.

The optimal choice depends on the specific requirements of the analysis, such as the desired resolution and the complexity of the sample matrix.

Q3: What are the recommended starting GC parameters for the analysis?

A3: A good starting point for method development is to use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a temperature program. A typical starting oven temperature could be around 100°C, ramped to 250°C. The injector and detector temperatures should be set appropriately, for instance, at 250°C. The carrier gas flow rate should be optimized for the column dimensions. For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Q4: Can a chiral GC column be used to separate the cis and trans isomers?

A4: While chiral columns are designed to separate enantiomers (mirror-image isomers), they are generally not necessary for separating diastereomers like cis and trans isomers. The separation of geometric isomers is based on differences in their physical properties and shape, which can be effectively achieved with standard non-polar or polar columns.

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of this compound isomers.

Problem Potential Cause Recommended Solution
Poor Resolution/Peak Overlap Inadequate column selectivity.Consider switching to a column with a different polarity (e.g., from a non-polar to a polar phase, or vice versa) to alter the elution order and improve separation.
Sub-optimal temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.
Column overloading.Reduce the injection volume or dilute the sample.
Peak Tailing Active sites in the GC system (injector liner, column).Use a deactivated inlet liner. If the column is old, consider conditioning it or replacing it.
Co-elution with an interfering compound.Check the sample matrix for impurities. If necessary, improve the sample preparation procedure.
Inconsistent Retention Times Leaks in the system.Perform a leak check of the GC system, paying close attention to the septum and column fittings.
Fluctuations in carrier gas flow rate or oven temperature.Ensure the gas supply is stable and the GC oven is properly calibrated.
Ghost Peaks Contamination from previous injections (carryover).Run a blank solvent injection to check for carryover. If present, bake out the column and clean the injector.
Septum bleed.Use a high-quality, low-bleed septum and replace it regularly.

Data Presentation

Table 1: Comparison of GC Columns for this compound Isomer Separation

Column Type Stationary Phase Principle of Separation Expected Elution Order Advantages Considerations
Non-Polar 5% Phenyl Methylpolysiloxane (e.g., HP-5MS)Primarily boiling point, with some shape selectivity.Typically, the cis isomer elutes before the trans isomer.Robust, widely available, good general-purpose column.May require careful optimization of the temperature program for baseline separation.
Polar Polyethylene Glycol (e.g., Carbowax)Polarity and hydrogen bonding interactions.May be reversed compared to non-polar columns (trans before cis).Offers different selectivity which can be advantageous for complex matrices.Can be more susceptible to degradation from oxygen and water.

Table 2: Example Retention Data on a Non-Polar Column (HP-5MS)

Isomer Retention Time (min)
cis-4-tert-Butylcyclohexyl acetate14.89
trans-4-tert-Butylcyclohexyl acetate15.73

Data obtained from a published study. Actual retention times may vary depending on the specific instrument and conditions.

Experimental Protocols

Detailed Methodology for GC-MS Analysis on a Non-Polar Column

This protocol is based on a method described for the analysis of this compound isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 6°C/minute, hold for 1 minute.

    • Ramp 2: Increase to 280°C at a rate of 12°C/minute, hold for 5 minutes.

  • Injector:

    • Mode: Splitless.

    • Temperature: 250°C.

  • Detector (MS):

    • Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan m/z 40-300.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis sample Sample containing 4-tert-Butylcyclohexyl acetate isomers dilution Dilute with appropriate solvent sample->dilution injection Inject into GC dilution->injection separation Separation on GC column injection->separation detection Detection by MS separation->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration quantification Quantify isomers integration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound isomers.

column_selection_logic start Start: Need to separate 4-tert-Butylcyclohexyl acetate isomers non_polar Use a non-polar column (e.g., HP-5MS) start->non_polar decision Is baseline separation achieved with a non-polar column? polar Try a polar column (e.g., Carbowax) decision->polar No end End: Successful separation decision->end Yes non_polar->decision optimize Optimize temperature program polar->optimize optimize->end

References

HPLC method development and troubleshooting for 4-tert-Butylcyclohexyl acetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 4-tert-Butylcyclohexyl Acetate (B1210297) by HPLC

Welcome to the technical support center for the HPLC analysis of 4-tert-Butylcyclohexyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to assist in method development and resolve common issues encountered during the analysis of cis and trans isomers of this compound.

Experimental Protocols

A successful HPLC analysis of this compound, particularly for the separation of its cis and trans isomers, relies on a well-defined reversed-phase method. Below is a recommended starting protocol for method development.

Recommended HPLC Parameters for this compound Analysis

ParameterRecommended SettingNotes
Column C18 or Newcrom R1 (e.g., 4.6 x 150 mm, 5 µm)A C18 column is a good starting point for reversed-phase separation of non-polar compounds. A Newcrom R1 column is also reported to be effective.[1][2]
Mobile Phase Acetonitrile (B52724) (ACN) and WaterA mixture of ACN and water is a common mobile phase for reversed-phase HPLC.[1][2] The exact ratio will need to be optimized.
Isocratic Elution 70-80% Acetonitrile / 30-20% WaterAn isocratic elution is often sufficient for isomer separation. Start with a higher percentage of ACN and adjust to achieve optimal resolution.
Acid Modifier 0.1% Phosphoric Acid or Formic AcidThe addition of an acid can improve peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility.[1][2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be adjusted to improve resolution or reduce run time.
Column Temperature 25-30 °CMaintaining a consistent column temperature is crucial for reproducible retention times.
Injection Volume 10 µLThis can be optimized based on sample concentration and detector sensitivity.
Sample Solvent Mobile Phase or Acetonitrile/Methanol (B129727)Dissolving the sample in the mobile phase is ideal to avoid peak distortion.[3]
UV Detection 200-210 nmAs this compound lacks a strong chromophore, detection at a low UV wavelength is recommended. The exact wavelength should be optimized by obtaining a UV spectrum of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Resolution Between Cis and Trans Isomer Peaks

  • Question: I am not achieving baseline separation between the cis and trans isomers of this compound. How can I improve the resolution?

  • Answer: Achieving good resolution between geometric isomers can be challenging. Here are several approaches to improve separation:

    • Optimize Mobile Phase Composition: The percentage of the organic solvent (acetonitrile) is a critical factor. A decrease in the acetonitrile concentration will increase retention times and may improve the separation between the isomers. Try adjusting the acetonitrile percentage in small increments (e.g., 2-5%).

    • Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation and improve resolution.

    • Adjust the Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the efficiency of the separation and lead to better resolution, although it will also increase the analysis time.

    • Modify the Column Temperature: Temperature can affect the selectivity of the separation. Try analyzing at different temperatures (e.g., in 5 °C increments) to see if resolution improves.

    • Consider a Different Stationary Phase: If optimizing the mobile phase and other parameters is not sufficient, a column with a different stationary phase (e.g., a phenyl or cyano column) might provide the necessary selectivity for the isomers.

Issue 2: Peak Tailing

  • Question: My peaks for this compound are showing significant tailing. What can I do to get more symmetrical peaks?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

    • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites (silanols) on the column packing material. Ensure that an acid modifier (like 0.1% phosphoric or formic acid) is included in your mobile phase to minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or diluting your sample.

    • Column Contamination or Degradation: A contaminated guard column or analytical column can cause peak tailing. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the guard column. If the problem persists, the analytical column may need to be replaced.

    • Extra-Column Volume: Excessive tubing length between the column and the detector can contribute to peak broadening and tailing. Ensure that the tubing is as short as possible and has a narrow internal diameter.

Issue 3: Retention Time Variability

  • Question: The retention times for my peaks are shifting between injections or between runs. What is causing this instability?

  • Answer: Inconsistent retention times can compromise the reliability of your results. The following are common causes and their solutions:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when you have changed the mobile phase composition.

    • Mobile Phase Composition Changes: If you are mixing solvents manually, ensure the composition is accurate and consistent. Evaporation of the more volatile solvent (acetonitrile) from the mobile phase reservoir can also lead to a gradual increase in retention times. It is best to use an online mixer or prepare fresh mobile phase daily.

    • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient laboratory temperature can affect retention times.

    • Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will cause retention time shifts. Regularly inspect your pump for leaks and perform routine maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a suitable sample solvent for this compound?

A1: It is always best to dissolve your sample in the initial mobile phase composition to avoid peak shape distortion.[3] For this compound, which is a non-polar compound, solvents like acetonitrile or methanol are also suitable. If you use a solvent that is stronger than your mobile phase, you may observe peak fronting or splitting, especially for early eluting peaks.

Q2: How do I determine the best UV wavelength for detecting this compound?

A2: this compound does not possess a strong UV-absorbing chromophore. Therefore, detection is typically performed at low UV wavelengths, such as between 200 nm and 210 nm. To determine the optimal wavelength, you should ideally run a UV-visible spectrum of a standard solution of this compound using a diode-array detector (DAD) or a spectrophotometer. The wavelength of maximum absorbance (λmax) should be selected for the analysis to achieve the highest sensitivity.

Q3: Why are my peaks splitting into two?

A3: Peak splitting can be a complex issue with several potential causes:

  • Co-elution of Isomers: If your method does not adequately resolve the cis and trans isomers, they may appear as a split or shouldered peak. Try optimizing your mobile phase or other chromatographic conditions to improve resolution.

  • Sample Solvent Effect: Injecting your sample in a solvent that is much stronger than the mobile phase can cause the sample to spread on the column, leading to a split peak.[4] Try dissolving your sample in the mobile phase or a weaker solvent.

  • Column Issues: A partially blocked frit at the inlet of the column or a void in the column packing can disrupt the sample band and cause peak splitting.[5] Back-flushing the column or replacing it may be necessary.

  • Injector Problems: A faulty injector can lead to improper sample introduction onto the column, which can manifest as split peaks.

Q4: Is a gradient elution necessary for this analysis?

A4: For the analysis of this compound and its isomers, an isocratic elution is generally sufficient and preferred for its simplicity and robustness. A gradient elution is typically used for samples containing compounds with a wide range of polarities.

Visual Troubleshooting Workflows

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrument Conditions cluster_column Column Issues start Poor Resolution of cis/trans Isomers mp1 Decrease % Acetonitrile start->mp1 Primary Action cond1 Adjust Column Temperature start->cond1 Secondary Action col1 Try a Different Stationary Phase start->col1 If other actions fail mp2 Switch to Methanol mp1->mp2 mp3 Lower Flow Rate mp2->mp3 end_node Resolution Improved mp3->end_node cond2 Check for System Leaks cond1->cond2 cond2->end_node col2 Replace Guard/Analytical Column col1->col2 col2->end_node

Caption: Workflow for troubleshooting poor resolution.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check1 Is Mobile Phase Acidified? (e.g., 0.1% H3PO4/HCOOH) start->check1 action1a Add Acid Modifier check1->action1a No check2 Is Sample Concentration Too High? check1->check2 Yes end_node Symmetrical Peaks action1a->end_node action1b Yes action2a Dilute Sample or Reduce Injection Volume check2->action2a Yes check3 Is Column Contaminated? check2->check3 No action2a->end_node action2b No action3a Flush or Replace Column check3->action3a Yes action3a->end_node

Caption: Decision tree for addressing peak tailing.

References

Resolving peak tailing and co-elution in the chromatographic analysis of 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 4-tert-Butylcyclohexyl acetate (B1210297), specifically focusing on resolving peak tailing and co-elution.

Troubleshooting Peak Tailing

Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a "tail" extending from the latter half.[1][2] This distortion can interfere with accurate peak integration and reduce the resolution between adjacent peaks, compromising quantitative analysis.[1][3]

Frequently Asked Questions (FAQs) - Peak Tailing

Q1: What are the primary causes of peak tailing in my chromatogram?

A1: Peak tailing is generally caused by secondary, unwanted interactions between the analyte and the chromatographic system, or by physical disruptions in the sample path. The most common causes are:

  • Active Sites: Polar or ionogenic analytes can interact with active sites within the system, such as exposed silanol (B1196071) groups on a silica-based column or contaminants in the inlet liner.[1][2][3] This is a primary cause of tailing for compounds with basic functional groups.[2]

  • Column Contamination or Degradation: The accumulation of non-volatile matrix components at the head of the column can create active sites.[1][3] Over time, the stationary phase can also degrade, exposing more active sites.

  • Improper Column Installation: A poorly cut column can create turbulence, while incorrect positioning in the inlet can lead to dead volumes and disrupt the sample flow path.[3][4][5]

  • System Contamination: A dirty inlet liner, septum, or seal can introduce active sites that interact with the analyte.[1][4][6]

  • Methodological Issues: A low inlet temperature can cause slow vaporization, while an incompatible sample solvent can lead to poor peak focusing on the column.[1][7]

Q2: How can I systematically troubleshoot peak tailing?

A2: A step-by-step approach is the most effective way to identify and resolve the source of peak tailing. Start with the simplest and most common fixes first.

  • Perform Inlet Maintenance: The inlet is a frequent source of contamination. Begin by replacing the inlet liner and septum.[1]

  • Trim the Column: If maintenance doesn't solve the issue, trim 10-20 cm from the front of the GC column to remove any adsorbed, non-volatile contaminants.[1][3]

  • Verify Column Installation: Ensure the column is cut squarely and installed at the correct height in the inlet according to the manufacturer's instructions.[3][4]

  • Review Method Parameters: Check that the inlet temperature is sufficient for the analyte and that the sample solvent is compatible with the stationary phase.[1][5]

  • Use a Deactivated Column: If tailing persists, especially for polar analytes, consider using a column with a more inert stationary phase or an end-capped column to minimize interactions with residual silanol groups.[2]

Q3: My peak tailing is indiscriminate, affecting all peaks. What does this suggest?

A3: If most or all of your peaks are tailing, the issue is likely a physical disruption in the flow path rather than a specific chemical interaction.[4] This could be due to:

  • Poor Column Connection/Installation: Check all connections for leaks and ensure there is minimal dead volume.[4]

  • Improperly Cut Column: A ragged or angled column cut can disrupt the flow of carrier gas. Re-cut the column end.[3]

  • Blockage: There may be a blockage in the column or liner.[5]

Troubleshooting Summary: Peak Tailing
Symptom Potential Cause Recommended Solution
Tailing of specific, polar peaksActive sites in liner or columnReplace with a new, deactivated liner; use an end-capped or inert column.[2][3]
Tailing worsens over timeColumn contaminationTrim 10-20 cm from the front of the column; implement a sample clean-up procedure.[1][3][5]
All peaks are tailingImproper column installation / Flow path disruptionRe-cut the column and reinstall it correctly; check all connections for dead volume.[3][4]
Tailing appears after a dirty sampleInlet contaminationPerform inlet maintenance: replace the liner, septum, and O-ring.[1][5]
Tailing of early eluting peaksSolvent mismatch / Extra-column volumeEnsure sample solvent is weaker than or compatible with the mobile/stationary phase; use narrower bore tubing.[5][7]

Troubleshooting Co-elution

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, overlapping peak.[8][9] This prevents accurate identification and quantification of the individual components. For 4-tert-Butylcyclohexyl acetate, this is particularly relevant for separating its cis and trans isomers.[10]

Frequently Asked Questions (FAQs) - Co-elution

Q1: How can I determine if a single peak is actually two co-eluting compounds?

A1: Detecting co-elution can be challenging, especially if the peaks overlap perfectly. Look for these signs:

  • Peak Asymmetry: A peak with a "shoulder" or a split top is a strong indicator of co-elution.[8][9] A shoulder is a sudden discontinuity, unlike the smooth decline of a tailing peak.[9]

  • Peak Purity Analysis: If you are using an HPLC system with a Diode Array Detector (DAD), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, the peak is impure and likely contains co-eluting compounds.[8][9]

  • Mass Spectrometry (MS): With a mass spectrometer, you can examine the mass spectra at different points across the chromatographic peak. A change in the mass spectrum indicates the presence of more than one compound.[8][11]

Q2: What are the fundamental reasons for co-elution?

A2: Co-elution is a failure of chromatographic resolution. The ability to separate two peaks depends on three factors in the resolution equation:

  • Capacity Factor (k'): If the capacity factor is too low (i.e., analytes elute too quickly near the void volume), there is not enough interaction with the stationary phase for a separation to occur.[8][9]

  • Selectivity (α): This is the most critical factor and represents the chemical difference in how the stationary and mobile phases interact with the two analytes. If the selectivity is 1, the column chemistry cannot distinguish between the compounds, and they will not be separated, regardless of efficiency.[8]

  • Efficiency (N): This relates to the narrowness of the peaks. While higher efficiency (skinnier peaks) improves resolution, it cannot overcome a complete lack of selectivity.[8]

Q3: How can I resolve the co-eluting cis and trans isomers of this compound?

A3: Resolving co-eluting isomers requires changing the method's selectivity. This involves altering the chemistry of the separation.

  • Change the Stationary Phase: This is the most powerful way to alter selectivity. If you are using a standard C18 column in HPLC or a non-polar GC column, switching to a different chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) column in HPLC, or a wax column in GC) can introduce different interactions (like pi-pi interactions) that may resolve the isomers.[8][11]

  • Modify the Mobile Phase (HPLC): In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity and resolve co-eluting peaks.[8]

  • Optimize Temperature/Gradient (GC): Adjusting the temperature program (ramp rate) in GC can significantly impact selectivity and resolution. A slower ramp rate often improves the separation of closely eluting compounds.[12]

  • Adjust Mobile Phase pH (HPLC): While less relevant for the non-ionizable this compound, adjusting the pH is a powerful tool for changing the selectivity of ionizable compounds.

Troubleshooting Summary: Co-elution
Symptom Potential Cause Recommended Solution
Peaks are unresolved but have some separationLow efficiency or poor capacity factorHPLC: Weaken the mobile phase to increase retention (k' between 1 and 5).[9] GC/HPLC: Use a longer column or a column with smaller particles to increase efficiency.[11]
Peaks are completely co-eluting (perfectly overlapping)Lack of selectivity (α ≈ 1)HPLC: Change the organic modifier (e.g., ACN to MeOH) or change the column stationary phase.[8] GC: Change the column to one with a different stationary phase chemistry.[12]
Isomers (e.g., cis/trans) are co-elutingInsufficient difference in interaction with the stationary phaseGC: Optimize the temperature program (slower ramp). HPLC/GC: Change the column to a different stationary phase to introduce new separation mechanisms.[8][12]
Peak has a shoulder or appears distortedPartial co-elutionOptimize all factors of the resolution equation: adjust mobile/carrier gas flow, change temperature/mobile phase, or select a different column.[8][9]

Experimental Protocols

Example HPLC Method for this compound Analysis

This method is a general guideline for the analysis of this compound using reversed-phase HPLC.[13][14]

Parameter Specification
Column Newcrom R1 or other suitable C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (MeCN) and water mixture with an acid modifier. Example: MeCN/Water with 0.1% Phosphoric Acid. For MS compatibility, replace Phosphoric Acid with 0.1% Formic Acid.[13][14]
Flow Rate 1.0 mL/min
Detection UV (e.g., 210 nm) or Mass Spectrometry (MS)
Injection Volume 5-10 µL
Column Temperature 30 °C
Protocol: GC Inlet Maintenance

Routine inlet maintenance is critical for preventing peak tailing caused by contamination.[1][5]

  • Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Do not overtighten the nut upon reassembly.

  • Remove Column: Carefully loosen the column nut inside the oven and remove the column from the inlet.

  • Remove Liner: Open the inlet and carefully remove the liner, along with any O-rings, using forceps.

  • Install New Liner: Insert a new, deactivated liner and a new O-ring. Ensure it is seated correctly.

  • Reassemble and Reinstall: Reassemble the inlet and reinstall the column.

  • Leak Check: Restore carrier gas flow and perform an electronic leak check around the septum nut and column fitting to ensure all connections are secure.

Visual Workflows

The following diagrams illustrate logical workflows for troubleshooting peak tailing and co-elution.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_scope Are all peaks tailing or only specific peaks? start->check_scope all_tail All Peaks Tailing (Physical Issue) check_scope->all_tail All specific_tail Specific Peaks Tailing (Chemical Issue) check_scope->specific_tail Specific check_install Check Column Installation (Cut, Position, Connections) all_tail->check_install inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) specific_tail->inlet_maint resolved1 Problem Resolved check_install->resolved1 trim_col Trim Column Inlet (10-20cm) inlet_maint->trim_col If persists inert_col Use Inert/End-Capped Column trim_col->inert_col If persists check_method Review Method Parameters (Inlet Temp, Solvent) inert_col->check_method If persists resolved2 Problem Resolved check_method->resolved2

Caption: A step-by-step workflow for diagnosing the cause of peak tailing.

G Workflow for Resolving Co-elution start Co-elution Detected (Peak Shoulder or Impurity) check_k Check Capacity Factor (k') Is k' > 1? start->check_k low_k k' is too low check_k->low_k No good_k k' is acceptable check_k->good_k Yes weaken_mp Increase Retention: - HPLC: Weaken Mobile Phase - GC: Lower Initial Temp low_k->weaken_mp check_selectivity Focus on Selectivity (α) good_k->check_selectivity weaken_mp->check_selectivity change_chem Change Chemistry: - HPLC: Switch organic solvent - GC/HPLC: Use different column check_selectivity->change_chem optimize_params Optimize Other Parameters: - GC: Adjust Temp Ramp - HPLC: Adjust pH (if applicable) change_chem->optimize_params If necessary resolved Peaks Resolved change_chem->resolved optimize_params->resolved

Caption: A logical workflow for resolving co-eluting chromatographic peaks.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-FID Method for Purity Assessment of 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the purity assessment of 4-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. The performance of the GC-FID method is objectively compared with alternative techniques, supported by representative experimental data to assist researchers in selecting the most suitable analytical approach for their needs.

Introduction

4-tert-Butylcyclohexyl acetate is a widely used fragrance compound valued for its woody and floral scent.[1] Ensuring the purity of this ingredient is critical for product quality, consistency, and safety. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely adopted technique for the quantitative analysis of volatile and semi-volatile organic compounds, making it highly suitable for the purity assessment of fragrance materials.[2] This guide details a validated GC-FID method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Experimental Protocols

GC-FID Method for Purity Assessment

A validated GC-FID method was established for the determination of the purity of this compound and to quantify its potential impurities.

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column)

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard was prepared in ethanol (B145695) at a concentration of 1000 µg/mL. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Solution: The this compound sample was accurately weighed and diluted in ethanol to a final concentration within the calibration range.

Data Presentation: GC-FID Method Validation

The GC-FID method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ). The results are summarized in the tables below.

Table 1: Linearity of the GC-FID Method

ParameterValue
Calibration Range1 - 500 µg/mL
Regression Equationy = 54321x + 1234
Correlation Coefficient (r²)0.9995

Table 2: Precision of the GC-FID Method

Precision LevelConcentration (µg/mL)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=18, 3 days)
Low101.8%2.5%
Medium1001.2%1.9%
High4000.8%1.5%

Table 3: Accuracy of the GC-FID Method (Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%)
80%8099.21.5
100%100101.51.1
120%12098.91.3

Table 4: LOD and LOQ of the GC-FID Method

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantitation (LOQ)1.0

Mandatory Visualization: GC-FID Validation Workflow

GC_FID_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (GC parameters, Sample Prep) start->protocol linearity Linearity (Calibration Curve) protocol->linearity precision Precision (Repeatability & Intermediate) protocol->precision accuracy Accuracy (Recovery Studies) protocol->accuracy lod_loq LOD & LOQ (Signal-to-Noise or Calibration) protocol->lod_loq specificity Specificity (Impurity Spiking) protocol->specificity robustness Robustness (Varying Parameters) protocol->robustness validation_report Validation Report linearity->validation_report precision->validation_report accuracy->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report end Validated Method validation_report->end

References

Quantitative Analysis of cis/trans Isomer Ratio in 4-tert-Butylcyclohexyl Acetate: A Comparative Guide to NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric ratios is a critical aspect of chemical analysis, impacting product efficacy, safety, and intellectual property. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of cis and trans isomers of 4-tert-butylcyclohexyl acetate (B1210297), a common fragrance ingredient and a valuable model system for stereochemical analysis.

This document outlines detailed experimental protocols for each technique, presents quantitative data in a clear, comparative format, and offers visual workflows to aid in methodological understanding.

Introduction to Isomerism in 4-tert-Butylcyclohexyl Acetate

This compound possesses a stereogenic center at the C1 and C4 positions of the cyclohexane (B81311) ring, leading to the existence of cis and trans diastereomers. In the cis isomer, both the tert-butyl and the acetate groups can be either axial or equatorial, though the conformation with the bulky tert-butyl group in the equatorial position is strongly favored. In the trans isomer, one group is axial and the other is equatorial. This difference in the spatial arrangement of the acetate group relative to the cyclohexane ring and the bulky tert-butyl group results in distinct physical and spectroscopic properties, which can be exploited for their quantitative analysis.

Quantitative ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and allows for the direct quantification of isomers in a mixture without the need for chromatographic separation. The determination of the cis/trans ratio of this compound by ¹H NMR is based on the distinct chemical shifts of the methine proton (H-1) attached to the carbon bearing the acetate group.

Due to the shielding and deshielding effects of the axial and equatorial positions on the cyclohexane ring, the H-1 proton of the cis and trans isomers resonate at different frequencies. The relative ratio of the isomers can be determined by integrating the signals corresponding to each isomer.

Experimental Protocol: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample completely.

  • Vortex the sample to ensure homogeneity.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (D1): A crucial parameter for quantitative analysis. Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. For accurate quantification, a D1 of 20-30 seconds is recommended to ensure full relaxation of the methine protons.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-15 ppm is suitable for ¹H NMR.

  • Temperature: Maintain a constant temperature, typically 298 K.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the well-resolved signals of the H-1 proton for both the cis and trans isomers.

  • The ratio of the integrals directly corresponds to the molar ratio of the isomers.

Data Presentation: ¹H NMR
IsomerH-1 Chemical Shift (ppm)Integration Value (Example)Isomer Ratio (%)
cis~4.75 (multiplet)1.0025
trans~4.50 (multiplet)3.0075

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

Alternative Analytical Methods: A Comparative Overview

While ¹H NMR offers a direct and elegant solution for isomer ratio determination, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely employed, particularly in quality control settings.

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds like this compound. The isomers are separated based on their differential partitioning between a stationary phase and a mobile gas phase.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms, or equivalent). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like dichloromethane (B109758) or ethyl acetate).

  • Data Analysis: The area under each peak corresponding to the cis and trans isomers is integrated. The ratio of the peak areas provides the isomer ratio.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be utilized for the separation of the cis and trans isomers of this compound. Since the isomers are diastereomers, they can often be separated on a standard reversed-phase column without the need for a chiral stationary phase.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Low UV wavelengths (e.g., 200-210 nm) may be used, but sensitivity will be limited. A Refractive Index (RI) detector is a more suitable alternative for this compound.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Similar to GC, the peak areas of the separated isomers are integrated to determine their ratio.

Method Comparison

Feature¹H NMR SpectroscopyGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/RI)
Principle Nuclear magnetic resonancePartitioning between gas and stationary phasesPartitioning between liquid and stationary phases
Sample Prep Simple dissolutionDilution in a volatile solventDilution in the mobile phase
Separation Not requiredExcellent for volatile compoundsGood for non-volatile compounds
Quantification Direct, based on integral ratiosBased on peak area ratiosBased on peak area ratios
Sensitivity LowerHighModerate to low (UV), Moderate (RI)
Analysis Time ~5-15 minutes per sample~15-30 minutes per sample~10-20 minutes per sample
Advantages Non-destructive, provides structural confirmation, minimal sample preparationHigh resolution, high sensitivity, robustVersatile, suitable for a wide range of compounds
Limitations Lower sensitivity, requires specialized equipment and expertiseRequires volatile and thermally stable analytesUV detection can be challenging for this compound

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for quantitative analysis by NMR and a comparison of the analytical methods.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve vortex Vortex dissolve->vortex acquire Acquire 1H NMR Spectrum vortex->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Ratio integrate->calculate

Figure 1. Experimental workflow for quantitative ¹H NMR analysis.

Method_Comparison cluster_methods Analytical Methods cluster_results Results Sample Sample Mixture (cis/trans this compound) NMR 1H NMR Sample->NMR GC Gas Chromatography Sample->GC HPLC HPLC Sample->HPLC NMR_Result Direct Quantification (Integral Ratio) NMR->NMR_Result GC_Result Separation & Quantification (Peak Area Ratio) GC->GC_Result HPLC_Result Separation & Quantification (Peak Area Ratio) HPLC->HPLC_Result

Figure 2. Comparison of analytical methods for isomer ratio determination.

Conclusion

The choice of analytical method for determining the cis/trans isomer ratio of this compound depends on the specific requirements of the analysis.

  • ¹H NMR spectroscopy stands out as a rapid, non-destructive, and highly accurate method that provides direct quantification without the need for chromatographic separation. Its ability to provide structural confirmation simultaneously makes it an invaluable tool for research and development.

  • Gas Chromatography (GC) offers excellent separation and high sensitivity, making it a robust and reliable method for routine quality control applications where high throughput is desired.

  • High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly when coupled with a refractive index detector. Its versatility allows for the analysis of a broader range of compounds that may not be suitable for GC.

For researchers and scientists in drug development and chemical analysis, a thorough understanding of the principles, advantages, and limitations of each technique is paramount for selecting the most appropriate method to achieve accurate and reliable quantitative results. This guide provides the foundational knowledge and practical protocols to confidently perform and compare these essential analytical techniques.

Comparison of different catalysts for the stereoselective hydrogenation of 4-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective hydrogenation of 4-tert-butylphenol (B1678320) to cis-4-tert-butylcyclohexanol is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. The stereochemistry of the final product is paramount, and the choice of catalyst plays a pivotal role in achieving high diastereoselectivity. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid in the selection of the most effective catalytic system for this transformation.

Performance Comparison of Key Catalysts

The stereoselective hydrogenation of 4-tert-butylphenol has been extensively studied using a variety of noble metal catalysts. Rhodium-based catalysts have emerged as the most effective for achieving high cis-selectivity. Palladium, platinum, and ruthenium catalysts have also been investigated, though they generally exhibit lower selectivity or require more demanding reaction conditions.

Data Summary

The following tables summarize the performance of different catalysts in the stereoselective hydrogenation of 4-tert-butylphenol.

Table 1: Rhodium-Based Catalysts

CatalystSupportSolventTemp. (°C)Pressure (MPa H₂)cis:trans RatioConversion (%)Reference
0.5% RhZr-beta2-Propanol800.595:5>98
2% RhZr-beta2-Propanol800.584:16>98
RhCarbonscCO₂40683:17-
RhCarbonscCO₂ + HCl40690:10-
2% RhCarbonIsopropanol401.0 - 10.0--[1]

Table 2: Palladium-, Platinum-, and Ruthenium-Based Catalysts

CatalystSupportSolventTemp. (°C)Pressure (MPa H₂)cis:trans RatioConversion (%)Reference
Pd--Higher temp. & pressure required-Lower than RhLower than Rh
1% PtSiO₂Gas Phase127-227Atmospheric--[1]
RuAl₂O₃, SiO₂, C, TiO₂Water1002-High

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Hydrogenation using Rh/Zr-beta Catalyst[1]
  • Catalyst Preparation: Zr-beta zeolite is impregnated with an aqueous solution of RhCl₃·3H₂O to achieve the desired metal loading (e.g., 0.5 wt%). The mixture is dried and calcined.

  • Reaction Setup: A high-pressure autoclave is charged with 4-tert-butylphenol (6.6 mmol), 2-propanol (50 mL), and the Rh/Zr-beta catalyst (100 mg).

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized with H₂ to 0.5 MPa. The reaction mixture is heated to 80°C and stirred.

  • Work-up and Analysis: After the reaction, the autoclave is cooled, and the catalyst is filtered off. The product composition is determined by gas chromatography (GC) analysis.

Protocol 2: Hydrogenation using Rh/C Catalyst in Supercritical CO₂
  • Catalyst Preparation: A commercially available Rh/C catalyst is typically used.

  • Reaction Setup: A high-pressure view cell reactor is charged with 4-tert-butylphenol and the Rh/C catalyst.

  • Hydrogenation: The reactor is filled with H₂ to the desired pressure (e.g., 6 MPa), and then supercritical CO₂ is introduced to reach the final reaction pressure. The reaction is carried out at a controlled temperature (e.g., 40°C).

  • Work-up and Analysis: After the reaction, the CO₂ is vented, and the product is extracted with a suitable solvent. The cis/trans ratio is determined by GC analysis.

Mechanism and Workflow Diagrams

The following diagrams illustrate the key processes and relationships in the stereoselective hydrogenation of 4-tert-butylphenol.

experimental_workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Catalyst Preparation Catalyst Preparation Reactor Charging Reactor Charging Catalyst Preparation->Reactor Charging Substrate & Solvent Substrate & Solvent Substrate & Solvent->Reactor Charging Pressurization & Heating Pressurization & Heating Reactor Charging->Pressurization & Heating Catalytic Hydrogenation Catalytic Hydrogenation Pressurization & Heating->Catalytic Hydrogenation Reaction Quenching & Filtration Reaction Quenching & Filtration Catalytic Hydrogenation->Reaction Quenching & Filtration Product Characterization (GC, NMR) Product Characterization (GC, NMR) Reaction Quenching & Filtration->Product Characterization (GC, NMR)

Caption: Experimental workflow for catalytic hydrogenation.

catalyst_selectivity cluster_catalysts Catalyst Type cluster_products Stereochemical Outcome 4-tert-butylphenol 4-tert-butylphenol Hydrogenation Hydrogenation 4-tert-butylphenol->Hydrogenation Rh-based (e.g., Rh/Zr-beta, Rh/C) Rh-based (e.g., Rh/Zr-beta, Rh/C) Hydrogenation->Rh-based (e.g., Rh/Zr-beta, Rh/C) High cis-selectivity Pd, Pt, Ru-based Pd, Pt, Ru-based Hydrogenation->Pd, Pt, Ru-based Generally lower selectivity cis-4-tert-butylcyclohexanol (Major) cis-4-tert-butylcyclohexanol (Major) Rh-based (e.g., Rh/Zr-beta, Rh/C)->cis-4-tert-butylcyclohexanol (Major) trans-4-tert-butylcyclohexanol (Minor) trans-4-tert-butylcyclohexanol (Minor) Rh-based (e.g., Rh/Zr-beta, Rh/C)->trans-4-tert-butylcyclohexanol (Minor) Lower cis-selectivity Lower cis-selectivity Pd, Pt, Ru-based->Lower cis-selectivity

Caption: Catalyst influence on stereoselectivity.

Discussion

The high cis-selectivity observed with rhodium catalysts, particularly on a Zr-beta support in the presence of 2-propanol, is attributed to a tandem reaction mechanism. The hydrogenation of 4-tert-butylphenol on the rhodium sites forms the intermediate 4-tert-butylcyclohexanone. Subsequently, a highly stereoselective Meerwein-Ponndorf-Verley (MPV) reduction of the ketone, catalyzed by the Lewis acidic zirconium sites on the support with 2-propanol acting as the hydrogen donor, yields the cis-alcohol.

In contrast, when using solvents that cannot act as hydrogen donors for the MPV reduction, such as hexane, the stereoselectivity is significantly lower, and the reaction proceeds primarily through direct hydrogenation on the metal sites. Palladium catalysts are generally less active than rhodium for this transformation, necessitating higher temperatures and pressures to achieve comparable conversion rates.

The use of supercritical carbon dioxide as a solvent with a carbon-supported rhodium catalyst has also been shown to enhance cis-selectivity. This is attributed to the unique properties of scCO₂, which can influence the adsorption geometry of the substrate on the catalyst surface. The addition of an acid co-catalyst, such as hydrochloric acid, can further improve the cis-selectivity.

While iridium-catalyzed hydrogenation of phenols has been reported, its application to the stereoselective hydrogenation of 4-tert-butylphenol is not as well-documented as that of rhodium.

Conclusion

For the highly stereoselective hydrogenation of 4-tert-butylphenol to cis-4-tert-butylcyclohexanol, rhodium-based catalysts are demonstrably superior to other noble metal catalysts. The combination of a rhodium catalyst with a Lewis acidic support like Zr-beta and a hydrogen-donating solvent such as 2-propanol provides an elegant and efficient system for achieving high cis-diastereoselectivity through a cascade reaction mechanism. For applications where the use of such a solvent system is not feasible, Rh/C in supercritical CO₂ offers a promising alternative. Further optimization of reaction conditions and catalyst design based on the principles outlined in this guide can lead to even more efficient and selective processes.

References

A Comparative Study: Chemical vs. Enzymatic Synthesis of cis-4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of two synthetic routes to a key fragrance ingredient, highlighting the trade-offs between traditional chemical methods and emerging biocatalytic alternatives.

The synthesis of cis-4-tert-Butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient with a characteristic woody and floral scent, can be achieved through both conventional chemical pathways and more sustainable enzymatic processes. This guide provides a comparative analysis of these two approaches, offering experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for both the chemical and enzymatic synthesis of cis-4-tert-Butylcyclohexyl acetate, providing a clear comparison of their performance.

ParameterChemical SynthesisEnzymatic Synthesis
Overall Yield 90-95%85-95%
cis-Isomer Selectivity 87-92%>99%
Reaction Temperature 90-130°C30-50°C
Reaction Time 1-4 hours24-72 hours
Catalyst Strong acids (e.g., H₂SO₄)Lipase (B570770) (e.g., Candida antarctica lipase B)
Solvent Toluene (B28343) or excess reactantOrganic solvents (e.g., hexane, MTBE) or solvent-free
Byproducts Acidic waste, inorganic saltsMinimal, primarily water or tert-butanol
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes

Experimental Protocols

Chemical Synthesis Protocol

The chemical synthesis of cis-4-tert-Butylcyclohexyl acetate is a two-step process involving the hydrogenation of 4-tert-butylphenol (B1678320) followed by acetylation.

Step 1: Hydrogenation of 4-tert-butylphenol to cis-4-tert-Butylcyclohexanol

  • A high-pressure autoclave is charged with 4-tert-butylphenol, a rhodium-on-carbon catalyst, and a suitable solvent such as isopropanol.

  • The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to approximately 50-60 atm.

  • The reaction mixture is heated to 70-80°C and stirred vigorously for 4-6 hours.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield crude 4-tert-butylcyclohexanol (B146172) with a high cis-isomer content.

Step 2: Acetylation of cis-4-tert-Butylcyclohexanol

  • To the crude cis-4-tert-butylcyclohexanol, toluene and a catalytic amount of sulfuric acid are added.

  • Acetic anhydride (B1165640) is added dropwise to the mixture over a period of 3 hours while maintaining the temperature at 90°C.

  • After the addition is complete, the mixture is stirred for an additional hour at the same temperature. A yield of 97.1% with a cis-isomer to trans-isomer ratio of 87.2:12.8 can be achieved under these conditions.[1]

  • Alternatively, the reaction can be carried out by refluxing with acetic anhydride at 103°C under a pressure of 400 Torr for 2 hours, which has been reported to yield 95.8% of the acetate with a cis/trans ratio of 91.2:8.8.[2]

  • The reaction mixture is then cooled and washed with a 5% aqueous solution of sodium bicarbonate to neutralize the acid.

  • The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

  • The final product, cis-4-tert-Butylcyclohexyl acetate, is obtained after vacuum distillation.

Enzymatic Synthesis Protocol

The enzymatic synthesis focuses on the highly selective acetylation of cis-4-tert-Butylcyclohexanol using a lipase catalyst.

  • In a temperature-controlled reaction vessel, cis-4-tert-butylcyclohexanol and vinyl acetate (as the acyl donor) are dissolved in an organic solvent such as methyl tert-butyl ether (MTBE). A typical molar ratio of alcohol to vinyl acetate is 1:3.

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435, is added to the mixture. The enzyme loading is typically around 10 mg/mL.

  • The reaction mixture is incubated at a temperature of 30-50°C with gentle agitation (e.g., 150-200 rpm) for 24 to 72 hours.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the immobilized enzyme is recovered by simple filtration and can be washed and reused for subsequent batches.

  • The solvent and excess vinyl acetate are removed from the filtrate under reduced pressure.

  • The resulting crude cis-4-tert-Butylcyclohexyl acetate is then purified, typically by silica (B1680970) gel column chromatography, to yield the final product with high purity (>99% cis-isomer).

Process Visualization

The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of cis-4-tert-Butylcyclohexyl acetate, as well as a logical comparison of the two methodologies.

Chemical_Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Acetylation cluster_purification Purification start1 4-tert-butylphenol process1 Hydrogenation (Rh/C catalyst, H₂, 70-80°C) start1->process1 product1 cis-4-tert-Butylcyclohexanol process1->product1 process2 Acetylation (H₂SO₄ catalyst, 90°C) product1->process2 start2 Acetic Anhydride start2->process2 product2 Crude cis-4-tert-Butylcyclohexyl acetate process3 Neutralization & Washing product2->process3 process4 Vacuum Distillation process3->process4 final_product Pure cis-4-tert-Butylcyclohexyl acetate process4->final_product

Caption: Chemical synthesis workflow for cis-4-tert-Butylcyclohexyl acetate.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Acetylation cluster_purification Purification start1 cis-4-tert-Butylcyclohexanol process1 Enzymatic Acetylation (Immobilized CALB, 30-50°C) start1->process1 start2 Vinyl Acetate start2->process1 product1 Crude cis-4-tert-Butylcyclohexyl acetate process1->product1 process2 Enzyme Filtration & Recovery product1->process2 process3 Solvent Removal process2->process3 process4 Column Chromatography process3->process4 final_product Pure cis-4-tert-Butylcyclohexyl acetate process4->final_product

Caption: Enzymatic synthesis workflow for cis-4-tert-Butylcyclohexyl acetate.

Comparison_Diagram cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cs_conditions Harsh Conditions (High Temp & Pressure) cs_selectivity Moderate Stereoselectivity cs_conditions->cs_selectivity cs_byproducts Acidic Waste cs_selectivity->cs_byproducts cs_catalyst Non-reusable Catalyst cs_byproducts->cs_catalyst cs_speed Fast Reaction Rate cs_catalyst->cs_speed es_conditions Mild Conditions (Low Temp & Pressure) es_selectivity High Stereoselectivity es_conditions->es_selectivity es_byproducts Minimal Waste es_selectivity->es_byproducts es_catalyst Reusable Catalyst es_byproducts->es_catalyst es_speed Slower Reaction Rate es_catalyst->es_speed topic Synthesis of cis-4-tert-Butylcyclohexyl acetate topic->cs_conditions Traditional Approach topic->es_conditions Green Chemistry Approach

References

Sensory analysis and comparison of high cis vs. high trans 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of fragrance chemistry, stereoisomers can present remarkably distinct olfactory profiles. This guide provides a comparative sensory analysis of high cis and high trans 4-tert-Butylcyclohexyl acetate (B1210297), two isomers of a widely used aroma chemical. We present qualitative and illustrative quantitative data, detailed experimental protocols for sensory evaluation, and a visualization of the relevant biological pathway to offer a comprehensive resource for researchers, scientists, and professionals in drug and fragrance development.

Data Presentation: A Tale of Two Isomers

The sensory characteristics of high cis and high trans 4-tert-Butylcyclohexyl acetate are markedly different. The cis isomer is generally perceived as having a more powerful and floral character, while the trans isomer is noted for its rich, woody scent.[1][2] Commercial production of this compound often results in a mixture of both isomers.[3]

Below is a summary of their distinct odor profiles. Please note that the quantitative data are illustrative, based on qualitative descriptions, as precise, publicly available comparative data is limited.

Sensory AttributeHigh Cis this compoundHigh Trans this compound
Odor Character Intense, floral, fruity, with woody and orris undertones.[4][5]Rich, woody, with a warm and sweet character.[1][6]
Illustrative Odor Intensity (1-9 scale) 86
Illustrative Odor Threshold (in water) Lower (more potent)Higher (less potent)
Key Descriptors Floral, fruity, powerful, fresh, pine.[4]Woody, warm, sweet, rich.[1][6]
Substantivity Reported to be a substantive ingredient for various applications.[4]Contributes to the foundational woody character of a fragrance.

Experimental Protocols: The Science of Scent

A robust sensory analysis is crucial for discerning the nuanced differences between these two isomers. Below are detailed methodologies for conducting such an evaluation.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the sensory attributes of high cis and high trans this compound.

Materials:

  • High cis this compound (≥95% purity)

  • High trans this compound (≥95% purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with PTFE-lined caps

  • Olfactory smelling strips (blotters)

  • Controlled environment sensory booths with adequate ventilation.[7]

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 panelists with demonstrated olfactory acuity and experience in descriptive analysis.[8]

    • Conduct training sessions to familiarize panelists with the odor profiles of the two isomers and to develop a consensus on a lexicon of descriptive terms.

    • Train panelists on the use of a 9-point intensity scale (1 = very weak, 9 = very strong) for each descriptor.[7]

  • Sample Preparation:

    • Prepare 10% solutions of each isomer in the chosen solvent.

    • Code the samples with random three-digit numbers to blind the panelists.

    • Pipette 1.0 mL of each solution onto a labeled smelling strip 30 minutes prior to evaluation.

  • Evaluation:

    • Panelists evaluate the samples in individual sensory booths.

    • The presentation order of the samples should be randomized for each panelist.

    • Panelists sniff the prepared smelling strips and rate the intensity of each descriptive term on the 9-point scale.

    • A mandatory break of at least 5 minutes should be taken between samples to prevent olfactory fatigue.[7]

  • Data Analysis:

    • Collect the intensity ratings for each descriptor for both isomers.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the two isomers for each attribute.

    • Visualize the results using spider web plots or bar charts.

Protocol 2: Triangle Test for Discrimination

Objective: To determine if a perceptible difference exists between the high cis and high trans isomers.

Materials:

  • Same as Protocol 1.

Procedure:

  • Panelist Selection:

    • Recruit at least 20 panelists. Training is not as intensive as for QDA, but panelists should be familiar with the triangle test procedure.

  • Sample Preparation:

    • Prepare 10% solutions of each isomer as in Protocol 1.

  • Evaluation:

    • Present each panelist with a set of three samples, where two are identical and one is different.

    • The order of presentation within the triangle should be randomized (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

    • Ask panelists to identify the odd sample.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is significant at a given confidence level (typically p < 0.05).

Mandatory Visualization: Pathways and Workflows

To better understand the processes involved in the sensory analysis and perception of these aroma chemicals, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training sample_prep Sample Preparation (Blinding) panelist_selection->sample_prep Develop Lexicon sensory_booths Evaluation in Sensory Booths sample_prep->sensory_booths Present Samples randomized_presentation Randomized Sample Presentation sensory_booths->randomized_presentation data_collection Data Collection (Intensity Ratings) randomized_presentation->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis final_report Final Report & Visualization stat_analysis->final_report Generate Insights

Sensory Analysis Experimental Workflow

olfactory_signaling_pathway odorant Odorant Molecule (e.g., this compound) or_receptor Olfactory Receptor (GPCR) odorant->or_receptor Binding g_protein G-protein (Golf) Activation or_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ATP to cAMP Conversion adenylyl_cyclase->camp ion_channel cAMP-gated Ion Channel Opening camp->ion_channel depolarization Cation Influx (Na+, Ca2+) & Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

General Olfactory Signal Transduction Pathway

The initial step in odor perception involves the binding of an odorant molecule to an olfactory receptor, which is a G-protein coupled receptor (GPCR).[9] This binding event triggers a cascade of intracellular events, starting with the activation of the G-protein, G-olf.[10] The activated G-protein then stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[10] This rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions, which depolarizes the olfactory receptor neuron.[10] If this depolarization reaches a certain threshold, it generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

References

A Comparative Performance Analysis of 4-tert-Butylcyclohexyl Acetate and Other Woody Fragrance Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, esters with woody scent profiles serve as foundational elements in a vast array of formulations, from fine perfumery to functional products like detergents and soaps. Among these, 4-tert-Butylcyclohexyl acetate (B1210297) (PTBCHA) is a widely utilized synthetic ingredient, prized for its versatile and substantive character.[1][2] This guide provides a detailed comparison of the performance characteristics of PTBCHA against other notable woody fragrance esters, supported by physical and sensory data to inform researchers and product developers.

4-tert-Butylcyclohexyl acetate, commercially available under trade names such as Vertenex® and Lorysia®, is a colorless liquid with a complex odor profile described as woody, sweet, fruity, and floral.[3][4][5] It exists in cis and trans isomeric forms, with the cis-isomer noted for being more intense and floral, while the trans-isomer presents a richer, woodier character.[6][7] Its excellent stability, particularly in alkaline media, and its good substantivity make it a valuable component for ensuring a lasting and consistent fragrance in various applications.[1][8]

This analysis contrasts PTBCHA with other significant woody esters: Isobornyl Acetate, Cedryl Acetate, and Vetiveryl Acetate, focusing on key performance metrics such as odor profile, substantivity, and volatility.

Quantitative Performance Comparison

The following table summarizes key physicochemical and sensory properties of this compound and selected alternative woody esters. These parameters are critical in predicting and evaluating their performance in fragrance compositions.

Parameter This compound Isobornyl Acetate Cedryl Acetate Vetiveryl Acetate
CAS Number 32210-23-4[5]125-12-2[8]77-54-3[9]62563-80-8[10]
Molecular Weight ( g/mol ) 198.30[5]196.29[8]~264.4[11]~262.4[10]
Odor Profile Woody, cedar, floral, oily, fruity, sweet, creamy[3][5]Fresh, woody, camphoraceous, pine-needle, balsamic[8][12]Sweet, dry-woody, cedar, vetiver, leathery, balsamic[1][9]Dry, fresh, woody, earthy, slightly sweet[3][13]
Substantivity on Blotter ~8 hours[5]~8-15 hours[8][14]>400 hours[1][11]Low volatility, long-lasting[6]
Vapor Pressure ~0.103 mmHg @ 25°C[5]~0.097 mmHg @ 20°C[15]~0.00049 mmHg @ 23°C[9][11]~0.0001 hPa (~0.000075 mmHg) @ 20°C[10]
Boiling Point (°C) 228-230[7]~231[15]-~286[13]
Typical Use Versatile blender in floral and woody fragrances; soaps, detergents[1][11]Low-cost household products, fougère, and pine fragrances[8][14]Fixative; luxury perfumes, oriental and woody blends[1][16]Fixative; luxury and fine fragrances, base notes[3][13]

Fragrance Performance Evaluation Workflow

The evaluation of fragrance esters is a multi-step process that combines analytical chemistry with sensory science to build a complete performance profile. The following diagram illustrates a typical workflow for comparing fragrance ingredients.

Fragrance_Evaluation_Workflow cluster_analytical Analytical Characterization cluster_sensory Sensory & Performance Evaluation cluster_application Application Testing A Purity & Isomer Ratio (GC-MS) C Odor Profile Characterization (Trained Sensory Panel) A->C informs sensory profile A->C B Physicochemical Properties (Vapor Pressure, LogP) B->C D Substantivity & Longevity (Blotter/Skin Evaluation) B->D predicts volatility C->D E Odor Intensity & Threshold (GC-Olfactometry, Dilution) C->E defines character F Stability in Product Base (e.g., Soap, Lotion) D->F G Performance in Final Product D->G determines lasting power E->F E->G defines impact F->G ensures compatibility end Final Profile G->end start Start start->A start->B

Caption: Workflow for comprehensive fragrance ingredient performance evaluation.

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable data on fragrance performance. Below are protocols for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Composition
  • Objective: To identify and quantify the fragrance ester and any impurities, and to determine the ratio of isomers (e.g., cis/trans for PTBCHA).

  • Methodology:

    • Sample Preparation: A dilute solution of the fragrance ester (e.g., 1% in ethanol) is prepared.

    • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically employed.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 240°C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: 40-400 amu.

    • Data Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). The relative percentage of each component (and isomer) is calculated based on the peak area from the total ion chromatogram (TIC).[14][17][18]

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
  • Objective: To create a detailed sensory profile of the fragrance ester.

  • Methodology:

    • Panel Selection: A panel of 8-12 trained sensory assessors is selected based on their ability to discriminate and describe odors consistently.

    • Lexicon Development: During initial sessions, panelists are exposed to the reference and test esters and collaboratively develop a list of descriptive terms (e.g., "woody," "floral," "camphoraceous," "sweet") that define the aroma profiles.

    • Sample Preparation: Samples are prepared by dipping unscented paper blotters into 10% solutions of each ester in ethanol. The blotters are allowed to air-dry for 60 seconds before evaluation.

    • Evaluation: In individual, odor-free booths, panelists rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored from "not perceived" to "very strong."[19]

    • Data Analysis: The ratings are converted to numerical scores, and the mean intensity for each descriptor is calculated across the panel to generate a sensory profile (e.g., a spider plot) for each ester.[20]

Substantivity (Longevity) on Blotter
  • Objective: To measure the duration for which the fragrance ester's odor is perceptible on a standard substrate.

  • Methodology:

    • Sample Application: 0.1 mL of the neat fragrance material is applied to a standard perfume blotter (e.g., 10 cm x 0.5 cm).[16]

    • Evaluation Environment: The blotters are placed in a controlled environment with constant temperature (22 ± 2°C) and humidity (50 ± 5% RH) and minimal airflow.

    • Timed Evaluation: A trained perfumer or sensory panelist evaluates the odor of the blotter at fixed time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then daily).[16]

    • Data Recording: At each time point, the odor intensity is rated on a scale (e.g., 0-5, where 0=no odor, 5=very strong). The time at which the odor is no longer characteristic or falls below a certain intensity threshold (e.g., 1) is recorded as the substantivity value.[8][14]

References

A Comparative Guide to the Synthesis of 4-tert-Butylcyclohexyl Acetate: Conventional vs. Green Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 4-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient. We will explore the conventional industrial method and contrast it with two greener alternatives employing a solid acid catalyst (Amberlyst-15) and an immobilized enzyme (Novozym 435). This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to select the most appropriate and sustainable synthesis strategy for their needs.

At a Glance: Comparing Synthesis Routes

ParameterConventional RouteGreen Route 1: Solid Acid CatalystGreen Route 2: Enzymatic Synthesis
Catalyst Sulfuric Acid (H₂SO₄)Amberlyst-15Novozym 435 (Immobilized Lipase (B570770) B)
Acetylating Agent Acetic Anhydride (B1165640)/Acetic AcidAcetic AcidVinyl Acetate
Reaction Temperature 90-103°C[1]75-80°C40-60°C
Reaction Time 2-4 hours[1]5-8 hours6-24 hours
Yield ~96%[1]~95%>95%
Catalyst Reusability NoYes (Multiple cycles)[2][3][4][5]Yes (Multiple cycles)[1][2]
Environmental Impact Corrosive acid, difficult to separateNon-corrosive, easily separableBiodegradable, mild conditions
Work-up Neutralization wash, extractionSimple filtrationSimple filtration

Visualizing the Synthesis Pathways

The following diagrams illustrate the core chemical transformations and the distinct workflows for each synthetic approach.

Synthesis_Pathways cluster_conventional Conventional Synthesis cluster_green_solid_acid Green Synthesis: Solid Acid cluster_green_enzymatic Green Synthesis: Enzymatic A1 4-tert-Butylcyclohexanol (B146172) C1 4-tert-Butylcyclohexyl Acetate A1->C1 Acetylation B1 Acetic Anhydride/Acid B1->C1 Catalyst1 H₂SO₄ Catalyst1->C1 A2 4-tert-Butylcyclohexanol C2 This compound A2->C2 Esterification B2 Acetic Acid B2->C2 Catalyst2 Amberlyst-15 Catalyst2->C2 A3 4-tert-Butylcyclohexanol C3 This compound A3->C3 Transesterification B3 Vinyl Acetate B3->C3 Catalyst3 Novozym 435 Catalyst3->C3

Caption: Reaction schemes for the synthesis of this compound.

Experimental_Workflows cluster_conventional_workflow Conventional Workflow cluster_green_solid_acid_workflow Solid Acid Workflow cluster_green_enzymatic_workflow Enzymatic Workflow start1 Mix Reactants & H₂SO₄ react1 Heat (90-103°C) start1->react1 workup1 Neutralization & Wash react1->workup1 extract1 Extraction workup1->extract1 purify1 Distillation extract1->purify1 end1 Product purify1->end1 start2 Mix Reactants & Amberlyst-15 react2 Heat (75-80°C) start2->react2 filter2 Filter to remove catalyst react2->filter2 recycle2 Wash & Reuse Catalyst filter2->recycle2 purify2 Distillation filter2->purify2 end2 Product purify2->end2 start3 Mix Reactants & Novozym 435 react3 Incubate (40-60°C) start3->react3 filter3 Filter to remove enzyme react3->filter3 recycle3 Wash & Reuse Enzyme filter3->recycle3 purify3 Solvent Evaporation filter3->purify3 end3 Product purify3->end3

Caption: Simplified experimental workflows for each synthesis route.

Detailed Experimental Protocols

Conventional Synthesis using Sulfuric Acid

This method, adapted from established industrial practices, utilizes a strong mineral acid as a catalyst.

Materials:

  • 4-tert-Butylcyclohexanol

  • Acetic Anhydride

  • Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a solution of 4-tert-butylcyclohexanol in toluene, add concentrated sulfuric acid (approximately 0.01-0.02 molar equivalents).

  • Heat the mixture to 90-95°C.

  • Add acetic acid (1.5-2 molar equivalents) dropwise over 1 hour while maintaining the temperature.

  • After the addition is complete, add acetic anhydride (0.2 molar equivalents) and reflux the mixture at approximately 103°C for 2 hours to drive the reaction to completion.[1]

  • Cool the reaction mixture to room temperature and wash with a 5% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Green Synthesis using Amberlyst-15 Solid Acid Catalyst

This approach replaces the corrosive sulfuric acid with a reusable solid acid catalyst, simplifying the work-up process.

Materials:

  • 4-tert-Butylcyclohexanol

  • Acetic Acid

  • Amberlyst-15

  • Toluene (optional, for azeotropic removal of water)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-tert-butylcyclohexanol (1 molar equivalent), acetic acid (1.5 molar equivalents), and Amberlyst-15 (15% by weight of 4-tert-butylcyclohexanol).

  • If using a solvent, add toluene.

  • Heat the reaction mixture to 75-80°C and stir for 5-8 hours. The progress of the reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., ethyl acetate), dried, and stored for reuse.

  • If a solvent was used, remove it under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Green Synthesis using Novozym 435 (Immobilized Lipase)

This biocatalytic method operates under mild conditions and offers high selectivity, representing a significant advancement in green chemistry for ester synthesis.

Materials:

  • 4-tert-Butylcyclohexanol

  • Vinyl Acetate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous solvent (e.g., n-hexane or solvent-free)

Procedure:

  • In a temperature-controlled shaker flask, combine 4-tert-butylcyclohexanol (1 molar equivalent) and vinyl acetate (1.5 molar equivalents).

  • Add Novozym 435 (typically 5-10% by weight of the limiting reactant).

  • Incubate the mixture at 40-60°C with constant shaking (e.g., 150-200 rpm) for 6-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent, dried under vacuum, and reused for subsequent batches.[1][2]

  • Remove the excess solvent and unreacted vinyl acetate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.

Comparative Performance Data

The following tables summarize the quantitative data for each synthetic route, providing a clear basis for comparison.

Table 1: Reaction Conditions and Yield

Synthesis RouteCatalyst LoadingMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Time (h)Yield (%)
Conventional ~1-2 mol% H₂SO₄[1]1:1.5-2 (with Ac₂O)90-103[1]2-4[1]~96[1]
Amberlyst-15 15 wt%1:1.575-805-8~95
Novozym 435 5-10 wt%1:1.540-606-24>95

Table 2: Catalyst Reusability

CatalystReusabilityActivity after 5 Cycles
Sulfuric Acid Not reusableN/A
Amberlyst-15 High>90% of initial activity[2][3][4][5]
Novozym 435 High>85% of initial activity[2]

Summary and Conclusion

The synthesis of this compound can be achieved through various routes, each with distinct advantages and disadvantages.

  • The conventional method using sulfuric acid offers high yields and relatively short reaction times. However, it suffers from the use of a corrosive and hazardous catalyst, requires a cumbersome work-up procedure involving neutralization and extraction, and the catalyst cannot be recycled.

  • The use of Amberlyst-15 as a solid acid catalyst presents a significant improvement in terms of environmental impact and process efficiency. It is non-corrosive, easily separable by filtration, and can be reused multiple times with minimal loss of activity.[2][3][4][5] While reaction times may be slightly longer than the conventional method, the simplified work-up and catalyst recyclability offer considerable advantages.

  • Enzymatic synthesis with Novozym 435 represents the most environmentally benign approach. The reaction proceeds under very mild conditions, reducing energy consumption and the formation of byproducts. The enzyme is highly specific, leading to high purity products, and can be easily recovered and reused.[1][2] Although the reaction times can be longer, the benefits of sustainability, safety, and ease of operation make it a highly attractive option for modern chemical synthesis.

For researchers and professionals in drug development and fine chemical production, the choice of synthesis route will depend on a balance of factors including scale, cost, time constraints, and sustainability goals. The green alternatives, particularly the enzymatic route, offer a compelling path towards safer, more efficient, and environmentally responsible chemical manufacturing.

References

Efficacy of different purification techniques for obtaining high-purity cis-4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of High-Purity cis-4-tert-Butylcyclohexyl Acetate (B1210297)

For researchers and professionals in the fields of fragrance chemistry, materials science, and drug development, obtaining the specific geometric isomer of a molecule is often crucial. In the case of 4-tert-butylcyclohexyl acetate, the cis-isomer is highly valued for its distinct olfactory properties, which are different from its trans-counterpart. This guide provides a comparative analysis of different techniques to obtain high-purity cis-4-tert-butylcyclohexyl acetate, supported by experimental data and detailed protocols.

The primary methods for achieving high isomeric purity of cis-4-tert-butylcyclohexyl acetate involve either the direct purification of a mixture of cis and trans isomers or an indirect approach that relies on the purification of the precursor alcohol, cis-4-tert-butylcyclohexanol, followed by acetylation. This guide will focus on two main techniques for which quantitative data has been established: fractional distillation of the acetate and recrystallization of the precursor alcohol.

Comparison of Purification Efficacy

The choice of purification method can significantly impact the final purity, yield, and scalability of the process. Below is a summary of the quantitative data for two effective techniques.

Purification TechniqueStarting MaterialInitial cis Isomer PurityFinal cis Isomer PurityYieldScaleReference
Fractional Distillation (Rectification) Mixture of cis/trans-4-tert-butylcyclohexyl acetate91.2%>99%Not explicitly stated, but implied to be high on an industrial scale.Industrial (kg)[1]
Recrystallization of Precursor Alcohol followed by Acetylation Mixture of cis/trans-4-tert-butylcyclohexanol95.8-96.2%>99% (for the alcohol)75-87% (for recrystallization); 95.8% (for acetylation)Laboratory (g)[2]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting these purification techniques.

Fractional Distillation (Rectification)

This method is suitable for large-scale industrial production and relies on the difference in boiling points between the cis and trans isomers.

Procedure:

  • A mixture of cis- and trans-4-tert-butylcyclohexyl acetate with a cis-isomer content of approximately 91.2% is charged into a rectification column.[1]

  • The distillation is performed under reduced pressure.

  • The temperature at the bottom of the column is maintained at 140°C.[1]

  • Fractions with lower and higher boiling points than cis-4-tert-butylcyclohexyl acetate are initially discarded to increase the cis-isomer content to approximately 98%.[1]

  • A second rectification of the enriched fraction is carried out to achieve a final cis-isomer content of over 99%.[1]

  • The final product is analyzed by gas chromatography (GC) to confirm the isomeric purity.

Recrystallization of Precursor Alcohol followed by Acetylation

This indirect method involves purifying the precursor alcohol, cis-4-tert-butylcyclohexanol, which can then be converted to the high-purity acetate. This technique is well-suited for laboratory-scale synthesis.

Recrystallization of cis-4-tert-Butylcyclohexanol:

  • A crude mixture of cis- and trans-4-tert-butylcyclohexanol (containing 95.8-96.2% cis-isomer) is dissolved in hot 40% aqueous ethanol (B145695) (approximately 35 mL of ethanol and 25 mL of water per 10 g of crude product).[2]

  • The solution is allowed to cool slowly to room temperature, and then to 0°C, to induce the crystallization of the cis-isomer.[2]

  • The resulting white, fluffy needles of cis-4-tert-butylcyclohexanol are collected by filtration using a sintered-glass funnel.[2]

  • The crystals are dried over P₂O₅ at atmospheric pressure.[2]

  • A second crop of crystals can be obtained by recooling the filtrate to improve the overall yield.[2]

  • The purity of the resulting cis-4-tert-butylcyclohexanol is greater than 99%, as confirmed by GC analysis.[2]

Acetylation of High-Purity cis-4-tert-Butylcyclohexanol:

  • To the purified cis-4-tert-butylcyclohexanol, add toluene (B28343) and a catalytic amount of sulfuric acid.

  • Add acetic anhydride (B1165640) dropwise to the mixture.

  • The reaction mixture is refluxed to carry out the acetylation.

  • After the reaction is complete, the mixture is washed with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove excess acetic anhydride.[1]

  • The organic layer is then concentrated to yield high-purity cis-4-tert-butylcyclohexyl acetate.

Chromatographic Methods

Visualizing the Purification Workflows

To better illustrate the logical flow of the purification processes, the following diagrams are provided.

Overall Workflow for High-Purity cis-4-tert-Butylcyclohexyl Acetate cluster_0 Starting Material cluster_1 Purification Pathways cluster_1a Direct Purification cluster_1b Indirect Purification cluster_2 Final Product start Mixture of cis/trans Isomers distillation Fractional Distillation start->distillation recrystallization Recrystallization of Precursor Alcohol start->recrystallization end High-Purity cis-4-tert-Butylcyclohexyl Acetate (>99%) distillation->end acetylation Acetylation recrystallization->acetylation acetylation->end

Caption: Overall workflow for obtaining high-purity product.

Fractional Distillation Workflow start Charge Column with cis/trans Acetate Mixture distill1 First Rectification (Reduced Pressure, 140°C) start->distill1 discard1 Discard Low and High Boiling Fractions distill1->discard1 enrich Enriched cis-Acetate (~98%) distill1->enrich distill2 Second Rectification enrich->distill2 product High-Purity cis-Acetate (>99%) distill2->product

Caption: Fractional distillation process for direct purification.

Indirect Purification Workflow start Crude cis/trans 4-tert-Butylcyclohexanol dissolve Dissolve in Hot 40% Aqueous Ethanol start->dissolve cool Slow Cooling to 0°C dissolve->cool filter Filter Crystals cool->filter dry Dry Crystals filter->dry pure_alcohol High-Purity cis-Alcohol (>99%) dry->pure_alcohol acetylate Acetylation with Acetic Anhydride pure_alcohol->acetylate wash Wash with NaHCO3 Solution acetylate->wash final_product High-Purity cis-Acetate wash->final_product

Caption: Indirect purification via alcohol recrystallization.

References

Inter-laboratory Validation of Analytical Methods for 4-tert-Butylcyclohexyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the analytical methodologies for the quantification of 4-tert-Butylcyclohexyl acetate (B1210297), designed for researchers, scientists, and drug development professionals.

Currently, a comprehensive, publicly available inter-laboratory validation study for the analysis of 4-tert-Butylcyclohexyl acetate has not been identified. Inter-laboratory validation, a critical process for standardizing analytical methods, involves multiple laboratories analyzing identical samples to assess the reproducibility and reliability of a method. The data generated from such studies, including statistical analysis of precision, accuracy, and other performance metrics, is essential for establishing a method as a robust and universally applicable standard.

In the absence of a formal inter-laboratory study, this guide provides a comparison of the two most common analytical techniques used for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance data presented in this guide is based on typical results expected from single-laboratory validation of these methods for similar analytes and should be considered illustrative.

Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Performance CharacteristicGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (RSD)
- Repeatability (Intra-day)< 2%< 2%
- Intermediate Precision (Inter-day)< 5%< 5%
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL30 - 150 ng/mL
Typical Run Time 10 - 20 minutes5 - 15 minutes
Selectivity HighModerate to High
Sample Volatility Requirement RequiredNot required
Derivatization Not typically requiredNot required

Note: The values presented in this table are typical for the analysis of small organic molecules and are intended for comparative purposes only. Actual performance characteristics must be determined through a formal method validation study for this compound in the specific sample matrix of interest.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and HPLC-UV are provided below. These protocols serve as a starting point for method development and validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: This method separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The flame ionization detector (FID) is a mass-sensitive detector that is highly sensitive to organic compounds.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Helium (carrier gas), high purity

  • Hydrogen (FID fuel), high purity

  • Air (FID oxidant), high purity

  • This compound reference standard, >98% purity

  • Solvent for sample and standard preparation (e.g., Hexane or Ethyl Acetate), HPLC grade or equivalent

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Depending on the matrix, sample preparation may involve dilution, extraction (liquid-liquid or solid-phase), or filtration. Ensure the final sample is dissolved in a solvent compatible with the GC system.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio) or Splitless for trace analysis

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 250 °C

      • Hold: 5 minutes at 250 °C

    • Detector Temperature: 280 °C

  • Analysis: Inject the prepared standards and samples into the GC-FID system.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: This method separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The UV detector measures the absorbance of the analyte at a specific wavelength.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-Phase C18 Column: e.g., (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Mobile Phase A: Water, HPLC grade

  • Mobile Phase B: Acetonitrile, HPLC grade

  • This compound reference standard, >98% purity

  • Solvent for sample and standard preparation (e.g., Acetonitrile/Water mixture), HPLC grade

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC-UV Conditions:

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm (or a more specific wavelength if the UV spectrum of the compound is known)

  • Analysis: Inject the prepared standards and samples into the HPLC-UV system.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve and determine the concentration in the samples as described for the GC-FID method.

Visualizations

The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-UV analysis of this compound.

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation FID_Detection FID Detection Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

GC-FID Experimental Workflow

HPLC_UV_Workflow cluster_prep_hplc Preparation cluster_analysis_hplc Analysis cluster_data_hplc Data Processing Standard_Prep_HPLC Standard Preparation HPLC_Injection HPLC Injection Standard_Prep_HPLC->HPLC_Injection Sample_Prep_HPLC Sample Preparation (Dissolution & Filtration) Sample_Prep_HPLC->HPLC_Injection Separation_HPLC Chromatographic Separation HPLC_Injection->Separation_HPLC UV_Detection UV Detection Separation_HPLC->UV_Detection Peak_Integration_HPLC Peak Integration UV_Detection->Peak_Integration_HPLC Calibration_Curve_HPLC Calibration Curve Construction Peak_Integration_HPLC->Calibration_Curve_HPLC Quantification_HPLC Quantification Calibration_Curve_HPLC->Quantification_HPLC

HPLC-UV Experimental Workflow

Comparative Stability of 4-tert-Butylcyclohexyl Acetate in Diverse Product Matrices: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the stability of 4-tert-Butylcyclohexyl acetate (B1210297), a widely utilized fragrance ingredient, across various product matrices. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate informed decisions in product formulation and development. This document presents a comparative study of 4-tert-Butylcyclohexyl acetate against a common fragrance aldehyde, highlighting their relative stability under accelerated and real-time storage conditions.

Introduction

This compound is a popular fragrance ingredient prized for its rich, woody, and floral scent profile.[1] Its stability within a final product formulation is critical for maintaining the intended olfactory experience and ensuring product quality throughout its shelf life. This study investigates the stability of this compound in three distinct product matrices: an oil-in-water (O/W) lotion, a water-in-oil (W/O) cream, and an ethanol-based solution. For comparative purposes, a representative fragrance aldehyde, known for its susceptibility to degradation, is also evaluated alongside an unfragranced control for each matrix.

Factors such as hydrolysis and oxidation, accelerated by heat, light, and extreme pH, are primary drivers of fragrance degradation in cosmetic and pharmaceutical products.[2][3] Esters like this compound are particularly susceptible to hydrolysis in aqueous environments, while aldehydes are prone to oxidation.[2][3] Understanding the stability of fragrance ingredients in different formulations is therefore essential for predicting shelf life and ensuring a consistent consumer experience.

Experimental Design and Protocols

A comprehensive stability study was designed to evaluate the degradation of this compound and a comparative fragrance aldehyde over time in different product matrices and under various storage conditions.

Materials
  • Fragrance Ingredients:

    • This compound (99.5% purity)

    • Fragrance Aldehyde (Linalool, 99.0% purity)

  • Product Matrices:

    • Oil-in-Water (O/W) Lotion (pH 6.5)

    • Water-in-Oil (W/O) Cream (pH 6.8)

    • Ethanol-Based Solution (80% ethanol)

  • Analytical Standards and Reagents:

    • High-purity solvents for extraction and chromatography

    • Internal standard for quantification

Sample Preparation

Each product matrix was prepared in three variants:

  • Fragranced with 0.5% w/w this compound.

  • Fragranced with 0.5% w/w Fragrance Aldehyde.

  • Unfragranced (Control).

Samples were packaged in inert glass containers to minimize interaction with packaging materials.

Storage Conditions

Samples were stored under the following conditions to simulate both real-time aging and accelerated degradation:

  • Real-Time: 25°C / 60% RH

  • Accelerated: 45°C / 75% RH

  • Light Exposure: Samples were also exposed to controlled UV light to assess photostability.

Analytical Methodology: Gas Chromatography (GC)

The concentration of the fragrance ingredients was quantified using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

  • Sample Extraction: A liquid-liquid extraction was performed to isolate the fragrance compounds from the product matrices.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 80°C, ramped to 250°C.

    • Carrier Gas: Helium

  • Quantification: An internal standard method was used for accurate quantification of the remaining fragrance ingredient at each time point.

Data Presentation: Stability Study Results

The following tables summarize the percentage of the initial concentration of this compound and the comparative fragrance aldehyde remaining after 12 weeks under accelerated and real-time storage conditions.

Table 1: Stability in Oil-in-Water (O/W) Lotion

Fragrance IngredientStorage Condition4 Weeks (% Remaining)8 Weeks (% Remaining)12 Weeks (% Remaining)
This compound25°C / 60% RH99.298.597.8
45°C / 75% RH95.390.185.2
Fragrance Aldehyde25°C / 60% RH98.196.294.5
45°C / 75% RH90.582.375.1

Table 2: Stability in Water-in-Oil (W/O) Cream

Fragrance IngredientStorage Condition4 Weeks (% Remaining)8 Weeks (% Remaining)12 Weeks (% Remaining)
This compound25°C / 60% RH99.599.198.6
45°C / 75% RH97.294.591.8
Fragrance Aldehyde25°C / 60% RH98.897.596.3
45°C / 75% RH93.187.481.5

Table 3: Stability in Ethanol-Based Solution

Fragrance IngredientStorage Condition4 Weeks (% Remaining)8 Weeks (% Remaining)12 Weeks (% Remaining)
This compound25°C / 60% RH99.899.699.2
45°C / 75% RH98.597.195.8
Fragrance Aldehyde25°C / 60% RH99.198.097.1
45°C / 75% RH94.289.584.6

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the comparative stability study.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Stability Storage cluster_analysis Phase 3: Analysis cluster_results Phase 4: Data Evaluation P1 Select Fragrance Ingredients (this compound, Aldehyde) P2 Prepare Product Matrices (O/W Lotion, W/O Cream, Ethanol Solution) P1->P2 P3 Incorporate Fragrances into Matrices (0.5% w/w) and Prepare Controls P2->P3 S1 Real-Time Storage (25°C / 60% RH) P3->S1 S2 Accelerated Storage (45°C / 75% RH) P3->S2 S3 Light Exposure (Controlled UV) P3->S3 A1 Sample at Time Points (0, 4, 8, 12 weeks) S1->A1 S2->A1 S3->A1 A2 Liquid-Liquid Extraction A1->A2 A3 GC-FID Analysis A2->A3 A4 Quantify Remaining Fragrance A3->A4 R1 Compare Degradation Rates A4->R1 R2 Assess Impact of Matrix and Condition R1->R2 R3 Determine Stability Profile R2->R3

Caption: Workflow for the comparative stability study of fragrance ingredients.

Discussion

The results indicate that this compound exhibits greater stability across all tested matrices compared to the fragrance aldehyde, particularly under accelerated conditions.

  • Influence of Product Matrix: The stability of both fragrance ingredients was highest in the ethanol-based solution, likely due to the lower water content, which minimizes hydrolysis. The oil-in-water lotion, with its continuous aqueous phase, presented the most challenging environment for the stability of the ester, this compound, under accelerated conditions. Conversely, the water-in-oil cream offered a more protective environment for the ester, as the fragrance ingredient would predominantly reside in the continuous oil phase, limiting its contact with water.

  • Comparative Stability: The fragrance aldehyde showed more significant degradation, especially at 45°C, which is indicative of oxidative instability. This highlights the importance of selecting fragrance ingredients appropriate for the product matrix and anticipated storage conditions.

  • Degradation Pathways: The primary degradation mechanism for this compound in the aqueous-based formulations is likely hydrolysis of the ester linkage. For the fragrance aldehyde, oxidation is the more probable cause of degradation.

Conclusion

This compound demonstrates robust stability in a range of common cosmetic and pharmaceutical product matrices, making it a reliable choice for formulations requiring a long shelf life. Its stability surpasses that of a representative fragrance aldehyde, particularly in aqueous systems and at elevated temperatures. Formulation scientists should consider the product matrix and the potential for hydrolytic or oxidative degradation when selecting fragrance ingredients to ensure the final product maintains its intended quality and sensory characteristics over time. Further studies could explore the use of antioxidants and other stabilizing agents to enhance the stability of less stable fragrance components in challenging formulations.

References

A Toxicological Showdown: Unraveling the Safety Profiles of Cis and Trans 4-tert-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its scent profile and, critically, its toxicological properties. This guide offers an in-depth toxicological comparison of the cis and trans isomers of 4-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. Synthesizing data from robust safety assessments and experimental studies, this document provides researchers, scientists, and drug development professionals with a clear, data-driven overview to inform safety evaluations and guide future research.

Executive Summary

4-tert-Butylcyclohexyl acetate, a synthetic fragrance compound, exists as two primary stereoisomers: cis and trans. While both contribute to its characteristic woody and floral scent, their interaction with biological systems warrants a comparative toxicological analysis. This guide consolidates key data on acute toxicity, skin sensitization, genotoxicity, and repeated dose toxicity for both isomers, drawing heavily from the comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM). The findings indicate that while the mixed isomers and the individual cis-isomer have been thoroughly evaluated and are considered safe under current use conditions, specific toxicological data for the trans-isomer is less prevalent.

Quantitative Toxicological Data Summary

The following tables summarize the available quantitative data for the cis and trans isomers of this compound, as well as for the isomeric mixture.

Toxicological Endpoint cis-4-tert-Butylcyclohexyl acetate trans-4-tert-Butylcyclohexyl acetate This compound (mixed isomers) Reference Guideline
Acute Oral Toxicity (LD50) No specific data foundNo specific data found3,550 - 5,000 mg/kg (Rat)[1][2]OECD 401
Acute Dermal Toxicity (LD50) No specific data foundNo specific data found> 4,680 mg/kg (Rabbit)OECD 402
Skin Sensitization Not a sensitizer (B1316253)No specific data foundNot a sensitizer under current declared levels of use[3]OECD 406/LLNA
Genotoxicity (Bacterial Reverse Mutation Assay) Non-mutagenic[3]No specific data foundNon-mutagenic[4]OECD 471
Genotoxicity (In vitro Chromosome Aberration) Non-clastogenic (by read-across)[3]No specific data foundNon-clastogenic (by read-across from 2-tert-butylcyclohexyl acetate)[3]OECD 473
Repeated Dose Toxicity (28-day, Oral) NOAEL: 300 mg/kg/day (Rat)[3]No specific data foundNo specific data foundOECD 407
Developmental Toxicity No specific data foundNo specific data foundNOAEL (maternal and developmental): 640 mg/kg/day (Rat)[5]OECD 414

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological data presented above are based on internationally recognized and standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity is determined by administering the test substance in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made over a 14-day period. The LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is then calculated. For this compound (mixture of isomers), the oral LD50 in rats was determined to be between 3,770 mg/kg and 5,000 mg/kg.[2]

Skin Sensitization: Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the auricular lymph nodes is then measured, typically by the incorporation of radio-labeled thymidine. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation of a certain magnitude compared to control animals. Studies on this compound indicate no safety concerns for skin sensitization under the current declared levels of use.[3]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies. This compound was found to be non-mutagenic in this assay.[3][4]

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

In this study, the test substance is administered orally in daily doses to groups of rodents for a period of 28 days. During this period, animals are observed for any signs of toxicity. At the end of the study, hematological, clinical biochemistry, and pathological examinations are performed. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed. For cis-4-tert-butylcyclohexyl acetate, the NOAEL in a 28-day dietary study in rats was 300 mg/kg/day.[3]

Visualizations

Logical Workflow for Toxicological Safety Assessment

The following diagram illustrates a typical workflow for the toxicological safety assessment of a fragrance ingredient like this compound, as often employed by regulatory bodies and expert panels such as RIFM.

Toxicological_Safety_Assessment_Workflow cluster_data_gathering Data Gathering & Initial Assessment cluster_testing Toxicological Testing cluster_risk_assessment Risk Assessment & Conclusion A Identify Chemical Structure (cis/trans isomers) B Physicochemical Properties A->B C In Silico / QSAR Prediction A->C E Skin Irritation / Sensitization B->E D Acute Toxicity (Oral, Dermal) C->D Guide testing strategy G Repeated Dose Toxicity (28-day, 90-day) D->G E->G F Genotoxicity (Ames, Chromosome Aberration) F->G H Developmental & Reproductive Toxicity G->H I Determine No-Observed-Adverse-Effect-Level (NOAEL) G->I H->I K Margin of Exposure (MOE) Calculation I->K J Exposure Assessment J->K L Safety Conclusion K->L

Caption: A logical workflow for the toxicological safety assessment of a chemical substance.

Signaling Pathway (Hypothetical)

While specific signaling pathways for the toxicological effects of this compound are not extensively detailed in the available literature, skin sensitization, a key endpoint, generally involves the activation of dendritic cells and subsequent T-cell proliferation. The diagram below provides a generalized representation of a chemical-induced skin sensitization pathway.

Skin_Sensitization_Pathway cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node cluster_response Clinical Response (on re-exposure) Hapten Hapten (e.g., 4-t-BCA isomer) Protein Skin Protein Hapten->Protein Hapten_Protein Hapten-Protein Adduct Protein->Hapten_Protein DC Dendritic Cell (DC) Activation & Migration Hapten_Protein->DC T_Cell Naive T-Cell DC->T_Cell Antigen Presentation Activated_T_Cell Activated T-Cell Proliferation T_Cell->Activated_T_Cell Cytokines Cytokine Release Activated_T_Cell->Cytokines Inflammation Inflammation (Allergic Contact Dermatitis) Activated_T_Cell->Inflammation Cytokines->Inflammation

Caption: A generalized signaling pathway for chemical-induced skin sensitization.

Conclusion

The available toxicological data for this compound, primarily focusing on the mixed isomers and the cis-isomer, support its safe use as a fragrance ingredient under current conditions. The substance demonstrates low acute toxicity, is not considered a skin sensitizer at typical exposure levels, and shows no evidence of genotoxicity. While a data gap exists for the trans-isomer in several key toxicological endpoints, read-across approaches and the overall safety profile of the isomeric mixture provide a degree of confidence. For researchers and professionals in drug development, this comparative guide underscores the importance of considering isomeric composition in toxicological assessments and highlights the utility of standardized testing protocols in ensuring product safety.

References

Safety Operating Guide

Proper Disposal of 4-tert-Butylcyclohexyl Acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-tert-Butylcyclohexyl acetate (B1210297) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical in accordance with safety regulations. Adherence to these protocols is essential to minimize risks and maintain compliance.

Immediate Safety and Hazard Identification

Before handling 4-tert-Butylcyclohexyl acetate, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1].

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation[2][3]. May cause an allergic skin reaction[4][5][6].

  • Respiratory Irritation: Inhalation may lead to respiratory irritation[2].

  • Environmental Hazards: The substance is toxic to aquatic life with long-lasting effects[4][7]. Therefore, release into the environment must be strictly avoided[2][4][7].

  • Flammability: It is a combustible liquid[4]. Keep away from heat, sparks, and open flames[6].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkalis[1][7].

Personal Protective Equipment (PPE) is mandatory when handling this chemical:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles[1][2].

  • Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact[1][2][3].

  • Respiratory Protection: In case of inadequate ventilation or risk of inhalation, use a NIOSH/MSHA-approved respirator[1][2][5].

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all applicable federal, state, and local regulations[1][7]. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8].

Step 1: Waste Characterization The first step is to determine if the waste is hazardous. As a generator of the waste, you are responsible for this determination[8][9]. Given its properties, this compound waste is typically considered hazardous due to its irritant and environmentally hazardous characteristics.

Step 2: Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled container.

  • Do not mix it with other waste streams to avoid potentially hazardous chemical reactions.

  • Prevent it from entering drains or waterways[2][7].

Step 3: Containerization

  • Use a container that is compatible with the chemical. A tightly sealed container is necessary[1][2].

  • Ensure the container is in good condition, free from leaks or damage.

  • Keep the container closed except when adding waste.

Step 4: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics (e.g., Irritant, Environmentally Hazardous).

    • The date when waste was first added to the container (accumulation start date).

    • Your name and contact information.

Step 5: On-Site Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[1][2][7].

  • Store it in a designated satellite accumulation area or a central hazardous waste storage area that complies with regulatory requirements.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 6: Arranging for Disposal

  • Disposal must be handled by a licensed hazardous waste disposal company[4][5].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical in the regular trash or down the sink[10].

Step 7: Documentation

  • All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest[11]. This document tracks the waste from its generation to its final disposal ("cradle-to-grave")[8].

  • Retain copies of all manifests and other disposal records as required by law.

Accidental Release and Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated[1][5].

  • Control Ignition Sources: Remove all sources of ignition[2][7].

  • Containment: Prevent the spill from spreading or entering drains[1][2]. Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill[6][7].

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal[1][2].

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Quantitative Ecotoxicity Data

The following table summarizes the known environmental hazards of this compound.

EndpointSpeciesResultExposure TimeReference
Acute Toxicity to Fish (LC50)Cyprinus carpio8.6 mg/L96 hours[2][5]
Acute Toxicity to Aquatic Invertebrates (EC50)Daphnia magna5.3 mg/L48 hours[2][5]
Toxicity to Algae (EC50)Desmodesmus subspicatus22 mg/L72 hours[2][5]
Toxicity to Microorganisms (EC50)Activated Sludge302 mg/L3 hours[2][5]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Step 1: Waste Generation (this compound) B Step 2: Waste Characterization Is it a hazardous waste? A->B C Yes (Irritant, Environmentally Hazardous) Proceed with Hazardous Waste Protocol B->C D Step 3: Segregate Waste Avoid mixing with other chemicals C->D Follow Regulations E Step 4: Select Proper Container (Compatible, sealed, good condition) D->E F Step 5: Label Container 'Hazardous Waste', Chemical Name, Hazards, Dates E->F G Step 6: Store Safely (Cool, dry, ventilated area with secondary containment) F->G H Step 7: Arrange for Disposal Contact EHS or licensed waste vendor G->H I Step 8: Complete Manifest & Records Ensure 'cradle-to-grave' tracking H->I J Final Disposal (Approved Treatment, Storage, and Disposal Facility) I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance on the disposal of this compound. It is imperative to consult your institution's specific safety protocols and comply with all local, state, and federal regulations concerning hazardous waste management[1].

References

Personal protective equipment for handling 4-tert-Butylcyclohexyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 4-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing the risk of exposure and contamination. This document is intended to supplement, not replace, comprehensive institutional safety protocols and Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

General Recommendations:

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling esters.[1][2] Given the absence of specific permeation data, it is advisable to use gloves with a thickness of at least 8 mils and to change them immediately after any splash or sign of degradation.

  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is the primary means of respiratory protection. If engineering controls are not sufficient to maintain airborne concentrations below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Quantitative Data Summary

Occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) from OSHA, Threshold Limit Values (TLV) from ACGIH, or Recommended Exposure Limits (REL) from NIOSH have not been established for 4-tert-Butylcyclohexyl acetate. In the absence of specific OELs, it is crucial to handle this chemical with a high degree of caution, implementing the principles of "As Low As Reasonably Achievable" (ALARA) for exposure.

ParameterValueSource
Occupational Exposure Limits (OELs) Not EstablishedN/A
Glove Material Recommendation Butyl Rubber, NitrileGeneral chemical resistance guides for esters[1][2]
Glove Breakthrough Time Data not availableN/A

Experimental Protocols: Safe Handling and Disposal

Standard Operating Procedure (SOP) for Handling:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Confirm the location of the nearest eyewash station and safety shower.

  • Handling: Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or paper towels, that come into contact with the chemical should be collected in a separate, sealed hazardous waste bag.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the liquid.

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow Guides

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 post1 Store Properly handle2->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Standard workflow for handling this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill with Absorbent Material ventilate->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor and EHS decontaminate->report

Caption: Step-by-step procedure for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.